1,4-Dichloro-6-methylphthalazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-6-methylphthalazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)9(11)13-12-8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOJANMHEJCGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=NN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465789 | |
| Record name | 1,4-DICHLORO-6-METHYLPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
345903-80-2 | |
| Record name | 1,4-DICHLORO-6-METHYLPHTHALAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4-Dichloro-6-methylphthalazine: Synthesis, Properties, and Applications in Kinase Inhibitor Scaffolding
Abstract
This technical guide provides an in-depth exploration of 1,4-dichloro-6-methylphthalazine, a key heterocyclic intermediate in medicinal chemistry. The document delineates its chemical structure and nomenclature, offers a detailed, field-proven synthesis protocol, and analyzes its physicochemical and spectral properties. A significant focus is placed on its strategic application as a reactive scaffold in the development of kinase inhibitors for oncological research, elucidating the chemical principles behind its utility. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the handling and application of this versatile compound.
Chemical Identity and Nomenclature
This compound is a substituted aromatic heterocycle. The phthalazine core, a bicyclic system composed of a benzene ring fused to a pyridazine ring, is functionalized with two chlorine atoms at the 1 and 4 positions and a methyl group at the 6 position. This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable building block in organic synthesis.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 345903-80-2[1][2] |
| Molecular Formula | C₉H₆Cl₂N₂[3] |
| Molecular Weight | 213.06 g/mol [1] |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=NN=C2Cl)Cl[3] |
Diagram 1: Chemical Structure of this compound
Caption: 2D structure of this compound.
Synthesis Protocol: A Mechanistic Approach
The synthesis of this compound is typically achieved through a two-step process, commencing with the formation of the phthalazine-1,4-dione precursor, followed by a chlorination reaction. This approach ensures a high yield of the desired product.
Diagram 2: General Synthesis Workflow
Caption: The two-step synthesis of this compound.
Step 1: Synthesis of 6-Methyl-2,3-dihydrophthalazine-1,4-dione
The precursor, 6-methyl-2,3-dihydrophthalazine-1,4-dione, can be synthesized from 4-methylphthalic anhydride and hydrazine hydrate. The reaction involves a nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by cyclization and dehydration.
-
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylphthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the solution while stirring.
-
Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 6-methyl-2,3-dihydrophthalazine-1,4-dione as a white solid.
-
Step 2: Chlorination of 6-Methyl-2,3-dihydrophthalazine-1,4-dione
The key transformation to this compound is the chlorination of the dione precursor. This is typically achieved using phosphorus oxychloride (POCl₃), which acts as both the chlorinating agent and the solvent. The addition of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can facilitate the reaction.
-
Causality Behind Experimental Choices:
-
Phosphorus Oxychloride (POCl₃): POCl₃ is a powerful chlorinating agent for converting cyclic imides and amides to their corresponding chloro-derivatives. The mechanism involves the phosphorylation of the carbonyl oxygen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by a chloride ion.
-
Reflux Conditions: The reaction requires elevated temperatures to overcome the activation energy for the chlorination process. Refluxing in POCl₃ (boiling point ~105 °C) provides a stable and effective reaction temperature.
-
Pyridine (optional): The addition of a base like pyridine can activate the substrate by deprotonating the N-H groups of the dione, increasing its nucleophilicity towards POCl₃. It also neutralizes the HCl gas that may be formed during the reaction.
-
-
Experimental Protocol (Adapted from a similar synthesis[4]):
-
In a fume hood, equip a round-bottom flask with a reflux condenser and a calcium chloride drying tube.
-
To the flask, add 6-methyl-2,3-dihydrophthalazine-1,4-dione (1 equivalent).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask to act as both reagent and solvent (approximately 5-10 equivalents).
-
Optionally, add pyridine (2 equivalents) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, allow the mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This will quench the excess POCl₃.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.
-
For purification, the crude product can be recrystallized from a suitable solvent such as ethanol or purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Physicochemical and Spectral Properties
Table 2: Physicochemical Properties of this compound
| Property | Value (Predicted) | Source |
| Boiling Point | 405.6 ± 40.0 °C | ChemicalBook[1] |
| Density | 1.418 ± 0.06 g/cm³ | ChemicalBook[1] |
| pKa | -0.21 ± 0.30 | ChemicalBook[1] |
| Storage Temperature | 2-8°C | ChemicalBook[1] |
Spectral Data Interpretation (Anticipated)
While actual spectra are not available, the expected spectral characteristics can be predicted based on the structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic protons on the benzene ring will likely appear as a set of multiplets in the downfield region (δ 7.5-8.5 ppm). The methyl group protons will appear as a singlet in the upfield region (δ 2.3-2.7 ppm).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms. The carbons attached to the chlorine atoms (C1 and C4) are expected to be significantly downfield. The methyl carbon will be the most upfield signal.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 212, with a characteristic isotopic pattern for two chlorine atoms (M+2 peak approximately 65% of M⁺, and M+4 peak approximately 10% of M⁺).
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching in the aromatic system, and C-Cl stretching vibrations.
Application in Drug Development: A Scaffold for Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of kinase inhibitors, a class of targeted therapy drugs used primarily in the treatment of cancer. The two chlorine atoms at the 1 and 4 positions are highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups and the construction of complex molecular architectures.
Diagram 3: Role as a Reactive Scaffold in Kinase Inhibitor Synthesis
Caption: Stepwise nucleophilic substitution to build kinase inhibitor analogs.
The chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, including amines, alcohols, and thiols. This allows for the systematic modification of the phthalazine core to optimize binding affinity and selectivity for the target kinase. The methyl group at the 6-position can also be important for steric and electronic interactions within the kinase binding pocket.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, information from related dichlorinated aromatic compounds suggests that it should be handled with care.
-
Hazard Statements (Anticipated):
-
Harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.[5]
-
-
Precautionary Statements:
-
Wear protective gloves, protective clothing, eye protection, and face protection.
-
Use only outdoors or in a well-ventilated area.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash skin thoroughly after handling.
-
Store in a well-ventilated place. Keep container tightly closed.[6]
-
It is imperative to handle this compound in a fume hood using appropriate personal protective equipment (PPE). In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
This compound is a strategically important heterocyclic compound with significant applications in medicinal chemistry, particularly in the rational design and synthesis of kinase inhibitors. Its well-defined reactive sites allow for a modular approach to drug discovery. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its practical applications, serving as a valuable resource for researchers in the field of drug development.
References
- 1. This compound CAS#: 345903-80-2 [amp.chemicalbook.com]
- 2. This compound | 345903-80-2 [amp.chemicalbook.com]
- 3. labshake.com [labshake.com]
- 4. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 5. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
An In-Depth Technical Guide to the Spectroscopic Characterization of 1,4-Dichloro-6-methylphthalazine
A Predictive and Interpretive Analysis for Researchers and Drug Development Professionals
Abstract
1,4-Dichloro-6-methylphthalazine is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a key intermediate in the synthesis of bioactive molecules.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. Spectroscopic analysis is the cornerstone of this characterization, providing unambiguous structural confirmation and insights into the molecular framework. This guide presents a comprehensive, in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to provide a robust predictive framework. This approach not only offers a valuable reference for the characterization of this molecule but also serves as a practical guide to spectroscopic interpretation for related heterocyclic systems.
Molecular Structure and Spectroscopic Implications
The foundation of any spectroscopic analysis is a clear understanding of the molecule's structure and symmetry. This compound possesses a bicyclic heteroaromatic core. The positioning of the methyl group at the 6-position and the two chlorine atoms at the 1- and 4-positions dictates the electronic environment of each atom, which in turn governs the spectroscopic output.
The structure lacks any element of symmetry that would render any of the aromatic protons or carbons chemically equivalent. This asymmetry is a key factor in predicting the complexity of the NMR spectra, where we anticipate distinct signals for each unique proton and carbon atom.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is expected to show four distinct signals: three in the aromatic region corresponding to the three protons on the benzene ring, and one in the aliphatic region for the methyl group protons.
-
Aromatic Protons (H-5, H-7, H-8): These protons will appear in the downfield region (typically 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The precise chemical shifts are influenced by the electronic effects of the chloro and methyl substituents. For a related compound, 1,4-Dichloro-6-(trifluoromethyl)phthalazine, the aromatic protons appear between 8.26 and 8.61 ppm.[2] Given that a methyl group is electron-donating compared to the electron-withdrawing trifluoromethyl group, we can predict slightly upfield shifts for the protons in our target molecule.
-
H-5: This proton is ortho to the methyl group and will likely appear as a doublet.
-
H-7: This proton is meta to the methyl group and will likely appear as a singlet or a narrowly split doublet.
-
H-8: This proton is on the carbon adjacent to the fused pyridazine ring and is expected to be the most downfield of the aromatic protons, likely appearing as a doublet.
-
-
Methyl Protons (CH₃): The three protons of the methyl group are equivalent and will give rise to a single, sharp peak. Its chemical shift is expected in the typical range for an aryl methyl group, around 2.4-2.6 ppm. This signal will be a singlet as there are no adjacent protons to couple with.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| H-5 | ~ 7.8 - 8.0 | Doublet (d) | 1H |
| H-7 | ~ 8.0 - 8.2 | Singlet (s) or Doublet (d) | 1H |
| H-8 | ~ 8.2 - 8.4 | Doublet (d) | 1H |
| -CH₃ | ~ 2.5 | Singlet (s) | 3H |
Predicted ¹³C NMR Spectrum
Due to the lack of symmetry, the ¹³C NMR spectrum is expected to show nine distinct signals, one for each carbon atom in the molecule.
-
Aromatic and Heteroaromatic Carbons: These will appear in the range of 120-160 ppm. The carbons directly attached to the electronegative chlorine atoms (C-1 and C-4) will be significantly downfield. The carbon bearing the methyl group (C-6) will experience a slight upfield shift due to the electron-donating nature of the methyl group. The quaternary carbons (C-4a and C-8a) will likely have weaker signal intensities.
-
Methyl Carbon: The carbon of the methyl group will appear at the most upfield position, typically in the range of 20-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C-1 | ~ 150 - 155 | Attached to Cl and N |
| C-4 | ~ 150 - 155 | Attached to Cl and N |
| C-4a | ~ 125 - 130 | Quaternary |
| C-5 | ~ 128 - 132 | |
| C-6 | ~ 138 - 142 | Attached to CH₃ |
| C-7 | ~ 125 - 130 | |
| C-8 | ~ 130 - 135 | |
| C-8a | ~ 125 - 130 | Quaternary |
| -CH₃ | ~ 20 - 25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H | Stretching | 3050 - 3150 | Medium to Weak |
| Aliphatic C-H (in CH₃) | Stretching | 2850 - 3000 | Medium |
| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Strong |
| C=N (in pyridazine ring) | Stretching | 1500 - 1650 | Medium to Strong |
| C-Cl | Stretching | 1000 - 1100 | Strong |
| Aromatic C-H | Out-of-plane Bending | 750 - 900 | Strong |
The IR spectrum will provide a characteristic fingerprint for the molecule, with key absorbances confirming the presence of the aromatic system, the methyl group, and the carbon-chlorine bonds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the molecular structure.
-
Molecular Ion Peak (M⁺): The molecular formula of this compound is C₉H₆Cl₂N₂. The calculated monoisotopic mass is approximately 212.00 g/mol . The mass spectrum should show a molecular ion peak at m/z 212.
-
Isotopic Pattern: A crucial feature will be the isotopic pattern of the molecular ion peak due to the presence of two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a characteristic cluster of peaks for any chlorine-containing fragment. For a fragment with two chlorine atoms, we expect to see peaks at M⁺, (M+2)⁺, and (M+4)⁺ with a relative intensity ratio of approximately 9:6:1.
-
Fragmentation Pattern: The molecule is expected to fragment in a predictable manner under electron ionization (EI). Likely fragmentation pathways include:
-
Loss of a chlorine atom (-Cl) to give a fragment at m/z ~177.
-
Loss of a methyl radical (-CH₃) to give a fragment at m/z ~197.
-
Loss of N₂ to give a fragment at m/z ~184.
-
Caption: Predicted key fragmentation pathways for this compound in Mass Spectrometry.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of ~250 ppm.
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer, for example, via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC/MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the molecular ion peak and analyze the isotopic patterns and fragmentation.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and Mass spectra of this compound. By understanding the expected spectral features, researchers can confidently verify the identity and purity of this important synthetic intermediate. The provided protocols offer a standardized approach to acquiring high-quality spectroscopic data. While this document serves as a robust predictive guide, it is always recommended to confirm these predictions with experimentally obtained data whenever possible.
References
A Technical Guide to the Synthesis of 1,4-Dichloro-6-methylphthalazine: Starting Materials and Strategic Considerations
Abstract
This technical guide provides an in-depth analysis of the synthetic pathway for 1,4-dichloro-6-methylphthalazine, a key heterocyclic building block in pharmaceutical and materials science. The document outlines the strategic selection of starting materials, details the synthesis of the critical intermediate, 6-methylphthalhydrazide, and describes the final chlorination step. Each stage is supported by mechanistic insights, detailed experimental protocols, and safety considerations, designed for researchers, chemists, and professionals in drug development.
Introduction and Strategic Overview
This compound is a versatile chemical intermediate. The two chlorine atoms serve as excellent leaving groups for nucleophilic substitution, enabling the introduction of a wide array of functional groups at the 1 and 4 positions of the phthalazine core. The methyl group at the 6-position provides a site for further modification or can be used to modulate the electronic and steric properties of target molecules.
The most reliable and industrially scalable synthesis of this compound follows a two-step sequence starting from a readily available substituted phthalic anhydride. This strategy is predicated on the robust formation of a stable hydrazide intermediate, followed by a high-yielding chlorination.
The Core Synthetic Pathway: A Two-Step Approach
The synthesis is logically divided into two primary transformations:
-
Formation of 6-Methylphthalhydrazide: A condensation reaction between 4-methylphthalic anhydride and hydrazine.
-
Aromatic Chlorination: Conversion of the resulting phthalhydrazide to the target this compound using a potent chlorinating agent.
Below is a visualization of this high-level workflow.
Caption: High-level synthetic workflow for this compound.
Part I: The Foundational Starting Material
Rationale for Selecting 4-Methylphthalic Anhydride
The choice of 4-methylphthalic anhydride as the starting material is a cornerstone of this synthetic strategy for several key reasons:
-
Structural Integrity: The anhydride functional group is primed for nucleophilic attack by hydrazine, leading to a regioselective ring-opening and subsequent cyclization to form the desired phthalhydrazide core. The methyl group's position at the 4-position of the anhydride directly translates to the desired 6-position in the final phthalazine ring system.
-
Commercial Availability and Cost-Effectiveness: 4-Methylphthalic anhydride is an accessible and economically viable starting material, making the synthesis scalable for industrial applications. It can be prepared via methods such as the Diels-Alder reaction of isoprene and maleic anhydride, followed by an aromatization step[1].
-
Reaction Specificity: The reaction with hydrazine is high-yielding and generally free of significant side products, simplifying purification.
Part II: Synthesis of the Key Intermediate: 6-Methylphthalhydrazide
The first critical step is the condensation of 4-methylphthalic anhydride with hydrazine hydrate. This reaction proceeds via a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration.
Mechanistic Insight
The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the anhydride ring. This opens the ring to form an acylhydrazide intermediate. Subsequent heating promotes an intramolecular cyclization via attack of the second hydrazine nitrogen on the remaining carboxylic acid group, eliminating a molecule of water to form the stable, six-membered dihydropyridazinedione ring of the phthalhydrazide. The formation of phthalhydrazide from phthalic anhydride and hydrazine is a well-established reaction[2].
Detailed Experimental Protocol: Synthesis of 6-Methylphthalhydrazide
Materials:
-
4-Methylphthalic Anhydride
-
Hydrazine Hydrate (80% solution in water)
-
Ethanol or Acetic Acid (as solvent)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-methylphthalic anhydride (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid.
-
To this suspension, add hydrazine hydrate (1.1-1.2 eq) dropwise at room temperature. The addition may be mildly exothermic[3].
-
After the addition is complete, heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The product, 6-methylphthalhydrazide, will often precipitate out of the solution.
-
Filter the solid precipitate and wash thoroughly with cold deionized water, followed by a cold non-polar solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.
-
Dry the resulting white to off-white solid under vacuum to yield 6-methylphthalhydrazide. The product is typically of high purity and can be used in the next step without further purification.
Part III: Chlorination to this compound
This final step converts the stable phthalhydrazide intermediate into the target dichlorinated product. The choice of chlorinating agent is critical for achieving high yield and purity.
The Role of Phosphorus Oxychloride (POCl₃)
Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. 6-Methylphthalhydrazide exists in a tautomeric equilibrium with its di-lactim form. POCl₃ serves a dual purpose:
-
It acts as a dehydrating agent.
-
It functions as a potent chlorinating agent, replacing the hydroxyl groups of the di-lactim tautomer with chlorine atoms.
While other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can be used, POCl₃ often provides cleaner reactions and higher yields for this specific substrate class[4][5]. The reaction is typically performed using POCl₃ as both the reagent and the solvent.
Detailed Experimental Protocol: Chlorination
Materials:
-
6-Methylphthalhydrazide
-
Phosphorus Oxychloride (POCl₃)
-
Ice
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate or Dichloromethane
Procedure:
-
Caution: This procedure must be performed in a well-ventilated fume hood as it involves corrosive reagents and evolves HCl gas.
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (e.g., a bubbler with NaOH solution), add 6-methylphthalhydrazide (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃) (typically 5-10 eq, serving as the solvent) at room temperature[6].
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The solid should gradually dissolve as the reaction proceeds[6].
-
Monitor the reaction by TLC until the phthalhydrazide is fully consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Work-up: Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Once the excess POCl₃ has been quenched, neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to yield pure this compound.
Data Summary: Reaction Parameters
| Parameter | Step 1: Hydrazide Formation | Step 2: Chlorination |
| Primary Reagent | Hydrazine Hydrate | Phosphorus Oxychloride (POCl₃) |
| Stoichiometry | 1.1 - 1.2 equivalents | 5 - 10 equivalents (as solvent) |
| Solvent | Ethanol or Acetic Acid | None (POCl₃ is the solvent) |
| Temperature | Reflux (80-120 °C) | Reflux (~110 °C) |
| Typical Reaction Time | 2 - 4 hours | 3 - 5 hours |
| Typical Yield | > 90% | 80 - 95% |
Conclusion
The synthesis of this compound is efficiently achieved through a robust and scalable two-step process. The strategic selection of 4-methylphthalic anhydride as the starting material ensures direct and high-yielding access to the key 6-methylphthalhydrazide intermediate. Subsequent chlorination with phosphorus oxychloride provides the target molecule in excellent purity and yield. The protocols and mechanistic insights provided in this guide offer a comprehensive framework for researchers and professionals engaged in the synthesis of complex heterocyclic molecules.
References
- 1. US4560773A - Process for preparing substituted phthalic anhydrides - Google Patents [patents.google.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 6. POCl3, Phosphorus Oxychloride for Activated Chlorine Formation [commonorganicchemistry.com]
An In-depth Technical Guide to the Reactivity Profile of Chloro Groups in 1,4-Dichloro-6-methylphthalazine
Abstract
1,4-Dichloro-6-methylphthalazine is a pivotal heterocyclic intermediate, primarily utilized in the synthesis of complex molecules targeted for pharmaceutical development, especially in the realm of oncology.[1] Its value lies in the differential reactivity of the two chlorine atoms at the C1 and C4 positions, which allows for sequential and regioselective functionalization. This guide provides a comprehensive analysis of the electronic factors governing this reactivity, detailed experimental protocols for selective nucleophilic aromatic substitution (SNAr), and insights into the practical application of this versatile building block for drug discovery professionals.
Introduction: The Strategic Importance of the Phthalazine Core
The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[2][3][4] The 1,4-disubstituted phthalazine motif, in particular, is a cornerstone for the design of potent kinase inhibitors, which are crucial in modern cancer therapy.[5][6] The synthesis of libraries of these complex molecules hinges on the predictable and controlled reactivity of precursors like this compound. Understanding the nuances of its chloro group reactivity is paramount for chemists aiming to streamline synthetic routes and accelerate the discovery of novel therapeutic agents.
The typical synthetic route to 1,4-dichlorophthalazines involves the chlorination of the corresponding phthalhydrazide (phthalazin-1,4-dione) using reagents such as phosphorus oxychloride (POCl3), often in the presence of phosphorus pentachloride (PCl5).[4][7][8]
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reactivity of the chloro groups in this compound is governed by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike benzene, the phthalazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. These "aza" nitrogens act as powerful electron-withdrawing groups, activating the ring towards attack by nucleophiles.[9]
The SNAr reaction proceeds via a two-step addition-elimination pathway:
-
Addition: A nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge in this intermediate is delocalized, partially onto the ring nitrogen atoms, which provides significant stabilization.
-
Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.
The formation of the Meisenheimer complex is typically the rate-determining step of the reaction.[10] Therefore, any factor that stabilizes this intermediate will accelerate the reaction.
Caption: Figure 1: Generalized SₙAr Mechanism.
Decoding Regioselectivity: The C1 vs. C4 Chloro Group
The central question for any synthetic chemist using this substrate is: Which chlorine atom reacts first? In asymmetrical dichlorinated aza-heterocycles, one position is invariably more reactive than the other. This regioselectivity is a product of the combined electronic effects of the ring nitrogens and the C6-methyl substituent.
While direct comparative kinetic studies on this compound are not extensively published, the regioselectivity can be reliably predicted by analyzing the electronic landscape of the molecule and drawing parallels with closely related systems like 2,4-dichloroquinazolines.[11]
-
Inherent Asymmetry: In the unsubstituted 1,4-dichlorophthalazine, the C1 and C4 positions are electronically distinct. The C1 position is adjacent to the N2 nitrogen, while the C4 position is adjacent to the N3 nitrogen (using standard phthalazine numbering). Computational studies on related systems like 2,4-dichloroquinazolines show that the C4 position is inherently more electrophilic and thus more susceptible to nucleophilic attack.[11] This is because the nitrogen at position 3 provides a more effective resonance stabilization for the Meisenheimer intermediate formed at C4.
-
Influence of the C6-Methyl Group: The methyl group at the C6 position is a weak electron-donating group (EDG). Its primary influence is through an inductive effect, pushing electron density into the benzene portion of the fused ring system. This has a deactivating effect on the SNAr reaction overall, but its impact is not uniform. The C6 position is para to the C1 carbon and meta to the C4 carbon.
-
Effect on C1: The para relationship allows the methyl group to donate electron density towards C1, making it slightly less electrophilic and destabilizing the negative charge of the corresponding Meisenheimer intermediate.
-
Effect on C4: The meta relationship means the electronic effect of the methyl group on C4 is significantly weaker.
-
Caption: Figure 2: Rationale for C4 Regioselectivity.
Experimental Protocols and Controlling Reaction Outcomes
Control over the substitution reaction—achieving either selective mono-substitution at C4 or complete di-substitution—is accomplished by manipulating reaction conditions.
General Workflow for Nucleophilic Substitution
References
- 1. This compound [myskinrecipes.com]
- 2. pharmainfo.in [pharmainfo.in]
- 3. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactivity of 1-Chlorobenzo[g]phthalazinone and 1 ,4-Dichlorobenzo[g]phthalazine towards some Nucleophilic Reagents [zenodo.org]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Methylphthalazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phthalazine core, a bicyclic heteroaromatic system, is a cornerstone in medicinal chemistry, lending its structure to a multitude of pharmacologically active agents.[1] The introduction of a methyl group to this scaffold creates methylphthalazine, a seemingly simple modification that significantly influences the molecule's steric and electronic properties, thereby unlocking novel therapeutic possibilities. This in-depth guide navigates the historical discovery, evolution of synthetic strategies, and critical characterization techniques for methylphthalazine compounds. It provides field-proven insights into experimental design, detailed protocols for key synthetic transformations, and a forward-looking perspective on the applications of this versatile molecular framework.
The Genesis of Phthalazine Chemistry: A Historical Perspective
The story of phthalazines begins in the late 19th century. In 1893, German chemists Siegmund Gabriel and Georg Pinkus reported the first synthesis of the parent phthalazine molecule, laying the groundwork for over a century of heterocyclic chemistry exploration.[2][3] Early derivatives quickly demonstrated the therapeutic potential of this scaffold. Hydralazine, initially explored as an antimalarial, was serendipitously found to have potent vasodilatory effects and was approved by the FDA in 1953 as an antihypertensive drug.[2] Another early derivative, luminol, synthesized in 1902, gained fame for its chemiluminescent properties, becoming a vital tool in forensic science.[2] These initial discoveries established the phthalazine core as a "privileged structure," a molecular framework capable of binding to multiple biological targets and exhibiting a wide range of pharmacological activities.[1][4]
The journey from the parent phthalazine to its methylated analogues was driven by the fundamental principles of medicinal chemistry: the desire to modulate potency, selectivity, and pharmacokinetic properties. The methyl group, while small, is a powerful tool for medicinal chemists, capable of influencing a molecule's conformation, lipophilicity, and metabolic stability.
Foundational Synthetic Strategies for the Methylphthalazine Core
The synthesis of methylphthalazine derivatives often begins with readily available starting materials like substituted phthalic anhydrides or o-substituted benzoic acids.[5][6] The classical and most direct approaches involve the condensation of a hydrazine species with a suitable carbonyl precursor to form the core pyridazine ring.
The Phthalic Anhydride Route: A Cornerstone of Phthalazinone Synthesis
A prevalent strategy for constructing the phthalazine skeleton, particularly phthalazinones, involves the cyclization of substituted phthalic anhydrides with hydrazine. This method is robust and allows for the introduction of substituents on the benzene ring portion of the molecule.
This protocol describes a foundational reaction for creating a methyl-substituted phthalazinone, a key intermediate for further derivatization.
-
Reaction Setup: To a solution of 3-methylphthalic anhydride (1 equivalent) in aqueous acetic acid (e.g., 40%), add hydrazine hydrate (1.2 equivalents) and sodium acetate (1.2 equivalents).[6]
-
Causality: Acetic acid serves as both a solvent and a catalyst for the initial condensation of hydrazine with the anhydride. Sodium acetate acts as a base to facilitate the reaction.
-
Reflux: Heat the reaction mixture at reflux for 18 hours.[6] The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps that form the stable phthalazinone ring.
-
Workup: After cooling, the product typically precipitates from the reaction mixture. The solid can be collected by filtration, washed with water to remove residual salts and acetic acid, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
-
Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting material and the appearance of the product spot. The identity and purity of the final product are confirmed through melting point determination and spectroscopic analysis (NMR, IR, MS).
From Phthalazinone to Halogenated Intermediates: The Gateway to Diversification
The phthalazinone core is often just the beginning. To enable further functionalization, particularly at the 1- and 4-positions, it is common to convert the phthalazinone into a more reactive halo-derivative, such as 1,4-dichlorophthalazine.
-
Chlorination: Reflux the methylphthalazinone intermediate (obtained from the previous step) with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[5][6]
-
Causality: POCl₃ acts as both a reagent and a solvent (when used in excess). It converts the amide-like carbonyl group of the phthalazinone into a chloro-substituent and also chlorinates the 4-position, yielding a highly reactive dichloro intermediate.
-
Reaction Time: The reaction is typically refluxed for several hours until completion, which can be monitored by TLC.
-
Workup: The excess POCl₃ must be carefully quenched. The reaction mixture is cooled and slowly poured onto crushed ice with vigorous stirring. This hydrolyzes the remaining POCl₃. The resulting solid precipitate is the desired 1,4-dichlorophthalazine derivative.
-
Purification: The crude product is collected by filtration, washed thoroughly with water, and can be purified by column chromatography or recrystallization.
-
Self-Validation: The conversion is confirmed by the disappearance of the N-H proton signal and a downfield shift of aromatic protons in the ¹H NMR spectrum, along with mass spectrometry data showing the characteristic isotopic pattern for two chlorine atoms.
The resulting 1,4-dichloro-5-methylphthalazine is a versatile building block, ready for nucleophilic substitution reactions at both chlorinated positions, allowing for the introduction of a wide array of functional groups.[6]
Modern Synthetic Workflows and Key Reactions
Modern organic synthesis has expanded the toolbox for creating methylphthalazine derivatives, enabling more complex and targeted molecules. These methods often involve nucleophilic aromatic substitution (SₙAr) reactions on the activated dichlorophthalazine core.
Nucleophilic Aromatic Substitution (SₙAr) for C-N and C-O Bond Formation
The chlorine atoms on the 1,4-dichloromethylphthalazine intermediate are highly susceptible to displacement by nucleophiles. This reactivity is the cornerstone of modern phthalazine library synthesis.
This protocol exemplifies the synthesis of a complex methylphthalazine derivative with potential anticancer activity.[5]
-
Reaction Setup: In a suitable solvent such as xylene, dissolve 1-chloro-4-methylphthalazine (1 equivalent). Add triethylamine (Et₃N, 1.2 equivalents) as a base, followed by the nucleophile, 1-(2-fluorophenyl)piperazine (1.1 equivalents).[6]
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl that is formed during the substitution reaction, thereby driving the reaction to completion. Xylene is a high-boiling solvent suitable for reflux conditions.
-
Reflux: Heat the mixture at reflux for 24 hours under a nitrogen atmosphere to prevent side reactions.[6]
-
Workup: After cooling, the solvent is removed under vacuum. The resulting residue is partitioned between a suitable organic solvent (e.g., dichloromethane) and water. The organic layer is separated, dried over a drying agent like MgSO₄, and filtered.[6]
-
Purification: The crude product is purified by column chromatography on silica gel to yield the pure compound.
-
Self-Validation: Purity and identity are confirmed by melting point, ¹H NMR, and other spectroscopic methods. For example, the ¹H NMR spectrum of 1-(4-(2-fluorophenyl)piperazin-1-yl)-4-methylphthalazine shows characteristic signals for the phthalazine and phenyl protons in the aromatic region (δ 7.8-8.2 ppm) and signals for the piperazine and methyl groups.[5]
Spectroscopic Characterization: Unveiling the Molecular Structure
The unambiguous identification of synthesized methylphthalazine compounds relies on a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: This is the first-line technique for structural confirmation. Key diagnostic signals include:
-
Methyl Protons: A singlet typically appearing in the δ 2.5-3.0 ppm region.
-
Aromatic Protons: Complex multiplets in the δ 7.5-8.5 ppm region, corresponding to the protons on the phthalazine core and any other aromatic substituents. The specific splitting patterns can help determine the substitution pattern.[5]
-
Other Protons: Signals corresponding to any other substituents (e.g., piperazine, alkyl chains) will appear in their characteristic regions.[7]
-
-
¹³C NMR: Provides information on the carbon framework of the molecule. The methyl carbon signal is typically found around δ 20-25 ppm. Aromatic and quaternary carbons appear further downfield (δ 120-160 ppm).[7]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups. For example, a C=O stretch around 1650-1700 cm⁻¹ would indicate a phthalazinone structure, while its absence in a 1-chlorophthalazine derivative would confirm the conversion.[8]
X-ray Crystallography
For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, confirming connectivity, conformation, and stereochemistry.[8]
| Technique | Information Provided | Typical Methylphthalazine Data |
| ¹H NMR | Proton environment, connectivity | Methyl singlet (δ ~2.7 ppm), Aromatic multiplets (δ 7.5-8.5 ppm)[5] |
| ¹³C NMR | Carbon skeleton | Methyl carbon (δ ~22 ppm), Aromatic carbons (δ 125-160 ppm)[7] |
| Mass Spec. | Molecular weight, formula | M+ peak corresponding to the calculated molecular weight. |
| IR Spec. | Functional groups | C=N stretching, C-H aromatic/aliphatic stretching. |
| X-ray | 3D molecular structure | Precise bond lengths, bond angles, and crystal packing.[8] |
| Table 1: Summary of Spectroscopic Techniques for Methylphthalazine Characterization. |
Applications in Drug Discovery and Beyond
The methylphthalazine scaffold is a prominent feature in many compounds being investigated for therapeutic applications. Its structural rigidity and ability to be functionalized at multiple positions make it an ideal starting point for designing targeted therapies.
-
Anticancer Agents: Many methylphthalazine derivatives have been synthesized and evaluated for their anticancer properties. They often function as kinase inhibitors, for example, by targeting VEGFR-2 to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).[5] The introduction of a methyl group compared to an unsubstituted analogue can enhance lipophilicity, potentially improving cell permeability and inhibitory activity.[5]
-
Antihypertensive Agents: Building on the legacy of hydralazine, researchers continue to explore phthalazine derivatives as vasodilators for treating hypertension.[9][10]
-
Other Therapeutic Areas: The versatility of the phthalazine core has led to its investigation for a wide range of other activities, including anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][10]
Conclusion and Future Directions
From its origins in 19th-century heterocyclic chemistry to its current status as a privileged scaffold in drug discovery, the journey of the phthalazine core is a testament to its chemical versatility. The development of methylphthalazine compounds represents a crucial chapter in this story, demonstrating how subtle structural modifications can lead to significant gains in pharmacological activity. Future research will likely focus on developing more efficient and stereoselective synthetic methods, exploring new substitution patterns, and applying computational tools to design the next generation of methylphthalazine-based therapeutics with enhanced potency and selectivity. The rich history and proven potential of this scaffold ensure that it will remain a focal point for innovation in medicinal chemistry for years to come.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. File:Phthalazine synthesis.png - Wikimedia Commons [commons.wikimedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure, spectroscopic characterization and density functional studies of (E)-1-((3-methoxyphenylimino)methyl)naphthalen-2-ol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Page loading... [guidechem.com]
- 10. pharmainfo.in [pharmainfo.in]
Stability and Storage of 1,4-Dichloro-6-methylphthalazine: A Technical Guide
Introduction
1,4-Dichloro-6-methylphthalazine is a substituted phthalazine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The reactivity of the chloro-substituents makes it a versatile intermediate for the synthesis of more complex molecules. However, this reactivity also presents challenges regarding the compound's stability and requires well-defined storage and handling protocols to ensure its integrity over time. This technical guide provides an in-depth analysis of the factors influencing the stability of this compound, recommended storage conditions, and a framework for robust stability assessment.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for any stability program.
| Property | Value | Source |
| CAS Number | 345903-80-2 | [1] |
| Molecular Formula | C₉H₆Cl₂N₂ | [2] |
| Molecular Weight | 213.06 g/mol | [2] |
| Recommended Storage | 2-8°C | [2] |
Recommended Storage and Handling
To maintain the purity and stability of this compound, adherence to proper storage and handling procedures is critical.
Storage Conditions
Based on supplier recommendations, this compound should be stored in a tightly sealed container at 2-8°C [2]. The primary degradation pathway for analogous compounds is hydrolysis; therefore, storage in a dry, inert atmosphere (e.g., under argon or nitrogen) is strongly advised to minimize exposure to moisture.
Handling Procedures
Safe and effective handling of this compound requires a controlled laboratory environment and appropriate personal protective equipment (PPE). General handling guidelines for chlorinated aromatic compounds include:
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.
-
Personal Protective Equipment: Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Ignition Sources: Keep away from open flames, sparks, and other potential ignition sources.
-
Solvent Selection: For dissolution or reaction, the use of anhydrous aprotic solvents is highly recommended to prevent solvolysis[3].
Potential Degradation Pathways
While specific degradation studies on this compound are not extensively published, the chemical structure allows for the prediction of likely degradation pathways based on the reactivity of similar chlorinated N-heterocyclic compounds.
Hydrolysis: The Primary Concern
The most probable degradation route is the nucleophilic substitution of the chlorine atoms by water, leading to the formation of mono- and di-hydroxylated impurities. This hydrolysis can be catalyzed by both acidic and basic conditions.
Caption: Predicted hydrolytic degradation pathway of this compound.
Photodegradation
Aromatic chlorides can be susceptible to photodegradation, where UV light can induce cleavage of the carbon-chlorine bond, potentially leading to radical-mediated degradation pathways.
Protocol for a Comprehensive Stability Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method, in line with ICH guidelines Q1A(R2)[4][5].
Stress Conditions
The following conditions are recommended to intentionally degrade this compound and understand its stability profile:
| Condition | Suggested Protocol | Rationale |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48h | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48h | To assess stability in basic environments. |
| Oxidative | 3% H₂O₂ at room temperature for 24h | To evaluate susceptibility to oxidation. |
| Thermal | Solid state at 80°C for 72h | To assess the impact of heat on the solid form. |
| Photolytic | ICH Q1B conditions (1.2 million lux hours and 200 watt hours/square meter) | To determine light sensitivity. |
Analytical Methodology
A stability-indicating analytical method must be able to resolve the parent compound from all significant degradation products. For chlorinated aromatic compounds, High-Performance Liquid Chromatography (HPLC) is a versatile and robust technique[6].
Recommended HPLC Method Parameters (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid)
-
Detector: UV detector at a wavelength determined by the UV spectrum of the compound.
-
Column Temperature: 30-40°C
Gas Chromatography (GC) can also be considered, especially for identifying volatile impurities[6].
Caption: Workflow for a forced degradation study of this compound.
Conclusion
While this compound is a valuable synthetic intermediate, its inherent reactivity necessitates careful storage and handling. The primary stability concern is hydrolysis, which can be mitigated by storing the compound at 2-8°C in a dry, inert atmosphere. A comprehensive stability testing program, including forced degradation studies and the development of a validated, stability-indicating HPLC method, is crucial for ensuring the quality and integrity of this compound in research and development settings. The protocols and insights provided in this guide offer a robust framework for scientists and drug development professionals to effectively manage and assess the stability of this compound.
References
Methodological & Application
The Strategic deployment of 1,4-Dichloro-6-methylphthalazine in Contemporary Medicinal Chemistry: Application Notes and Protocols
The phthalazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] Its rigid, planar structure provides an excellent framework for the precise spatial orientation of functional groups, facilitating interactions with various biological targets. Among the diverse array of phthalazine derivatives, 1,4-dichloro-6-methylphthalazine emerges as a particularly versatile and powerful building block for the synthesis of targeted therapeutics, most notably in the realms of oncology and inflammatory diseases.
This guide provides an in-depth exploration of the synthesis and reactivity of this compound, offering detailed protocols for its preparation and subsequent functionalization. We will delve into the strategic rationale behind its use, focusing on its application in the development of potent kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.
The Phthalazine Core: A Privileged Scaffold in Drug Discovery
The phthalazine nucleus is a bicyclic heteroaromatic system containing two adjacent nitrogen atoms. This arrangement imparts unique electronic properties and hydrogen bonding capabilities, making it a "privileged scaffold" in drug design. The inherent biological activities of phthalazine derivatives are broad, encompassing antihypertensive, anti-inflammatory, and anticancer effects.[2] The strategic placement of substituents on the phthalazine ring system allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
The 1,4-disubstituted phthalazine motif is of particular interest. The two reactive sites at the C1 and C4 positions allow for the introduction of diverse chemical moieties, enabling the exploration of a vast chemical space and the optimization of structure-activity relationships (SAR). The 6-methyl substituent, as we will explore, can serve to modulate solubility, metabolic stability, and target engagement.
Synthesis of this compound: A Two-Step Approach
The most common and efficient route to this compound begins with the readily available 4-methylphthalic anhydride. The synthesis is a two-step process involving the formation of a phthalhydrazide intermediate, followed by chlorination.
Diagram: Synthetic Pathway to this compound
Caption: Synthetic route from 4-methylphthalic anhydride to this compound.
Protocol 1: Synthesis of 6-Methyl-2,3-dihydrophthalazine-1,4-dione
This protocol details the synthesis of the phthalhydrazide intermediate from 4-methylphthalic anhydride.
Materials and Equipment:
-
4-Methylphthalic anhydride
-
Hydrazine hydrate (80% solution in water)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add 4-methylphthalic anhydride (1 equivalent) and glacial acetic acid.
-
With stirring, slowly add hydrazine hydrate (1.2 equivalents).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of water to remove any residual acetic acid.
-
Dry the product under vacuum to yield 6-methyl-2,3-dihydrophthalazine-1,4-dione as a solid.
Protocol 2: Synthesis of this compound
This protocol describes the chlorination of the phthalhydrazide intermediate to yield the target compound.[3][4]
Materials and Equipment:
-
6-Methyl-2,3-dihydrophthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser and gas trap
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Standard laboratory glassware for workup and extraction
Procedure:
-
In a well-ventilated fume hood, carefully add 6-methyl-2,3-dihydrophthalazine-1,4-dione (1 equivalent) to a round-bottom flask.
-
Slowly add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents) to the flask. The reaction is exothermic.
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly and carefully quench the reaction by pouring the mixture onto crushed ice in a beaker. This should be done in a fume hood as it will generate HCl gas.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
The Reactivity of this compound: A Gateway to Diverse Functionality
The key to the synthetic utility of this compound lies in the high reactivity of the chlorine atoms at the C1 and C4 positions towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the adjacent nitrogen atoms in the phthalazine ring activates the carbon-chlorine bonds, making them susceptible to attack by a wide range of nucleophiles.
Diagram: Nucleophilic Aromatic Substitution (SNAr) on this compound
Caption: Sequential and direct disubstitution on the this compound core.
This stepwise reactivity is a significant advantage, allowing for the synthesis of both symmetrical and unsymmetrical 1,4-disubstituted phthalazines. By carefully controlling the stoichiometry of the nucleophile and the reaction conditions, chemists can selectively replace one chlorine atom, isolate the monosubstituted intermediate, and then introduce a second, different nucleophile.
Application in Kinase Inhibitor Synthesis
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The phthalazine scaffold has been successfully employed in the design of potent and selective kinase inhibitors.[5] this compound serves as an excellent starting material for the synthesis of these inhibitors.
Protocol 3: Synthesis of a 1-(Arylamino)-4-chloro-6-methylphthalazine Derivative
This protocol provides a general procedure for the monosubstitution of this compound with an aniline derivative, a common structural motif in kinase inhibitors.
Materials and Equipment:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Anhydrous isopropanol or other suitable high-boiling solvent
-
Triethylamine (or other suitable base)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent) and the substituted aniline (1.1 equivalents).
-
Add anhydrous isopropanol to dissolve the reactants.
-
Add triethylamine (1.2 equivalents) to the mixture to act as an acid scavenger.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold isopropanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the 1-(arylamino)-4-chloro-6-methylphthalazine derivative.
Application in PARP Inhibitor Synthesis
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibitors of PARP have shown significant promise in the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Several approved PARP inhibitors feature a phthalazinone core, which can be accessed from 1,4-dichlorophthalazine derivatives.
The synthesis of PARP inhibitors often involves the introduction of a piperazine-containing side chain, which is crucial for binding to the active site of the enzyme.
Protocol 4: Synthesis of a 1-(Piperazin-1-yl)-4-substituted-6-methylphthalazine Derivative
This protocol outlines the synthesis of a key intermediate for PARP inhibitors by reacting a monosubstituted phthalazine with piperazine.
Materials and Equipment:
-
1-(Arylamino)-4-chloro-6-methylphthalazine (from Protocol 3)
-
Piperazine (or a suitable derivative)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (or other suitable base)
-
Round-bottom flask
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the 1-(arylamino)-4-chloro-6-methylphthalazine (1 equivalent) and an excess of piperazine (3-5 equivalents).
-
Add anhydrous DMF to dissolve the reactants.
-
Add potassium carbonate (2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 6-8 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired 1-(piperazin-1-yl)-4-substituted-6-methylphthalazine derivative.
Quantitative Data Summary
| Compound | Starting Material | Reagents | Typical Yield (%) |
| 6-Methyl-2,3-dihydrophthalazine-1,4-dione | 4-Methylphthalic anhydride | Hydrazine hydrate, Acetic acid | 85-95 |
| This compound | 6-Methyl-2,3-dihydrophthalazine-1,4-dione | POCl₃ | 70-85 |
| 1-(Arylamino)-4-chloro-6-methylphthalazine | This compound | Substituted aniline, Triethylamine | 60-80 |
| 1-(Piperazin-1-yl)-4-substituted-6-methylphthalazine | 1-(Arylamino)-4-chloro-6-methylphthalazine | Piperazine, Potassium carbonate | 50-70 |
Conclusion
This compound is a high-value, versatile intermediate in medicinal chemistry. Its straightforward synthesis and predictable reactivity make it an ideal starting point for the construction of complex molecular architectures. The ability to perform sequential nucleophilic aromatic substitutions allows for the creation of diverse libraries of compounds for screening and lead optimization. The protocols provided herein offer a solid foundation for researchers and drug development professionals to harness the potential of this powerful building block in the quest for novel and effective therapeutics.
References
- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocol for Suzuki-Miyaura Cross-Coupling with 1,4-Dichloro-6-methylphthalazine
Introduction: The Strategic Importance of the Phthalazine Scaffold
The phthalazine core is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its unique electronic properties and ability to form key interactions with biological targets have led to its incorporation into a range of therapeutic agents, including potent kinase inhibitors for oncology.[1] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, provides a powerful and versatile method for the functionalization of such scaffolds.[2][3] This Nobel Prize-winning transformation enables the formation of carbon-carbon bonds between organoboron compounds and organic halides under relatively mild conditions, tolerating a wide array of functional groups.[4]
This application note provides a detailed, field-proven protocol for the mono-arylation of 1,4-dichloro-6-methylphthalazine via the Suzuki-Miyaura cross-coupling reaction. As a dichlorinated, electron-deficient heteroaromatic substrate, this compound presents specific challenges, including the potential for double substitution and the inherent lower reactivity of aryl chlorides compared to bromides or iodides.[2] The protocol herein is designed to address these challenges, offering a robust starting point for researchers engaged in the synthesis of novel phthalazine-based compounds. We will delve into the rationale behind the choice of catalyst, ligand, base, and solvent, providing a comprehensive guide for successful execution and troubleshooting.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[2][5][6] The choice of each reaction component is critical to ensure the efficient turnover of this cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | Commercially Available | Can be synthesized from the corresponding phthalazinone. |
| Arylboronic Acid | ≥97% | Various | Ensure dryness, as boronic acids can be hygroscopic. |
| Pd₂(dba)₃ | ≥97% | Commercially Available | Tris(dibenzylideneacetone)dipalladium(0) is a common Pd(0) source. |
| XPhos | ≥98% | Commercially Available | A bulky, electron-rich phosphine ligand. |
| Potassium Phosphate (K₃PO₄) | Anhydrous, ≥98% | Commercially Available | Must be finely ground before use. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Use from a freshly opened bottle or a solvent purification system. |
| Deionized Water | N/A | In-house | Degassed prior to use. |
| Argon or Nitrogen | High Purity | Gas Cylinder | For maintaining an inert atmosphere. |
Detailed Experimental Protocol: Mono-Arylation
This protocol is optimized for a selective mono-arylation of this compound. Due to the electronic nature of the phthalazine core, the two chlorine atoms at positions 1 and 4 are expected to have similar reactivity. Therefore, controlling the stoichiometry of the boronic acid is key to achieving mono-substitution.
Step 1: Reaction Setup and Degassing
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.1 eq), and finely ground potassium phosphate (K₃PO₄, 3.0 eq).
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 10-15 minutes. This is a critical step to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
In a separate, small vial, weigh out the palladium source, Pd₂(dba)₃ (0.02 eq, 2 mol%), and the ligand, XPhos (0.04 eq, 4 mol%).
-
Briefly open the Schlenk flask under a positive pressure of inert gas and add the catalyst and ligand.
-
Reseal the flask and continue to purge with inert gas for another 5 minutes.
Step 2: Solvent Addition and Reaction Execution
-
Degas the anhydrous 1,4-dioxane and deionized water by sparging with argon or nitrogen for at least 30 minutes.
-
Using a syringe, add the degassed 1,4-dioxane to the Schlenk flask to achieve a concentration of 0.1 M with respect to the this compound.
-
Add the degassed deionized water (typically a 4:1 to 10:1 ratio of dioxane to water). The presence of a small amount of water is often beneficial for the Suzuki reaction.
-
Place the sealed flask in a preheated oil bath at 80-100 °C.
-
Stir the reaction mixture vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
Step 3: Work-up and Purification
-
Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure mono-arylated product.
Rationale and Key Considerations
Catalyst and Ligand Selection:
The choice of a bulky, electron-rich phosphine ligand is crucial for the successful coupling of heteroaryl chlorides.[7][8] Ligands like XPhos and SPhos are highly effective in promoting the oxidative addition of the otherwise unreactive C-Cl bond to the palladium center.[9][10] The steric bulk of these ligands is also thought to favor the formation of a monoligated Pd(0) species, which is highly reactive in the catalytic cycle.[7] While Pd(PPh₃)₄ can be effective for more reactive halides, it often fails with challenging substrates like dichlorophthalazines.
The Role of the Base and Solvent:
A moderately strong base like K₃PO₄ is employed to facilitate the transmetalation step without promoting significant decomposition of the boronic acid.[11] The use of anhydrous solvents is important, although a small amount of water can aid in the dissolution of the base and facilitate the catalytic cycle. 1,4-Dioxane is a common and effective solvent for Suzuki-Miyaura reactions.
Controlling Selectivity:
For dichlorinated substrates where the two halogen atoms have similar reactivity, achieving mono-substitution relies on careful control of the reaction stoichiometry. Using a slight excess of the boronic acid (1.1 equivalents) favors the formation of the mono-arylated product. If di-substitution is desired, a larger excess of the boronic acid (e.g., 2.5 equivalents) and potentially a higher catalyst loading and longer reaction time would be necessary.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Poor quality of reagents (wet solvent, old boronic acid).3. Insufficiently strong base or poor base solubility. | 1. Ensure rigorous degassing of solvents and reaction vessel.2. Use freshly opened anhydrous solvents and high-purity boronic acid.3. Use finely ground K₃PO₄. Consider screening other bases like Cs₂CO₃. |
| Formation of Homocoupled Boronic Acid | Presence of oxygen leading to Pd(II) species that promote homocoupling. | Improve degassing procedure. |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water or acidic impurities. | Ensure solvents are anhydrous and use a high-purity base. |
| Formation of Di-substituted Product | Boronic acid stoichiometry is too high. | Reduce the equivalents of boronic acid to 1.05-1.1. Monitor the reaction closely and stop it upon consumption of the starting material. |
| Dehalogenation of Starting Material | Side reaction promoted by certain bases or impurities. | Try a different base (e.g., K₂CO₃). Ensure high purity of all reagents. |
Visualization of the Synthetic Pathway
Figure 2: Workflow for the mono-arylation of this compound.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of heterocyclic scaffolds like this compound. By understanding the key parameters that govern the reaction and employing a carefully selected catalyst system, researchers can efficiently synthesize a diverse range of mono-arylated phthalazine derivatives. The protocol detailed in this application note provides a reliable and adaptable starting point for the synthesis of these valuable compounds, paving the way for further exploration in drug discovery and materials science.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Pd catalyzed C-C Coupling reactions- a short introduction (Nobel Prize 2010) | PPTX [slideshare.net]
- 4. nobelprize.org [nobelprize.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
Application Notes & Protocols: 1,4-Dichloro-6-methylphthalazine as a Versatile Scaffold for the Synthesis of Potent Kinase Inhibitors
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] This guide provides a comprehensive overview of the utility of 1,4-dichloro-6-methylphthalazine as a foundational building block for the synthesis of novel kinase inhibitors. We will explore the chemical reactivity of this scaffold, provide detailed, field-proven protocols for the synthesis of 1,4-disubstituted phthalazine derivatives, and discuss their application in targeting key kinases such as VEGFR-2. Furthermore, a general protocol for in vitro kinase activity assessment is provided to enable the biological evaluation of these synthesized compounds.
Introduction: The Phthalazine Scaffold in Kinase Inhibitor Design
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[3] A key strategy in this endeavor is the use of "privileged scaffolds," molecular frameworks that are known to bind to specific protein families. The phthalazine ring system has emerged as one such scaffold, forming the core of numerous potent kinase inhibitors.[4] Its rigid, planar structure provides an excellent anchor for positioning functional groups within the ATP-binding pocket of kinases.
Among the various phthalazine precursors, this compound (CAS No. 345903-80-2) offers a particularly attractive starting point for medicinal chemists.[5][6] The two chlorine atoms at the 1 and 4 positions are activated for sequential nucleophilic aromatic substitution (SNAr), allowing for the controlled and diverse introduction of various side chains.[7][8] This enables the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.[9] The methyl group at the 6-position can also influence the compound's physicochemical properties and metabolic stability.
Chemical Reactivity and Synthesis Strategy
The core of this chemistry lies in the nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing effect of the nitrogen atoms in the phthalazine ring makes the carbon atoms at the 1 and 4 positions electrophilic and thus susceptible to attack by nucleophiles.
The SNAr Mechanism on the Phthalazine Core
The substitution process is a two-step addition-elimination reaction:
-
Nucleophilic Attack: A nucleophile (typically an amine) attacks the electron-deficient carbon atom bearing a chlorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8]
-
Chloride Elimination: The aromaticity of the phthalazine ring is restored by the expulsion of the chloride ion, which is a good leaving group.
This sequential substitution allows for the creation of asymmetric 1,4-disubstituted phthalazines, which is crucial for fine-tuning the biological activity.
Caption: The two-step SNAr mechanism for monosubstitution.
General Synthetic Workflow
The synthesis of diverse kinase inhibitors from this compound typically follows a two-step workflow, allowing for the introduction of two different nucleophiles (Nu1 and Nu2).
Caption: General workflow for synthesizing phthalazine kinase inhibitors.
Detailed Synthesis Protocols
The following protocols are representative methods for the synthesis of 1,4-disubstituted 6-methylphthalazine derivatives.
Protocol 1: Monosubstitution with an Aromatic Amine
This protocol describes the synthesis of a 1-anilino-4-chloro-6-methylphthalazine intermediate.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.05 eq)
-
Diisopropylethylamine (DIEA) (1.5 eq)
-
2-Propanol (Isopropanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound and 2-propanol.
-
Stir the suspension at room temperature to ensure it is well-mixed.
-
Add the substituted aniline to the mixture, followed by the dropwise addition of DIEA.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will typically precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold 2-propanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 1-anilino-4-chloro-6-methylphthalazine derivative.
Protocol 2: Disubstitution with a Second Nucleophile
This protocol describes the subsequent reaction to introduce a second functional group at the 4-position.
Materials:
-
1-Anilino-4-chloro-6-methylphthalazine derivative (from Protocol 1) (1.0 eq)
-
Second Nucleophile (e.g., N-Boc-piperazine) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve the 1-anilino-4-chloro-6-methylphthalazine intermediate in DMF.
-
Add potassium carbonate and the second nucleophile to the solution.
-
Heat the reaction mixture to 100-120°C and stir for 12-18 hours.
-
Monitor the reaction by TLC. The reaction is typically slower than the first substitution.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 6-methylphthalazine.
Application in Targeting VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[10] Many phthalazine derivatives have been developed as potent inhibitors of VEGFR-2.[4][11][12][13] Vatalanib, for instance, is a well-known 1,4-disubstituted phthalazine inhibitor of VEGFR-2.[12][14]
The general structure of these inhibitors involves a substituted aniline at the 1-position, which often forms a key hydrogen bond with the hinge region of the kinase domain. The substituent at the 4-position can be varied to occupy a hydrophobic pocket and enhance selectivity.
Caption: Inhibition of the VEGFR-2 signaling pathway by a phthalazine-based inhibitor.
Structure-Activity Relationship (SAR) Summary
The biological activity of phthalazine-based inhibitors is highly dependent on the nature of the substituents at the 1 and 4 positions.
| Compound ID | R1 Substituent (Position 1) | R2 Substituent (Position 4) | Target Kinase | IC₅₀ (nM) | Reference |
| Vatalanib (PTK-787) | 4-Chloroaniline | Pyridin-4-ylmethyl | VEGFR-2 | 43 | [12] |
| Compound 7b | 4-Chloro-3-(trifluoromethyl)phenylurea | Amino | VEGFR-2 | - | [12] |
| Compound 13c | Phenylurea | Amino | VEGFR-2 | 2.5 µM | [11] |
| Compound 12b | Phenylurea | Amino | VEGFR-2 | 4.4 µM | [11] |
| Compound 2g | 4-(4-Chlorophenyl) with acid hydrazide spacer | - | VEGFR-2 | 148 | [9] |
| Compound 4a | 4-(4-Chlorophenyl) with amide spacer | - | VEGFR-2 | 196 | [9] |
Note: The table presents a selection of phthalazine derivatives to illustrate SAR principles. The core scaffold may vary slightly between examples.
Protocol: In Vitro Kinase Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase, such as VEGFR-2. This is a non-radioactive, ADP-quantification-based assay.[1]
Materials:
-
Recombinant human kinase (e.g., VEGFR-2)
-
Kinase substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Synthesized inhibitor compounds dissolved in DMSO
-
ADP detection reagent kit
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare Reagents: Prepare serial dilutions of the inhibitor compounds in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <1%). Prepare master mixes of the kinase and substrate in the kinase buffer.
-
Assay Setup:
-
Add 2.5 µL of the diluted inhibitor compounds to the wells of the 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding 2.5 µL of ATP solution to each well. The final ATP concentration should be close to its Kₘ value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Terminate Reaction and Detect Signal:
-
Stop the reaction by adding the ADP detection reagent as per the manufacturer's instructions. This reagent will typically convert the ADP produced into a detectable signal (e.g., luminescence or fluorescence).
-
Incubate as required by the detection kit (e.g., 30-60 minutes at room temperature).
-
-
Data Acquisition and Analysis:
-
Read the plate using a plate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry for the development of potent kinase inhibitors. Its predictable reactivity through sequential nucleophilic aromatic substitution allows for the creation of large and diverse compound libraries. The resulting 1,4-disubstituted phthalazine derivatives have shown significant promise, particularly as inhibitors of VEGFR-2, a key target in oncology. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize and evaluate novel phthalazine-based kinase inhibitors for therapeutic applications.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. This compound [myskinrecipes.com]
- 6. labshake.com [labshake.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Bioactive Derivatives from 1,4-Dichloro-6-methylphthalazine
Introduction: The Versatility of the Phthalazine Scaffold in Medicinal Chemistry
Phthalazine and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] The inherent structural features of the phthalazine nucleus make it a versatile scaffold for the development of novel therapeutic agents across a spectrum of diseases.[1] These compounds have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2] Notably, the substitution pattern on the phthalazine ring system plays a crucial role in modulating the biological activity of these molecules.
1,4-Dichloro-6-methylphthalazine is a key intermediate, offering two reactive sites for nucleophilic substitution. This allows for the systematic introduction of diverse chemical moieties at the 1 and 4 positions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The methyl group at the 6-position can also influence the molecule's electronic and steric properties, potentially enhancing its interaction with biological targets. This guide provides detailed protocols for the synthesis of bioactive derivatives from this compound, with a focus on derivatives with potential anticancer and kinase inhibitory activities.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution
The primary route for the derivatization of this compound is through nucleophilic aromatic substitution (SNAr). The electron-withdrawing effect of the nitrogen atoms in the phthalazine ring activates the chloro-substituted carbons towards nucleophilic attack. This allows for the displacement of the chloride ions by a variety of nucleophiles, such as amines, thiols, and alkoxides.
The reaction typically proceeds in a stepwise manner, with the first substitution occurring at either the C1 or C4 position. The regioselectivity of the second substitution can be influenced by the nature of the first introduced substituent and the reaction conditions.
Caption: Generalized workflow for nucleophilic aromatic substitution on this compound.
Experimental Protocols
Protocol 1: Synthesis of 1-Chloro-4-(substituted anilino)-6-methylphthalazine Derivatives
This protocol details the monosubstitution of this compound with various substituted anilines. These anilino-phthalazine derivatives are precursors to a range of bioactive molecules, including potent kinase inhibitors.
Materials and Reagents:
-
This compound
-
Substituted anilines (e.g., 4-fluoroaniline, 3-chloro-4-fluoroaniline)
-
Isopropanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in isopropanol.
-
Addition of Reagents: Add the substituted aniline (1.1 eq) to the solution, followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).
-
Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to yield the pure 1-chloro-4-(substituted anilino)-6-methylphthalazine derivative.
Protocol 2: Synthesis of 1,4-Bis(substituted anilino)-6-methylphthalazine Derivatives
This protocol describes the disubstitution of this compound with an excess of a substituted aniline under more forcing conditions to yield symmetrical 1,4-bis(anilino) derivatives.
Materials and Reagents:
-
This compound
-
Substituted aniline (e.g., 4-methoxyaniline)
-
N,N-Dimethylformamide (DMF)
-
Potassium carbonate
-
Deionized water
-
Ethyl acetate
-
Brine solution
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in DMF in a sealed tube, add the substituted aniline (2.5 eq) and potassium carbonate (3.0 eq).
-
Reaction: Heat the mixture to 120 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold deionized water.
-
Extraction: Extract the resulting precipitate with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine solution, dry over anhydrous sodium sulfate, and filter.
-
Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to afford the pure 1,4-bis(substituted anilino)-6-methylphthalazine.
Characterization of Synthesized Derivatives
The synthesized compounds should be characterized using standard analytical techniques to confirm their structure and purity.
Table 1: Representative Characterization Data for Synthesized Phthalazine Derivatives
| Compound ID | Structure | Molecular Formula | MW ( g/mol ) | 1H NMR (DMSO-d6, δ ppm) | MS (m/z) [M+H]+ |
| 1a | 1-Chloro-4-(4-fluoroanilino)-6-methylphthalazine | C15H11ClFN3 | 287.72 | 8.25 (s, 1H), 8.01 (d, 1H), 7.85-7.79 (m, 2H), 7.65 (d, 1H), 7.30-7.24 (m, 2H), 2.58 (s, 3H) | 288.1 |
| 1b | 1-Chloro-4-(3-chloro-4-fluoroanilino)-6-methylphthalazine | C15H10Cl2FN3 | 322.17 | 8.31 (s, 1H), 8.15 (dd, 1H), 8.05 (d, 1H), 7.88 (m, 1H), 7.69 (d, 1H), 7.50 (t, 1H), 2.60 (s, 3H) | 322.0 |
| 2a | 1,4-Bis(4-methoxyanilino)-6-methylphthalazine | C23H22N4O2 | 398.45 | 8.10 (s, 1H), 7.95 (d, 1H), 7.70 (d, 1H), 7.45 (d, 4H), 6.95 (d, 4H), 3.80 (s, 6H), 2.55 (s, 3H) | 399.2 |
Biological Evaluation: Protocols for Anticancer and Kinase Inhibition Assays
The synthesized phthalazine derivatives are often evaluated for their potential as anticancer agents. Below are standard protocols for preliminary in vitro screening.
Caption: A typical workflow for the in vitro biological evaluation of synthesized phthalazine derivatives.
Protocol 3: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[3][4]
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized phthalazine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.
Protocol 4: VEGFR-2 Kinase Inhibition Assay
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in cancer therapy due to its crucial role in angiogenesis. Many phthalazine derivatives have been identified as potent VEGFR-2 inhibitors.[5][6]
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Synthesized phthalazine derivatives (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 96-well plates
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the synthesized compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiation of Reaction: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is correlated with kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 values.
Table 2: Hypothetical Biological Activity Data for Phthalazine Derivatives
| Compound ID | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | VEGFR-2 IC50 (nM) |
| 1a | 15.2 | 21.8 | 520 |
| 1b | 5.8 | 8.1 | 150 |
| 2a | > 50 | > 50 | > 1000 |
| Doxorubicin | 0.8 | 1.2 | N/A |
| Sorafenib | 6.5 | 5.9 | 90 |
Conclusion and Future Directions
The synthetic protocols and biological evaluation methods outlined in this guide provide a robust framework for the discovery and development of novel bioactive compounds based on the 1,4-disubstituted-6-methylphthalazine scaffold. The versatility of nucleophilic aromatic substitution allows for the creation of large and diverse chemical libraries. Subsequent screening using the described in vitro assays can efficiently identify promising candidates for further optimization and preclinical development. Future work could involve exploring a wider range of nucleophiles, investigating the synthesis of unsymmetrical 1,4-disubstituted derivatives, and conducting in-depth mechanistic studies to elucidate the precise molecular targets of the most active compounds.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer activities of novel 1,4-disubstituted phthalazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of new potent phthalazine derivatives with VEGFR-2 and EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Selective Mono-amination of 1,4-Dichloro-6-methylphthalazine
Introduction: The Strategic Value of Mono-aminated Phthalazines
Phthalazine derivatives are a cornerstone in medicinal chemistry, recognized for their broad spectrum of therapeutic applications, including roles as anticancer, antimicrobial, and cardiotonic agents.[1][2] Within this important class of heterocycles, 1-amino-substituted phthalazines are particularly valuable synthons. The introduction of an amino group provides a versatile handle for further molecular elaboration and often plays a crucial role in the pharmacophore responsible for biological activity.
The selective functionalization of di-halogenated precursors like 1,4-dichloro-6-methylphthalazine is a key synthetic challenge. Achieving mono-substitution is critical for building libraries of diverse drug candidates, as it leaves a second reactive site (the remaining chlorine atom) available for subsequent diversification, for instance, through palladium-catalyzed cross-coupling reactions.[3] This guide provides a comprehensive, field-tested protocol for the regioselective mono-amination of this compound, grounded in the principles of nucleophilic aromatic substitution. We will not only detail the "how" but also the critical "why" behind each step to ensure reproducible and successful outcomes.
Mechanistic Rationale: Mastering Regioselectivity through SNAr
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[4][5][6][7] This pathway is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic systems.
Pillars of the SNAr Mechanism:
-
Ring Activation: The phthalazine core is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic pull makes the carbon atoms of the ring electrophilic and susceptible to attack by nucleophiles.[8]
-
Nucleophilic Attack: An amine (the nucleophile) attacks one of the carbon atoms bearing a chlorine atom (the leaving group). This is typically the rate-determining step and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7][8]
-
Stabilization: The negative charge of the Meisenheimer complex is delocalized across the aromatic system and, crucially, onto the ring nitrogen atoms. This stabilization is what makes the reaction feasible.[5]
-
Elimination & Aromatization: The leaving group (chloride ion) is expelled, and the aromaticity of the phthalazine ring is restored, yielding the final aminated product.
Controlling Regioselectivity: In a 1,4-dihalo-phthalazine system, nucleophilic attack is regioselective. Theoretical and experimental studies on analogous systems like 2,4-dichloroquinazolines show that the C4 position is generally more electrophilic and susceptible to nucleophilic attack than the C1 (or C2) position.[9] This is attributed to the specific electronic influence and LUMO (Lowest Unoccupied Molecular Orbital) distribution shaped by the heterocyclic nitrogen atoms.[9][10] Therefore, the amine preferentially attacks the C1 position in 1,4-dichlorophthalazine to yield the 1-amino-4-chloro product.
Caption: Figure 1: SNAr Mechanism for Mono-amination
Detailed Experimental Protocol
This protocol is designed as a self-validating system. Adherence to these steps, coupled with an understanding of the underlying rationale, will provide a robust framework for synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercial | Starting material. Handle with care.[11] |
| Amine Nucleophile (e.g., Piperidine) | Reagent | Commercial | Excess is used to drive the reaction. |
| Acetone | Anhydrous | Commercial | A common solvent for this reaction.[1] |
| Hydrochloric Acid (HCl) | 37% (conc.) | Commercial | Used in catalytic amounts.[1] |
| Dichloromethane (DCM) | ACS Grade | Commercial | For extraction. |
| Aqueous Ammonia (NH₄OH) | 2 M | In-house prep | For basification during work-up. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercial | For drying the organic phase. |
| Silica Gel | 230-400 mesh | Commercial | For flash column chromatography. |
| Round-bottom flask, Condenser | - | Standard Lab | - |
| Magnetic stirrer/hotplate | - | Standard Lab | - |
| Rotary evaporator | - | Standard Lab | - |
Step-by-Step Methodology
Caption: Figure 2: Experimental Workflow
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq, e.g., 2.13 g, 10 mmol) in acetone (40 mL).
-
Reagent Addition: To the stirred solution, add the desired amine nucleophile (e.g., piperidine, 2.5 eq, 2.13 g, 25 mmol), a small amount of water (e.g., 0.03 mL), and one drop of concentrated hydrochloric acid (37%).[1] The catalytic acid protonates a ring nitrogen, further activating the ring for nucleophilic attack.
-
Reaction Under Reflux: Heat the mixture to reflux (approx. 56°C for acetone) and maintain for 3-15 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. If a precipitate (amine hydrochloride salt) has formed, separate it by filtration.
-
Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Aqueous Work-up: Dissolve the crude solid in dichloromethane (50 mL). Transfer the solution to a separatory funnel and basify by washing with a 2 M solution of aqueous ammonia (2 x 30 mL).[1][3] This step neutralizes the HCl and deprotonates the product, making it soluble in the organic layer.
-
Extraction and Drying: Wash the organic layer with water (2 x 30 mL) to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude mono-aminated product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure mono-aminated compound.
Product Characterization
The identity and purity of the final product, 1-(Piperidin-1-yl)-4-chloro-6-methylphthalazine , must be confirmed through standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Specific to the amine used (e.g., 120-125 °C) |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-7.5 (m, 3H, Ar-H), ~3.5 (m, 4H, N-CH₂), ~2.5 (s, 3H, Ar-CH₃), ~1.8 (m, 6H, CH₂) |
| ¹³C NMR (100 MHz, CDCl₃) | Peaks corresponding to aromatic, aliphatic, and methyl carbons. |
| Mass Spec (ESI+) | m/z = [M+H]⁺, calculated for C₁₄H₁₆ClN₃ |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficient reaction time/temperature.2. Poorly reactive amine nucleophile. | 1. Increase reflux time and monitor by TLC.2. Switch to a higher boiling point solvent (e.g., DMF) or consider a palladium-catalyzed Buchwald-Hartwig amination for challenging amines.[12] |
| Formation of Di-substituted Product | 1. Reaction time is too long.2. Reaction temperature is too high.3. Stoichiometry of amine is too high. | 1. Carefully monitor the reaction and stop it once the starting material is consumed.2. Reduce the reaction temperature.3. Use a smaller excess of the amine (e.g., 1.1-1.5 equivalents). |
| Incomplete Basification | Insufficient aqueous ammonia used during work-up. | Check the pH of the aqueous layer after washing; it should be basic. Add more base if necessary. The product may remain as a salt in the aqueous layer if not properly neutralized. |
Conclusion
This application note provides a robust and well-rationalized protocol for the selective mono-amination of this compound. By leveraging a controlled SNAr reaction, researchers can efficiently generate valuable 1-amino-4-chloro-phthalazine intermediates. These compounds are primed for further synthetic diversification, serving as key building blocks in the development of novel and potent therapeutic agents. The combination of a detailed step-by-step procedure, mechanistic insight, and a practical troubleshooting guide equips scientists to confidently and successfully implement this important transformation in their research endeavors.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. byjus.com [byjus.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 1,4-Dichloro-6-methylphthalazine in the Synthesis and Evaluation of Novel Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Phthalazine Scaffold as a Privileged Structure in Oncology
The phthalazine core is a nitrogen-containing heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its versatile pharmacological activities. In oncology, phthalazine derivatives have emerged as a promising class of therapeutics, targeting key pathways involved in tumor progression and survival.[1] Notably, derivatives have been developed as potent inhibitors of critical cancer-related enzymes such as Poly(ADP-ribose) polymerase (PARP), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR).[1][2]
This guide focuses on 1,4-Dichloro-6-methylphthalazine (CAS: 345903-80-2) , a key chemical intermediate and versatile building block for synthesizing novel kinase inhibitors and other potential anticancer agents.[3] Its structure features two highly reactive chlorine atoms, which serve as excellent leaving groups for sequential nucleophilic substitution. This reactivity allows medicinal chemists to strategically introduce various functional groups to generate diverse libraries of compounds for screening, optimizing potency, selectivity, and pharmacokinetic properties. These application notes provide a framework for leveraging this reagent in a modern cancer drug discovery workflow, from synthetic strategy to biological evaluation.
Core Application: A Reactive Scaffold for Kinase Inhibitor Synthesis
The primary application of this compound in cancer research is not as a direct therapeutic agent, but as a foundational precursor for creating more complex, biologically active molecules.[3] The chlorine atoms at the 1 and 4 positions are susceptible to nucleophilic aromatic substitution, a cornerstone reaction for building diversity.
A typical synthetic workflow involves the sequential displacement of these chlorides. For instance, reaction with a primary amine (e.g., p-phenylenediamine) can displace the first chlorine, while the second can be reacted with another nucleophile.[4] This step-wise approach enables the construction of 1,4-disubstituted phthalazine libraries, which have been successfully explored for potent anticancer activity.[5][6]
The methyl group at the 6-position provides a subtle yet important modification to the scaffold, potentially influencing solubility, metabolic stability, and binding interactions with target proteins compared to its unsubstituted parent.
Primary Targeting Strategy: VEGFR-2 and Anti-Angiogenesis
Many potent phthalazine-based anticancer agents function by inhibiting protein kinases. VEGFR-2 is a particularly important target in this class.[7] It is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels—a process that is critical for tumor growth and metastasis.[4] By inhibiting VEGFR-2, novel compounds synthesized from this compound can disrupt the tumor's blood supply, leading to starvation and cell death.
Below is a diagram illustrating the VEGFR-2 signaling pathway, a common target for phthalazine derivatives.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. This compound [myskinrecipes.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of GABA-A Receptor Ligands from 1,4-Dichloro-6-methylphthalazine
For: Researchers, scientists, and drug development professionals in neuroscience and medicinal chemistry.
Introduction: The Phthalazine Scaffold in GABA-A Receptor Modulation
The γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated ion channel, is the principal mediator of inhibitory neurotransmission in the central nervous system (CNS). Its modulation represents a cornerstone of treatment for a spectrum of neurological and psychiatric disorders, including anxiety, epilepsy, and sleep disorders. The structural diversity of GABA-A receptor subtypes allows for the development of ligands with specific pharmacological profiles.[1] Phthalazine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. Notably, certain substituted phthalazines have shown significant affinity for the GABA-A receptor, positioning them as promising candidates for novel therapeutic agents.[2]
This document provides a comprehensive guide to the synthesis of potential GABA-A receptor ligands starting from the versatile precursor, 1,4-dichloro-6-methylphthalazine. We will delve into the strategic considerations for nucleophilic aromatic substitution (SNAr) reactions on this scaffold and provide detailed, step-by-step protocols for the synthesis of a variety of derivatives. The methodologies described herein are designed to be robust and adaptable, enabling researchers to generate diverse compound libraries for structure-activity relationship (SAR) studies.
Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution (SNAr)
The synthetic approach hinges on the sequential nucleophilic aromatic substitution (SNAr) of the chlorine atoms at the C1 and C4 positions of the this compound core. The electron-deficient nature of the phthalazine ring system facilitates the attack of nucleophiles, making this a highly effective strategy for introducing a wide range of functional groups.
The regioselectivity of the first substitution can be influenced by the reaction conditions and the nature of the nucleophile. Generally, the C1 position is more susceptible to initial attack. By carefully controlling the stoichiometry of the nucleophile, it is possible to achieve monosubstitution, yielding a 1-substituted-4-chloro-6-methylphthalazine intermediate. This intermediate is a valuable building block for further diversification, as the remaining chlorine atom at the C4 position can be displaced by a different nucleophile in a subsequent step. This stepwise approach allows for the creation of unsymmetrically substituted phthalazine derivatives, which is crucial for fine-tuning the pharmacological properties of the target ligands.
Below is a general workflow for the synthesis of GABA-A receptor ligands from this compound.
Caption: General workflow for the synthesis of phthalazine-based GABA-A receptor ligands.
Experimental Protocols
Protocol 1: Synthesis of the Precursor, this compound
This protocol describes the synthesis of the key starting material, this compound, from 6-methylphthalazine-1,4-dione. The reaction involves a chlorination step using phosphorus oxychloride.
Materials:
-
6-methylphthalazine-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Toluene
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-methylphthalazine-1,4-dione (1 equivalent) in toluene.
-
Add a catalytic amount of DMF.
-
Slowly add phosphorus oxychloride (3-5 equivalents) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then slowly pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford this compound as a solid.
Table 1: Representative Reaction Parameters for Precursor Synthesis
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | 110-120 °C |
| Typical Yield | 75-85% |
| Appearance | Off-white to pale yellow solid |
Protocol 2: Monosubstitution of this compound with an Aliphatic Amine
This protocol details the selective monosubstitution at the C1 position with a primary aliphatic amine, using piperidine as an example. This reaction yields a 1-(piperidin-1-yl)-4-chloro-6-methylphthalazine intermediate.
Materials:
-
This compound
-
Piperidine
-
Acetone or Ethanol
-
Triethylamine (optional, as a base)
Procedure:
-
Dissolve this compound (1 equivalent) in acetone or ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add piperidine (1-1.2 equivalents) to the solution. If the amine hydrochloride salt is used, add triethylamine (1.5 equivalents) to liberate the free amine.
-
Heat the reaction mixture to reflux for 3-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. If a precipitate (amine hydrochloride) forms, filter it off.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify the residue by column chromatography on silica gel (eluting with a gradient of hexanes/ethyl acetate) to yield 1-(piperidin-1-yl)-4-chloro-6-methylphthalazine.
Protocol 3: Monosubstitution with an Amino Alcohol
This protocol describes the reaction with an amino alcohol, such as 2-aminoethanol, to introduce a hydroxyl functionality which can be a key interaction point with the GABA-A receptor.
Materials:
-
This compound
-
2-Aminoethanol
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add 2-aminoethanol (1.1 equivalents) followed by DIPEA (1.5 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-((4-chloro-6-methylphthalazin-1-yl)amino)ethan-1-ol.
Protocol 4: Disubstitution - Synthesis of an Unsymmetrical 1,4-Disubstituted-6-methylphthalazine
This protocol outlines the second substitution step, using the product from Protocol 2, 1-(piperidin-1-yl)-4-chloro-6-methylphthalazine, and reacting it with a different nucleophile, for instance, 4-methoxyaniline.
Materials:
-
1-(Piperidin-1-yl)-4-chloro-6-methylphthalazine
-
4-Methoxyaniline
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene or dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add 1-(piperidin-1-yl)-4-chloro-6-methylphthalazine (1 equivalent), 4-methoxyaniline (1.2 equivalents), Pd₂(dba)₃ (0.05 equivalents), Xantphos (0.1 equivalents), and NaOtBu (1.4 equivalents).
-
Add anhydrous toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired 1,4-disubstituted product.
Table 2: Representative Nucleophiles for Phthalazine Diversification
| Nucleophile Class | Example | Potential for GABA-A Ligand |
| Aliphatic Amines | Piperazine, Morpholine | Introduction of basic centers, modulation of solubility |
| Aromatic Amines | Aniline, Pyridylamines | Aromatic interactions with the receptor binding pocket |
| Amino Alcohols | Ethanolamine, Propanolamine | Hydrogen bond donor/acceptor functionalities |
| Thiols | Ethanethiol, Thiophenol | Introduction of sulfur-containing moieties |
| Alkoxides | Sodium methoxide | Ether linkages for structural variation |
Characterization of Synthesized Ligands
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the position of substituents.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Structure-Activity Relationship (SAR) Insights
The diverse library of compounds synthesized through these protocols can be screened for their binding affinity to different GABA-A receptor subtypes. This will enable the elucidation of structure-activity relationships. For instance, the nature of the substituent at the C1 and C4 positions, as well as the methyl group at C6, will influence the ligand's affinity and selectivity. A patent on phthalazine derivatives suggests that substitution at the 1-position with cyclic amines can lead to potent MCH receptor antagonists, a G-protein coupled receptor, indicating the potential for phthalazine derivatives to interact with various receptor types.[3] Further studies on GABA-A receptors are warranted to explore this scaffold's potential in neuroscience.
Caption: Key relationships in the SAR study of phthalazine-based GABA-A receptor ligands.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of novel GABA-A receptor ligands. The protocols outlined in this application note provide a robust framework for the generation of diverse compound libraries through nucleophilic aromatic substitution. The ability to introduce a wide array of functional groups at the C1 and C4 positions allows for extensive exploration of the chemical space and the development of ligands with tailored pharmacological profiles. Further investigation into the structure-activity relationships of these phthalazine derivatives will undoubtedly contribute to the discovery of new and improved therapeutics for CNS disorders.
References
- 1. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AID 72477 - Binding affinity for human GABA-A receptor alpha-2-beta-3-gamma-2 subunits in L(tk-) cells - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US7423030B2 - 1-amino-phthalazine derivatives, the preparation and the therapeutic use thereof - Google Patents [patents.google.com]
Derivatization of 1,4-Dichloro-6-methylphthalazine for Structure-Activity Relationship Studies: Application Notes and Protocols
Abstract
The phthalazine scaffold is a significant pharmacophore in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] Specifically, 1,4-dichloro-6-methylphthalazine serves as a versatile starting material for the synthesis of diverse derivatives, enabling extensive structure-activity relationship (SAR) studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the derivatization of this scaffold. It covers the underlying chemical principles, step-by-step protocols for key reactions, and the logic of applying these derivatives in SAR investigations to discover novel therapeutic agents.
Introduction: The Significance of the Phthalazine Scaffold
Phthalazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their broad spectrum of pharmacological activities.[2][3] These activities include anticancer, anti-inflammatory, anticonvulsant, and antihypertensive properties.[4][5] The phthalazine core can interact with various biological targets, making it a "privileged scaffold" in drug discovery.[1]
The starting material, this compound, is particularly valuable due to the reactivity of its two chlorine atoms. These atoms are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and controlled introduction of a wide array of functional groups at the 1 and 4 positions.[6][7] This flexibility is paramount for constructing a chemical library of analogs, which is the cornerstone of any successful SAR study. The methyl group at the 6-position provides an additional point for modification or can be used to probe the steric and electronic requirements of the target binding site.
The goal of SAR studies is to systematically alter the structure of a lead compound and observe the corresponding changes in biological activity. This iterative process provides critical insights into the pharmacophore, guiding the optimization of potency, selectivity, and pharmacokinetic properties.
Synthetic Strategy: Accessing the Core Scaffold
The journey to diverse phthalazine derivatives begins with the synthesis of the key intermediate, this compound. A common and efficient route starts from 3-methylphthalic anhydride.
Protocol 1: Synthesis of 6-Methylphthalazin-1,4-dione
This protocol details the cyclization of 3-methylphthalic anhydride with hydrazine to form the core phthalazine dione structure.
Materials:
-
3-Methylphthalic anhydride
-
Hydrazine hydrate (64-85% solution)
-
Glacial acetic acid
-
Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend 3-methylphthalic anhydride (1.0 eq) in a mixture of glacial acetic acid and water.
-
Add hydrazine hydrate (1.1 eq) dropwise to the suspension with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature, which should result in the precipitation of a solid.
-
Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6-methylphthalazin-1,4-dione.
Protocol 2: Chlorination to this compound
This protocol describes the conversion of the phthalazin-1,4-dione to the highly reactive dichloro intermediate.
Materials:
-
6-Methylphthalazin-1,4-dione
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅) or N,N-Dimethylformamide (DMF) as a catalyst.[8]
-
Toluene or acetonitrile as solvent
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Chloroform
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as it generates corrosive fumes.
-
In a round-bottom flask, suspend 6-methylphthalazin-1,4-dione (1.0 eq) in an excess of phosphorus oxychloride.
-
Heat the mixture to reflux (around 110°C) and maintain for 3-5 hours.[10] The reaction should become a clear solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
A precipitate will form. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the product into dichloromethane or chloroform.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford this compound.
Derivatization via Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on the this compound scaffold are activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atoms.[11] This allows for a variety of nucleophiles to be introduced.
Mechanism: Addition-Elimination
The SNAr reaction proceeds via a two-step mechanism:
-
Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7]
-
Chloride Elimination: The aromaticity of the phthalazine ring is restored by the expulsion of a chloride ion.[7]
By controlling the stoichiometry of the nucleophile and the reaction temperature, it is often possible to achieve selective monosubstitution or disubstitution.
Protocol 3: Monosubstitution with an Amine Nucleophile
This protocol describes the synthesis of a 1-amino-4-chloro-6-methylphthalazine derivative.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, morpholine)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIEA))
-
Solvent (e.g., isopropanol, ethanol, or DMF)
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent in a round-bottom flask.
-
Add the amine nucleophile (1.0-1.2 eq) and the base (1.5 eq).
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80°C) for 2-12 hours.[10]
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Protocol 4: Disubstitution with Different Nucleophiles
For the synthesis of asymmetrically disubstituted derivatives, a stepwise approach is necessary.
Procedure:
-
Synthesize the monosubstituted product as described in Protocol 3.
-
Dissolve the purified 1-substituted-4-chloro-6-methylphthalazine (1.0 eq) in a suitable solvent (e.g., DMF or dioxane).
-
Add the second, different nucleophile (1.2-1.5 eq) and a suitable base if required.
-
The reaction may require more forcing conditions (higher temperature, longer reaction time) for the second substitution.
-
Work-up and purify as described previously.
Structure-Activity Relationship (SAR) Studies
Once a library of derivatives is synthesized, the next crucial step is to evaluate their biological activity.
Key Considerations for SAR Analysis:
-
Electronic Effects: Introduce electron-donating and electron-withdrawing groups to probe the electronic requirements of the binding pocket. For example, substituting an aniline with p-methoxyaniline (electron-donating) versus p-nitroaniline (electron-withdrawing).
-
Steric Effects: Vary the size and shape of the substituents to understand the spatial constraints of the target. For instance, comparing a small methylamino group to a bulky t-butylamino group.
-
Hydrophobicity/Hydrophilicity: Modulate the lipophilicity of the molecule by introducing polar (e.g., hydroxyl, carboxyl) or non-polar (e.g., alkyl, aryl) groups to optimize pharmacokinetic properties.
-
Hydrogen Bonding: Incorporate hydrogen bond donors and acceptors (e.g., -NH₂, -OH, -C=O) to identify key interactions with the biological target.
Data Presentation
The results of the SAR study should be summarized in a clear, tabular format to facilitate comparison.
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) [Target] |
| Lead-01 | -Cl | -NH-Ph | 10.5 |
| AN-01 | -NH-Ph-4-OMe | -NH-Ph | 5.2 |
| AN-02 | -NH-Ph-4-Cl | -NH-Ph | 8.9 |
| AN-03 | -Morpholino | -NH-Ph | 15.1 |
This is example data and does not reflect actual experimental results.
From this hypothetical data, one might conclude that an electron-donating group at the para-position of the aniline ring at R¹ is beneficial for activity, while a bulky morpholino group is detrimental. This insight would guide the design of the next set of compounds.
Conclusion
This compound is a powerful and versatile scaffold for the development of novel therapeutic agents. Through systematic derivatization, primarily via nucleophilic aromatic substitution, researchers can generate extensive libraries of compounds for structure-activity relationship studies. The protocols and strategies outlined in this guide provide a solid foundation for initiating such a drug discovery program. By carefully analyzing the biological data from these derivatives, it is possible to iteratively optimize lead compounds and ultimately identify candidates with promising therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of Structurally Diverse Phthalazine derivatives: A Systematic Review | Faculty members [faculty.ksu.edu.sa]
- 3. jocpr.com [jocpr.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 9. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 1,4-Dichloro-6-methylphthalazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unlocking the Potential of the Phthalazine Core
The 6-methylphthalazine scaffold is a privileged heterocyclic motif found in a variety of biologically active compounds and functional materials. The strategic functionalization of this core structure is paramount in the fields of medicinal chemistry and materials science for the development of novel therapeutic agents and advanced materials. 1,4-Dichloro-6-methylphthalazine serves as a versatile and readily available starting material for the synthesis of a diverse array of substituted 6-methylphthalazine derivatives. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and indispensable tool for the precise and efficient formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the chloro-substituted positions of the phthalazine ring.
This comprehensive guide provides detailed application notes and field-proven protocols for the palladium-catalyzed functionalization of this compound. We will delve into the nuances of several key cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck couplings. The protocols outlined herein are designed to be robust and adaptable, providing a solid foundation for researchers to explore the chemical space around the 6-methylphthalazine core.
Understanding the Reactivity of this compound
The phthalazine nucleus is an electron-deficient heteroaromatic system. The two chlorine atoms at the C1 and C4 positions exhibit different reactivities due to the influence of the adjacent nitrogen atoms and the 6-methyl group. Generally, the C1 position is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition to a palladium(0) catalyst compared to the C4 position. This inherent difference in reactivity can be exploited to achieve selective mono-functionalization at the C1 position under carefully controlled conditions. Subsequent functionalization at the C4 position can then be achieved, often under more forcing conditions, allowing for the synthesis of unsymmetrically substituted 6-methylphthalazines. The electron-donating nature of the 6-methyl group can subtly influence the overall electron density of the aromatic system, potentially affecting reaction rates compared to unsubstituted 1,4-dichlorophthalazine.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-substituted aromatic compounds with high efficiency and functional group tolerance.[1]
Scientific Rationale and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with a boronic acid derivative (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[2] The choice of palladium precursor, ligand, base, and solvent system is critical for achieving high yields and selectivity. For dichlorinated heterocycles, careful optimization can allow for selective mono- or di-arylation.
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol for Selective Mono-Arylation at the C1 Position
This protocol is designed to favor the substitution of the more reactive chlorine atom at the C1 position of this compound.
Table 1: Reagents and Conditions for Mono-Suzuki-Miyaura Coupling
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 mmol | Starting material |
| Arylboronic Acid | 1.1 - 1.2 equiv. | Slight excess to ensure complete reaction of the more reactive site. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 2-5 mol% | Tetrakis(triphenylphosphine)palladium(0) is a common choice. |
| Base (e.g., K₂CO₃ or Cs₂CO₃) | 2.0 - 3.0 equiv. | Carbonates are generally effective and mild bases. |
| Solvent | Toluene/H₂O (4:1) or Dioxane/H₂O (4:1) | A biphasic solvent system is often used. |
| Temperature | 80-100 °C | Reaction temperature may require optimization. |
| Reaction Time | 4-12 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.1-1.2 mmol), and the base (2.0-3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/H₂O 4:1) to the flask via syringe.
-
Catalyst Addition: Add the palladium catalyst (2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously for the required time, monitoring the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
II. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds, leading to the synthesis of aryl alkynes.[3] These products are valuable intermediates for further transformations and are found in various functional materials and biologically active molecules.
Scientific Rationale and Mechanistic Overview
The Sonogashira reaction typically involves a palladium catalyst and a copper(I) co-catalyst.[4] The catalytic cycle includes the oxidative addition of the aryl halide to the palladium(0) complex, followed by a transmetalation step involving a copper(I) acetylide, and subsequent reductive elimination. Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst.[5]
Diagram 2: Dual Catalytic Cycles in Sonogashira Coupling
Caption: Interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Protocol for Selective Mono-Alkynylation at the C1 Position
This protocol aims for the selective introduction of an alkynyl group at the more reactive C1 position.
Table 2: Reagents and Conditions for Mono-Sonogashira Coupling
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 mmol | Starting material |
| Terminal Alkyne | 1.2 - 1.5 equiv. | Slight excess is recommended. |
| Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂) | 2-5 mol% | A common and effective catalyst. |
| Copper(I) Co-catalyst (e.g., CuI) | 1-3 mol% | Essential for the traditional Sonogashira reaction. |
| Base (e.g., Et₃N or DIPA) | 2.0 - 4.0 equiv. | An amine base is typically used. |
| Solvent | THF or DMF | Anhydrous and degassed solvents are crucial. |
| Temperature | Room temperature to 60 °C | Milder conditions can enhance selectivity. |
| Reaction Time | 2-8 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (2-5 mol%), and the copper(I) co-catalyst (1-3 mol%).
-
Solvent and Reagent Addition: Add anhydrous, degassed solvent (e.g., 10 mL of THF) followed by the base (e.g., triethylamine, 2.0-4.0 equiv.) and the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature) and monitor its progress.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalysts. Wash the filter cake with the reaction solvent.
-
Extraction and Purification: Concentrate the filtrate and partition the residue between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
III. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of a wide range of aryl and heteroaryl amines.[6][7]
Scientific Rationale and Mechanistic Overview
The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to afford the aminated product.[8] The choice of a sterically hindered and electron-rich phosphine ligand is often crucial for the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination steps.[9]
Diagram 3: Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: Key steps in the catalytic cycle of the Buchwald-Hartwig amination.
Protocol for Selective Mono-Amination at the C1 Position
This protocol is tailored for the selective amination of the C1 position of this compound.
Table 3: Reagents and Conditions for Mono-Buchwald-Hartwig Amination
| Reagent/Parameter | Amount/Condition | Notes |
| This compound | 1.0 mmol | Starting material |
| Amine | 1.1 - 1.5 equiv. | Primary or secondary amines can be used. |
| Palladium Precatalyst (e.g., Pd₂(dba)₃) | 1-3 mol% | Tris(dibenzylideneacetone)dipalladium(0) is a common choice. |
| Ligand (e.g., XPhos, SPhos, BINAP) | 2-6 mol% | Bulky, electron-rich phosphine ligands are essential.[10] |
| Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | 1.5 - 2.5 equiv. | A strong, non-nucleophilic base is required. |
| Solvent | Toluene or Dioxane | Anhydrous and degassed aprotic solvents are preferred. |
| Temperature | 80-120 °C | Higher temperatures may be needed for less reactive amines. |
| Reaction Time | 6-24 hours | Monitor by TLC or LC-MS. |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-3 mol%) and the ligand (2-6 mol%) to an oven-dried Schlenk tube.
-
Reagent Addition: Add the base (1.5-2.5 equiv.), this compound (1.0 mmol), and a stir bar.
-
Solvent and Amine Addition: Add anhydrous, degassed solvent (e.g., 10 mL of toluene) followed by the amine (1.1-1.5 equiv.).
-
Reaction: Seal the Schlenk tube and heat the reaction mixture with vigorous stirring at the desired temperature.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a plug of silica gel, eluting with the same solvent. Concentrate the filtrate and purify the residue by column chromatography.
IV. Heck Coupling: Vinylation of the Phthalazine Core
The Heck reaction is a palladium-catalyzed method for the coupling of an unsaturated halide with an alkene, providing a versatile route to substituted alkenes.[11]
Scientific Rationale and Mechanistic Overview
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the vinylated product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst in the presence of a base.[10]
Diagram 4: Key Steps in the Heck Reaction Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 3. mdpi.com [mdpi.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. repositorium.uminho.pt [repositorium.uminho.pt]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Heck Reaction [organic-chemistry.org]
Application Notes & Protocols: A Guide to the Synthesis of Novel Heterocycles from 1,4-Dichloro-6-methylphthalazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthetic utility of 1,4-dichloro-6-methylphthalazine as a versatile building block for the creation of novel heterocyclic compounds. Phthalazine derivatives are a significant class of nitrogen-containing heterocycles that have garnered substantial interest in medicinal chemistry due to their wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and anticonvulsant properties.[1] The presence of two reactive chlorine atoms at the 1 and 4 positions of the phthalazine core, activated by the electron-withdrawing nature of the diazine ring, makes this compound an excellent electrophile for sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled and regioselective introduction of a variety of functional groups, leading to a diverse library of novel molecular scaffolds. These application notes detail the synthesis of the key precursor, 6-methylphthalazin-1,4-dione, its subsequent chlorination to this compound, and provides detailed protocols for the synthesis of novel 1,4-disubstituted-6-methylphthalazine derivatives through reactions with various nucleophiles.
Introduction: The Versatility of the Phthalazine Scaffold
The phthalazine core is a privileged scaffold in drug discovery. Its rigid, planar structure provides a well-defined orientation for appended functional groups to interact with biological targets. The two adjacent nitrogen atoms can act as hydrogen bond acceptors, further enhancing binding affinities. The strategic placement of a methyl group at the 6-position can modulate the electronic properties and steric profile of the molecule, potentially improving its pharmacokinetic and pharmacodynamic properties.
1,4-Dichlorophthalazines are particularly valuable intermediates in the synthesis of diverse phthalazine-based compounds. The differential reactivity of the two chlorine atoms can, under controlled conditions, allow for a stepwise substitution, leading to the creation of unsymmetrically substituted phthalazines. This guide will focus on the practical aspects of utilizing this compound as a precursor for novel heterocycles.
Synthetic Workflow Overview
The overall synthetic strategy involves a three-stage process, beginning with commercially available starting materials. This workflow is designed to be robust and scalable for laboratory settings.
Caption: Overall synthetic workflow from starting materials to novel heterocycles.
Experimental Protocols
Synthesis of 6-Methylphthalazin-1,4-dione
This protocol describes the synthesis of the key precursor, 6-methylphthalazin-1,4-dione, from 4-methylphthalic anhydride and hydrazine hydrate. This reaction proceeds via a condensation mechanism.
Protocol 1: Synthesis of 6-Methylphthalazin-1,4-dione
| Parameter | Value |
| Reactants | 4-Methylphthalic Anhydride, Hydrazine Hydrate |
| Solvent | Ethanol |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Work-up | Cooling, filtration, and washing |
Step-by-Step Procedure:
-
To a solution of 4-methylphthalic anhydride (1.0 eq) in ethanol (10 mL per gram of anhydride) in a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.2 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL) to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain 6-methylphthalazin-1,4-dione as a solid. The product can be used in the next step without further purification.
Synthesis of this compound
This protocol details the chlorination of 6-methylphthalazin-1,4-dione to the target intermediate, this compound. This reaction is typically carried out using phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃).[2] The use of a catalyst such as 4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can facilitate the reaction.[2]
Protocol 2: Synthesis of this compound
| Parameter | Value |
| Reactants | 6-Methylphthalazin-1,4-dione, Phosphorus Oxychloride (POCl₃) |
| Catalyst (optional) | Pyridine or DMAP |
| Reaction Time | 1-3 hours |
| Temperature | Reflux (approx. 110 °C) |
| Work-up | Quenching with ice-water, extraction, and purification |
Step-by-Step Procedure:
-
In a fume hood, carefully add 6-methylphthalazin-1,4-dione (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap to neutralize HCl fumes.
-
Optionally, add a catalytic amount of pyridine (0.1 eq) or DMAP (0.05 eq).
-
Heat the mixture to reflux (approximately 110 °C) and maintain for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
For further purification, the crude product can be dissolved in dichloromethane (DCM), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure.[3] The product can be further purified by column chromatography on silica gel (eluent: heptane:EtOAc) or by recrystallization.[3]
Synthesis of 1,4-Disubstituted-6-methylphthalazine Derivatives via Nucleophilic Aromatic Substitution (SNAr)
The two chlorine atoms on this compound are susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer complex intermediate. The high reactivity is due to the electron-withdrawing effect of the two nitrogen atoms in the phthalazine ring system. A wide variety of nucleophiles can be employed, including amines, thiols, and alcohols, to generate a library of novel heterocycles.
Caption: General mechanism for the first SNAr on this compound.
Protocol 3: Monosubstitution with an Amine Nucleophile
This protocol describes the reaction of this compound with a primary or secondary amine to yield a 1-amino-4-chloro-6-methylphthalazine derivative.
| Parameter | Value |
| Reactants | This compound, Amine (primary or secondary) |
| Solvent | Isopropanol, Ethanol, or Acetonitrile |
| Base (optional) | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) |
| Reaction Time | 2-6 hours |
| Temperature | 50 °C to Reflux |
| Work-up | Concentration, trituration with ether, and filtration |
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in isopropanol (20 mL per gram) in a round-bottom flask.
-
Add the amine nucleophile (1.1 eq). If the amine is used as its hydrochloride salt, add a base such as triethylamine (1.2 eq) to liberate the free amine.
-
Heat the reaction mixture to 50 °C and stir for 2-6 hours. Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Triturate the resulting residue with diethyl ether. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash with diethyl ether to obtain the 1-amino-4-chloro-6-methylphthalazine derivative.
Protocol 4: Disubstitution with a Thiol Nucleophile
This protocol outlines the synthesis of a 1,4-bis(thio)-6-methylphthalazine derivative by reacting this compound with a thiol. Thiolates are excellent nucleophiles for SNAr reactions.[4]
| Parameter | Value |
| Reactants | This compound, Thiol |
| Solvent | N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) |
| Base | Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) |
| Reaction Time | 4-12 hours |
| Temperature | Room Temperature to 80 °C |
| Work-up | Quenching with water, extraction, and purification |
Step-by-Step Procedure:
-
To a solution of the thiol (2.2 eq) in DMF, add a base such as potassium carbonate (2.5 eq) or sodium hydride (2.2 eq, handle with extreme care) at 0 °C to generate the thiolate in situ.
-
Add a solution of this compound (1.0 eq) in DMF dropwise to the thiolate solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The reaction can be gently heated to 80 °C to drive it to completion. Monitor by TLC.
-
Pour the reaction mixture into water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,4-bis(thio)-6-methylphthalazine derivative.
Data Presentation: Expected Spectroscopic Data
The successful synthesis of the target compounds can be confirmed by various spectroscopic techniques. Below is a table of expected spectroscopic data for a representative compound, 1,4-dichloro-6-(trifluoromethyl)phthalazine, which can be used as a reference for the 6-methyl analog.[3]
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) |
| 1,4-Dichloro-6-(trifluoromethyl)phthalazine | 8.26 (dd, 1H), 8.49 (dt, 1H), 8.61 (t, 1H) | 121.5, 123.9 (q), 124.2, 127.2, 127.7, 128.9, 130.6 (q), 136.5, 155.2 (d) | -63.1 |
For 1,4-disubstituted-6-methylphthalazine derivatives, the disappearance of the signals corresponding to the chlorine-bearing carbons and the appearance of new signals for the introduced substituents in the ¹³C NMR spectrum, along with the characteristic signals for the newly introduced groups in the ¹H NMR spectrum, will confirm the successful substitution.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide array of novel heterocyclic compounds. The protocols outlined in this document provide a solid foundation for researchers to explore the chemical space around the phthalazine scaffold. The ability to perform sequential nucleophilic aromatic substitutions allows for the creation of diverse and complex molecules with potential applications in drug discovery and materials science. It is the author's belief that the methodologies described herein will empower scientists to accelerate their research and development efforts in these critical fields.
References
- 1. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 3. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Troubleshooting & Optimization
Optimization of reaction conditions for 1,4-Dichloro-6-methylphthalazine synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1,4-Dichloro-6-methylphthalazine. This molecule is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other targeted therapeutics.[1] Its reactive chlorine atoms provide versatile handles for introducing diverse functionalities through nucleophilic substitution and cross-coupling reactions.
This guide is designed for researchers and drug development professionals. It moves beyond a simple protocol, offering in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field experience. Our goal is to empower you to not only successfully synthesize the target compound but also to understand the critical parameters that govern the reaction's success, enabling you to optimize the process for your specific needs.
Core Synthetic Workflow
The standard synthesis of this compound proceeds via the chlorination of 6-methylphthalhydrazide (also known as 6-methyl-2,3-dihydrophthalazine-1,4-dione). The most common and effective chlorinating agent for this transformation is phosphorus oxychloride (POCl₃), which often serves as both the reagent and the solvent.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Q1: My yield is consistently low, or I've recovered only my starting material. What are the likely causes?
A1: Low or no conversion is a common issue often linked to several key factors:
-
Insufficient Reagent/Reaction Time: The chlorination of the phthalhydrazide is not instantaneous. The reaction typically requires heating under reflux for at least 1-3 hours.[2] Ensure you are allowing sufficient time for the reaction to proceed to completion. Monitoring by Thin Layer Chromatography (TLC) is crucial. If the starting material spot persists, extend the reflux time.
-
Moisture Contamination: Phosphorus oxychloride (POCl₃) reacts exothermically and irreversibly with water. Any moisture in your glassware or starting material will consume the reagent, preventing it from participating in the desired chlorination reaction. Always use oven-dried or flame-dried glassware and ensure your 6-methylphthalhydrazide is anhydrous.
-
Sub-optimal Temperature: The reaction requires thermal energy to overcome the activation barrier. A temperature of 100-110°C is generally recommended. Ensure your heating mantle and condenser setup are efficient to maintain a steady reflux.
-
Purity of Starting Material: Impurities in the 6-methylphthalhydrazide can interfere with the reaction. It is advisable to recrystallize or purify the starting material if its purity is questionable.
Q2: After quenching the reaction, I obtained a dark, oily residue instead of a filterable solid. What went wrong?
A2: The formation of an oil or tar instead of a solid precipitate usually points to product degradation or the presence of significant impurities.
-
Excessive Heat or Reaction Time: While heat is necessary, prolonged exposure to high temperatures in the strongly acidic POCl₃ medium can lead to decomposition and the formation of polymeric side products. Stick to the recommended reaction time and monitor the reaction's progress to avoid unnecessary heating.
-
Incomplete Quenching/Neutralization: The crude product is precipitated by hydrolyzing the excess POCl₃. This process is highly exothermic. If the crushed ice is insufficient or the reaction mixture is added too quickly, the temperature can rise, promoting side reactions and degradation. The resulting solid should be washed thoroughly with water until the washings are neutral to pH paper to remove any residual phosphoric acid, which can contribute to product instability.
-
Presence of Catalytic Impurities: Some metal impurities can catalyze decomposition pathways. Ensure your reagents and glassware are clean.
To salvage an oily product: Try to dissolve the oil in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate. Wash this organic solution with water, then with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The resulting crude material may then be purified by column chromatography or recrystallization.
Q3: My final product's NMR spectrum shows broad peaks and is not clean, even after recrystallization. What are the potential impurities?
A3: Impurities can arise from side reactions or incomplete reactions. Common culprits include:
-
Monochloro-species: Incomplete chlorination can lead to the presence of 1-chloro-6-methylphthalazin-4-one. This can be minimized by ensuring an adequate excess of POCl₃ and sufficient reaction time.
-
Hydroxy-species: If the workup is not performed carefully, hydrolysis of one of the C-Cl bonds can occur, leading back to the monochloro-hydroxy species. This is more likely if the crude product is exposed to basic conditions at elevated temperatures.
-
Phosphorus-containing byproducts: Residual phosphorus compounds from the POCl₃ can sometimes co-precipitate with the product. Thoroughly washing the crude solid with copious amounts of water is essential to remove these.
-
Ring-chlorinated species: While less common under these conditions, it is theoretically possible to get chlorination on the aromatic ring, especially if the reaction is forced under very harsh conditions.[3]
If recrystallization fails, silica gel column chromatography is the recommended next step for purification. A solvent system of ethyl acetate and hexanes is a good starting point for elution.
Frequently Asked Questions (FAQs)
Q4: What is the detailed mechanism for the chlorination reaction with POCl₃?
A4: The reaction proceeds through the diol tautomer of the 6-methylphthalhydrazide. The lone pair on a hydroxyl oxygen attacks the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of HCl and the formation of a phosphate ester intermediate. A chloride ion (from POCl₃ or HCl) then acts as a nucleophile, attacking the carbon atom and displacing the phosphate leaving group. This process occurs twice to replace both hydroxyl groups with chlorine atoms.
Caption: Simplified mechanism for the chlorination of 6-methylphthalhydrazide.
Q5: Can I use other chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)?
A5: Yes, other chlorinating agents can be used, but they come with different considerations.
-
Phosphorus Pentachloride (PCl₅): PCl₅ is a strong chlorinating agent that can be effective, sometimes used in conjunction with POCl₃.[4] However, it is a solid, which can sometimes make handling and stoichiometry control more challenging than with liquid POCl₃.
-
Thionyl Chloride (SOCl₂): While effective for converting carboxylic acids to acyl chlorides, SOCl₂ is generally less effective for this specific transformation and may require the addition of a catalyst like dimethylformamide (DMF). It can also lead to different side product profiles. For reliability and high conversion, POCl₃ remains the industry and academic standard for this class of reaction.[5]
Q6: What is the optimal solvent for recrystallizing the final product?
A6: The choice of solvent depends on the purity of your crude product.
-
For relatively clean crude product: Ethanol is often a good choice. The product has moderate solubility in hot ethanol and lower solubility upon cooling.
-
For less pure crude product: A two-solvent system is often more effective. Dissolve the crude product in a minimum amount of a good solvent in which it is highly soluble (like ethyl acetate or dichloromethane) and then slowly add a poor solvent in which it is insoluble (like hexanes or petroleum ether) until the solution becomes turbid. Gentle heating to redissolve, followed by slow cooling, will often yield high-purity crystals.
Q7: How should I store this compound?
A7: The compound is sensitive to moisture and can slowly hydrolyze over time. It should be stored in a tightly sealed container in a desiccator or under an inert atmosphere (e.g., nitrogen or argon). For long-term storage, refrigeration at -20°C is recommended to minimize degradation.
Optimized Reaction Parameters
The following table summarizes key reaction parameters and their typical ranges for optimizing the synthesis.
| Parameter | Recommended Range | Rationale & Expert Notes |
| Reagent Stoichiometry | 10-20 molar equivalents of POCl₃ | POCl₃ acts as both reagent and solvent. A large excess ensures the reaction goes to completion and maintains a fluid reaction mixture. |
| Temperature | 100 - 110 °C (Reflux) | Provides the necessary activation energy. Temperatures above 120°C may lead to product degradation.[5] |
| Reaction Time | 1 - 4 hours | Monitor by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete when the starting material spot is no longer visible. |
| Catalyst | None (typically) | The reaction generally proceeds well without a catalyst. In some cases, a catalytic amount of DMF or pyridine has been reported to accelerate similar chlorinations.[2][4] |
| Workup Procedure | Slow, dropwise addition to crushed ice | This is a critical safety and purity step. The hydrolysis of POCl₃ is extremely exothermic. A slow quench prevents temperature spikes that could degrade the product. |
| Purification Method | Recrystallization (Ethanol or EtOAc/Hexane) | Provides a high-purity, crystalline solid suitable for subsequent reactions. Column chromatography can be used for difficult-to-separate impurities. |
Experimental Protocol: Synthesis of this compound
Materials:
-
6-Methylphthalhydrazide (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (15-20 eq)
-
Crushed Ice
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube (filled with calcium chloride). Ensure all glassware is thoroughly dried.
-
Reaction: To the flask, add 6-methylphthalhydrazide (1.0 eq). Carefully add phosphorus oxychloride (15-20 eq).
-
Heating: Heat the reaction mixture to reflux (approx. 110°C) using a heating mantle. Maintain a gentle reflux for 2-3 hours.
-
Monitoring: Monitor the reaction's progress by TLC. Withdraw a small aliquot, carefully quench it with water, extract with ethyl acetate, and spot on a TLC plate. The reaction is complete upon the disappearance of the starting material.
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a substantial amount of crushed ice. Slowly and carefully, pour the reaction mixture dropwise onto the crushed ice with vigorous stirring. A precipitate will form. Caution: This step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Isolation: Allow the ice to melt completely, then stir the slurry for an additional 30 minutes. Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with large volumes of cold water until the filtrate is neutral (check with pH paper).
-
Drying: Dry the crude product in a vacuum oven at 40-50°C.
-
Purification: Recrystallize the crude solid from hot ethanol to obtain the pure this compound as a crystalline solid.
References
- 1. This compound [myskinrecipes.com]
- 2. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 3. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]
- 4. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Optimizing Nucleophilic Substitution on 1,4-Dichloro-6-methylphthalazine
Welcome to the technical support center for the synthesis and functionalization of 1,4-Dichloro-6-methylphthalazine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile heterocyclic scaffold. Our goal is to provide in-depth, field-proven insights to help you troubleshoot common experimental challenges and systematically improve your reaction yields. We will move beyond simple procedural steps to explore the underlying chemical principles governing this transformation.
Part 1: Foundational Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts that underpin the reactivity of the this compound core. A solid understanding of these principles is the first step toward effective troubleshooting.
Q1: What is the primary mechanism for nucleophilic substitution on this compound?
The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process. The phthalazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which makes the chlorine-bearing carbons (C1 and C4) highly electrophilic and susceptible to attack by nucleophiles.[1][2][3]
The Mechanism Unpacked:
-
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electron-deficient carbon atom at either the C1 or C4 position. This initial attack is typically the rate-determining step as it temporarily disrupts the aromaticity of the heterocyclic ring.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, critically, onto the electronegative nitrogen atoms, which provides significant stabilization for this intermediate.[1][4]
-
Elimination of the Leaving Group: Aromaticity is restored by the expulsion of the chloride ion (Cl⁻), a good leaving group, yielding the substituted product.
Caption: The SNAr addition-elimination mechanism.
Q2: How does the 6-methyl group influence the reactivity of the substrate?
The methyl group at the C6 position is a weak electron-donating group (EDG). In the context of SNAr, which is favored by electron-withdrawing groups, this methyl group has a slight deactivating effect compared to an unsubstituted 1,4-dichlorophthalazine. However, this effect is minor and is overwhelmingly surpassed by the powerful electron-withdrawing influence of the two ring nitrogens.[2] Therefore, the substrate remains highly activated towards nucleophilic attack.
Q3: Can I achieve selective mono-substitution, or will I always get the di-substituted product?
Achieving selective mono-substitution is a common and achievable goal. The introduction of the first nucleophile, which is often an electron-donating group (e.g., an amine or alkoxy group), will decrease the electrophilicity of the ring. This makes the second substitution reaction inherently slower than the first. By carefully controlling reaction conditions, you can exploit this difference in reactivity.
Key strategies for favoring mono-substitution include:
-
Stoichiometry: Use of ~1.0 equivalent of the nucleophile.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often halt the reaction after the first, more facile substitution.[1]
-
Reaction Time: Careful monitoring by TLC or LC-MS to stop the reaction once the starting material is consumed but before significant di-substituted product has formed.
Part 2: Troubleshooting Guide for Low Yields
Low yields are the most common frustration in synthesis. The following section is structured as a logical workflow to diagnose and solve the underlying issues in your reaction.
Q4: My reaction has stalled or resulted in a very low yield. What is the systematic approach to troubleshooting this problem?
When facing a low yield, it's crucial to evaluate the core components of the reaction: the Nucleophile, the Solvent, the Base, and the Temperature (NSBT). The following workflow provides a step-by-step diagnostic process.
Caption: A systematic workflow for troubleshooting low yields.
Q5: How do I choose the correct solvent and base for my specific nucleophile?
The interplay between the solvent and base is critical for success and is a frequent source of poor yields.
-
Solvent Selection: Polar aprotic solvents are the gold standard for SNAr reactions. They can solvate the counter-ion of the base (e.g., Na⁺ or K⁺) but do not form strong hydrogen bonds with the nucleophile, leaving it "bare" and highly reactive. Protic solvents like ethanol or water can cage the nucleophile in a solvent shell, drastically reducing its nucleophilicity.[5]
| Solvent Selection Guide | |
| Solvent Class | Examples |
| Highly Recommended | DMF, DMSO, NMP, Acetonitrile |
| Use with Caution | THF, Dioxane |
| Generally Avoid | Water, Methanol, Ethanol |
-
Base Selection: The base's role is either to deprotonate the nucleophile (if it's an alcohol, thiol, or secondary amine) or to act as a scavenger for the HCl generated when using primary/secondary amine nucleophiles. The base should be strong enough for its purpose but should not be nucleophilic itself to avoid competing with your primary nucleophile.
| Base Selection Guide | |
| Base | Typical Use Case |
| NaH, KH | Alcohols, Thiols |
| K₂CO₃, Cs₂CO₃ | Phenols, Thiols, some Amines |
| Et₃N, DIPEA | Primary/Secondary Amines |
Q6: I am getting a mixture of mono- and di-substituted products. How can I improve selectivity for the di-substituted product?
If your goal is the di-substituted product, you need to push the reaction to completion.
-
Stoichiometry: Use a slight excess of the nucleophile (e.g., 2.2 - 2.5 equivalents) and base (if required).
-
Temperature: Higher temperatures are often necessary to drive the second, slower substitution. Refluxing in a solvent like DMF or NMP is common.
-
Extended Reaction Time: Monitor the reaction carefully by TLC or LC-MS until the mono-substituted intermediate is fully consumed.
Part 3: Validated Experimental Protocols
This section provides a reliable, step-by-step starting protocol for a common transformation. It should be treated as a baseline and optimized based on your specific nucleophile.
Protocol 1: Mono-Amination of this compound
This protocol describes a general procedure for the selective synthesis of a 1-amino-4-chloro-6-methylphthalazine derivative.
Materials:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Saturated aq. NaCl (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: While stirring, add the amine (1.1 eq) dropwise, followed by the slow, dropwise addition of DIPEA (1.5 eq).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete when the starting material spot has been fully consumed (usually 2-6 hours).
-
Workup: Once complete, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel to obtain the pure mono-substituted product.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of Crude 1,4-Dichloro-6-methylphthalazine
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the purification of crude 1,4-Dichloro-6-methylphthalazine. The methodologies and recommendations provided herein are grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical applicability in a laboratory setting.
I. Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and purification of this compound.
Q1: What are the primary impurities expected in crude this compound?
The synthesis of this compound typically involves the chlorination of 6-methyl-2,3-dihydrophthalazine-1,4-dione using reagents like phosphorus oxychloride (POCl₃) or phosphorus trichloride (PCl₃)[1]. Consequently, common impurities may include:
-
Unreacted Starting Material: Residual 6-methyl-2,3-dihydrophthalazine-1,4-dione.
-
Partially Chlorinated Intermediates: Monochloro-derivatives of 6-methylphthalazine.
-
Hydrolysis Products: The dichloro functional groups are susceptible to hydrolysis, which can lead to the formation of corresponding monochloro-hydroxy or dihydroxy phthalazine derivatives, especially if exposed to moisture during workup or storage[2][3].
-
Reagent Residues: Residual chlorinating agents and their byproducts.
-
Solvent Adducts: Depending on the solvents used in the synthesis and workup.
Q2: What are the recommended general approaches for the purification of crude this compound?
The two most effective and commonly employed purification techniques for this class of compounds are recrystallization and silica gel column chromatography.
-
Recrystallization: This is often the most efficient method for removing minor impurities, assuming a suitable solvent system can be identified. Mixed solvent systems are frequently successful for dichlorophthalazines[1].
-
Silica Gel Column Chromatography: This technique is invaluable for separating the target compound from impurities with different polarities, especially when the crude product is highly impure or when isomers are present[4].
Q3: How can I effectively monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be developed to achieve good separation between the desired product and its impurities. Visualization can typically be achieved under UV light (254 nm) due to the aromatic nature of the phthalazine core.
II. Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
A. Troubleshooting Recrystallization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is likely too soluble in the chosen solvent, or the solution is cooling too rapidly. | - Add a co-solvent in which the compound is less soluble (an anti-solvent) to the hot solution until turbidity is observed, then clarify with a few drops of the initial solvent and allow to cool slowly.- Consider a different solvent system altogether. Common mixtures include dichloromethane/ethyl acetate or dichloromethane/hexane[1][5]. |
| No Crystal Formation | The solution may be too dilute, or nucleation is inhibited. | - Concentrate the solution by boiling off some of the solvent and allow it to cool again.- Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation.- Add a seed crystal of pure this compound if available.- Cool the solution in an ice bath or freezer to further decrease solubility[5]. |
| Low Recovery of Purified Product | The compound may have significant solubility in the cold solvent, or too much solvent was used initially. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Cool the recrystallization mixture in an ice bath for an extended period to maximize precipitation.- The mother liquor can be concentrated to obtain a second crop of crystals. |
| Product is still impure after recrystallization | The chosen solvent system may not be effective at excluding certain impurities. | - Perform a second recrystallization using a different solvent system.- Consider a preliminary purification step, such as a simple filtration through a plug of silica gel, to remove highly polar or non-polar impurities before recrystallization.- If impurities persist, column chromatography may be necessary. |
B. Troubleshooting Silica Gel Column Chromatography
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | The mobile phase polarity is either too high or too low. | - Optimize the mobile phase using TLC. A good starting point for dichlorophthalazine derivatives is a mixture of heptane and ethyl acetate[4]. Adjust the ratio to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.- Consider using a different stationary phase if baseline separation cannot be achieved on silica gel. |
| Product Elutes Too Quickly or Too Slowly | The mobile phase is too polar or not polar enough, respectively. | - If the product elutes too quickly (high Rf), decrease the polarity of the mobile phase (e.g., increase the proportion of hexane).- If the product elutes too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the proportion of ethyl acetate). |
| Tailing of the Product Band | The compound may be interacting too strongly with the silica gel, or the column may be overloaded. | - Add a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine if the compound is basic, though this is less likely for a dichlorinated phthalazine) to the mobile phase to reduce strong interactions with the silica.- Ensure that the amount of crude material loaded onto the column is appropriate for the column size (typically 1:20 to 1:100 ratio of crude material to silica gel by weight). |
| Cracking of the Silica Gel Bed | The column was not packed properly, or the solvent polarity was changed too abruptly. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry.- When running a solvent gradient, increase the polarity gradually to avoid generating heat that can cause the silica bed to crack. |
III. Experimental Protocols
A. Protocol for Recrystallization of this compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents and solvent mixtures (e.g., dichloromethane, ethyl acetate, hexane, and their combinations) to identify a system where the compound is soluble when hot but sparingly soluble when cold. A mixture of dichloromethane and ethyl acetate is a good starting point[1].
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., dichloromethane) to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Add the anti-solvent (e.g., ethyl acetate or hexane) dropwise to the hot solution until a faint cloudiness persists. Add a few more drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum.
B. Protocol for Silica Gel Column Chromatography of this compound
-
Mobile Phase Selection: Using TLC, determine an optimal mobile phase. A heptane:ethyl acetate mixture (e.g., 7:3 v/v) has been shown to be effective for similar compounds[4].
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, less polar mobile phase. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dry, impregnated silica gel to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with a lower polarity if a gradient is to be used. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to yield the purified this compound.
IV. Visualized Workflows
A. Recrystallization Workflow
Caption: Workflow for the purification of this compound by recrystallization.
B. Column Chromatography Workflow
Caption: Workflow for the purification of this compound by column chromatography.
V. References
-
A kind of preparation method of 1,4- dichloro phthalazines. CN110156696A. Google Patents. --INVALID-LINK--
-
Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis. ChemicalBook. --INVALID-LINK--
-
Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines. PMC - NIH. --INVALID-LINK--
-
Go-to recrystallization solvent mixtures. r/Chempros - Reddit. --INVALID-LINK--
-
This compound. MySkinRecipes. --INVALID-LINK--
-
The Mobile Phase. In: Reich, E., Schibli, A. (eds) High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme. --INVALID-LINK--
-
Silica gel in the sample on RP-HPLC ?. ResearchGate. --INVALID-LINK--
-
Amino Silica Gel - A multi-purpose chromatography support. Chromatorex. --INVALID-LINK--
-
1,4-Dichloro-5-methylphthalazine. ChemScene. --INVALID-LINK--
-
Dichloramine Hydrolysis in Membrane Desalination Permeate: Mechanistic Insights and Implications for Oxidative Capacity in Potable Reuse Applications. NIH. --INVALID-LINK--
-
1,4-Dichloronaphthalene. PubChem - NIH. --INVALID-LINK--
-
1,4-Dichloro-5,6,7,8-tetrahydrophthalazine. PubChem. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis. Benchchem. --INVALID-LINK--
-
Hydrolysis using Chemical Bonding. ChemOdose by IITian Explains - YouTube. --INVALID-LINK--
-
Hydrolysis Reactions. Chemistry LibreTexts. --INVALID-LINK--
-
Organic reactions: Hydrolysis. Monash University. --INVALID-LINK--
References
- 1. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis - chemicalbook [chemicalbook.com]
- 5. reddit.com [reddit.com]
Challenges in the scale-up synthesis of 1,4-Dichloro-6-methylphthalazine
Welcome to the dedicated technical support center for the scale-up synthesis of 1,4-Dichloro-6-methylphthalazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and pilot-plant scale production of this key pharmaceutical intermediate. Here, we dissect the synthetic process, offering troubleshooting advice and frequently asked questions (FAQs) to ensure a safe, efficient, and reproducible synthesis.
I. Overview of Synthetic Strategy and Core Challenges
The synthesis of this compound typically proceeds via a two-step route starting from 4-methylphthalic anhydride. The initial step involves the formation of 6-methyl-2,3-dihydrophthalazine-1,4-dione, which is subsequently chlorinated to yield the desired product.
While conceptually straightforward, the scale-up of this synthesis presents several challenges, primarily centered around the chlorination step, which commonly employs phosphorus oxychloride (POCl₃). These challenges include:
-
Hazardous Reagents: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[][2][3][4] Handling and quenching large volumes require stringent safety protocols.
-
Reaction Control: The chlorination reaction is often exothermic and requires careful temperature management to prevent runaway reactions and the formation of impurities.
-
Product Isolation and Purification: The crude product can be challenging to purify, and traditional methods like column chromatography are often not viable or cost-effective at scale.[5]
-
Waste Management: The reaction generates significant amounts of acidic and phosphorus-containing waste, which requires specialized disposal procedures.[5]
This guide will address these challenges in detail, providing practical solutions and preventative measures.
II. Troubleshooting Guide: A Question-and-Answer Approach
This section is formatted to address specific issues you may encounter during your synthesis.
A. Reaction Stage: Chlorination of 6-Methyl-2,3-dihydrophthalazine-1,4-dione
Q1: My chlorination reaction is sluggish or incomplete, resulting in low yields of this compound. What are the potential causes and solutions?
A1: Incomplete chlorination is a common issue. Several factors could be at play:
-
Insufficient Reagent: While using a large excess of POCl₃ is common in lab-scale syntheses, on a larger scale, this becomes problematic due to safety and waste concerns.[5] However, an insufficient amount will lead to incomplete reaction. A molar ratio of at least 2 equivalents of POCl₃ per mole of the phthalazinedione is recommended as a starting point. Some procedures suggest using POCl₃ as the solvent to drive the reaction to completion.[6]
-
Low Reaction Temperature: The chlorination of the lactam functionality requires significant thermal energy. Ensure your reaction temperature is maintained at reflux (typically around 110°C for POCl₃).
-
Presence of Moisture: Any moisture in the starting material or solvent will react with POCl₃, reducing its effectiveness and generating HCl and phosphoric acid, which can complicate the reaction.[][2] Ensure all reagents and glassware are scrupulously dry.
-
Catalyst Absence or Inefficiency: The addition of a catalytic amount of a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), can significantly accelerate the reaction rate. A patent for a similar process suggests using 4-dimethylaminopyridine (DMAP) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as effective catalysts.[5]
Troubleshooting Workflow for Incomplete Chlorination
Caption: Troubleshooting workflow for incomplete chlorination.
Q2: I am observing the formation of a dark, tarry byproduct during the chlorination reaction. How can I prevent this?
A2: The formation of dark-colored byproducts is often indicative of decomposition or side reactions, which can be exacerbated at high temperatures.
-
Overheating: While a high temperature is necessary, prolonged heating or localized hotspots can lead to the degradation of the starting material or product. Ensure uniform heating and good agitation.
-
Reaction Time: Extended reaction times can contribute to byproduct formation. Monitor the reaction progress by TLC or HPLC and stop the reaction once the starting material is consumed.
-
Purity of Starting Material: Impurities in the 6-methyl-2,3-dihydrophthalazine-1,4-dione can lead to side reactions. Ensure the starting material is of high purity.
Q3: The workup of my reaction mixture is difficult, with the formation of emulsions or a solid mass upon quenching. What is the best procedure for quenching and isolation?
A3: The quenching of excess POCl₃ is a critical and potentially hazardous step.
-
Controlled Quenching: The reaction of POCl₃ with water is highly exothermic and produces corrosive fumes of HCl and phosphoric acid.[][2][4] The quench should be performed slowly by adding the reaction mixture to a large volume of ice-water with vigorous stirring. A reverse quench (adding water to the reaction mixture) should be avoided at all costs.
-
Solvent-Assisted Workup: A patent for a similar synthesis suggests quenching the reaction mixture and then extracting the product with a suitable organic solvent like dichloromethane (DCM).[5] This can help to avoid the formation of a solid mass and facilitate phase separation.
-
Basification: After quenching, the acidic aqueous layer should be carefully neutralized with a base such as sodium bicarbonate or sodium carbonate solution until the pH is neutral or slightly basic. This will precipitate the product.
B. Purification Stage
Q1: I am struggling to purify this compound. Column chromatography is not practical for my scale. What are my options?
A1: Recrystallization is the most viable method for large-scale purification.
-
Solvent Selection: A mixed solvent system is often effective. A patent for the synthesis of 1,4-dichlorophthalazines suggests using a mixture of solvents for recrystallization, such as dichloromethane/methanol or ethyl acetate/heptane.[5] You will need to perform solvent screening to find the optimal system for your product.
-
Decolorization: If the crude product is colored, treatment with activated carbon in the recrystallization solvent can help to remove colored impurities.
-
Controlled Crystallization: Slow cooling of the saturated solution will promote the formation of larger, purer crystals.
Recrystallization Protocol
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate).
-
If necessary, add a small amount of activated carbon and heat at reflux for 15-30 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions when working with phosphorus oxychloride (POCl₃)?
A1: POCl₃ is a highly hazardous substance and requires strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, a lab coat, and chemical splash goggles. Work in a well-ventilated fume hood.[]
-
Handling: POCl₃ is corrosive and reacts violently with water.[][2][4] Avoid contact with skin, eyes, and clothing. Ensure all glassware is dry before use.
-
Quenching: As mentioned previously, always add the POCl₃-containing reaction mixture to ice-water slowly and with good stirring. Never add water to POCl₃.
-
Spills: In case of a spill, neutralize with a suitable agent like sodium bicarbonate and absorb with an inert material.
Q2: How does the methyl group on the phthalazine ring affect the synthesis?
A2: The methyl group is an electron-donating group, which can influence the reactivity of the aromatic ring. While it is not expected to interfere with the chlorination of the lactam, it could potentially be susceptible to side reactions under harsh conditions, although this is less likely with POCl₃ compared to more aggressive chlorinating agents. The primary influence of the methyl group is on the physical properties of the final compound, such as its solubility and melting point, which will affect the choice of recrystallization solvents.
Q3: Can I use alternative chlorinating agents to POCl₃?
A3: While POCl₃ is the most common reagent for this transformation, other chlorinating agents have been used for similar heterocyclic systems.
-
Thionyl Chloride (SOCl₂): Thionyl chloride, often with a catalytic amount of DMF (Vilsmeier-Haack conditions), can be used. However, it is also a hazardous and corrosive reagent.
-
Phosphorus Pentachloride (PCl₅): PCl₅ can be used, sometimes in combination with POCl₃.[5] It is a solid and can be easier to handle than POCl₃ on a small scale, but it also reacts violently with water.
The choice of chlorinating agent will depend on the scale of the reaction, available equipment, and safety infrastructure. For large-scale synthesis, minimizing the amount of the chlorinating reagent is a key consideration.[5]
IV. Experimental Protocols
Synthesis of 6-Methyl-2,3-dihydrophthalazine-1,4-dione
-
To a stirred solution of 4-methylphthalic anhydride in glacial acetic acid, add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum to yield 6-methyl-2,3-dihydrophthalazine-1,4-dione as a solid.
Synthesis of this compound
Note: This procedure should be performed in a well-ventilated fume hood with appropriate PPE.
-
To a dry reaction vessel equipped with a reflux condenser and a dropping funnel, add 6-methyl-2,3-dihydrophthalazine-1,4-dione and a catalytic amount of DMAP (e.g., 0.05 eq).
-
Add phosphorus oxychloride (at least 2 equivalents) dropwise at room temperature. An exotherm may be observed.
-
After the addition is complete, slowly heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Cool the reaction mixture to room temperature.
-
In a separate, larger vessel, prepare a mixture of crushed ice and water.
-
With vigorous stirring, slowly add the reaction mixture to the ice-water.
-
Extract the aqueous mixture with dichloromethane.
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
Process Flow Diagram for the Synthesis of this compound
Caption: Overall synthetic workflow.
V. Quantitative Data Summary
| Parameter | Step 1: Dione Formation | Step 2: Chlorination |
| Key Reagents | 4-Methylphthalic Anhydride, Hydrazine Hydrate | 6-Methyl-2,3-dihydrophthalazine-1,4-dione, POCl₃, DMAP (cat.) |
| Solvent | Glacial Acetic Acid | POCl₃ (can act as solvent) or high-boiling inert solvent |
| Typical Temperature | Reflux (~118°C) | Reflux (~110°C) |
| Typical Reaction Time | 4-6 hours | 2-4 hours |
| Purification Method | Precipitation and washing | Recrystallization |
| Typical Yield | >90% | 70-85% |
VI. References
-
LANXESS Corporation. (2015). Product Safety Assessment: Phosphorus oxychloride.
-
ECHEMI. Phosphorus oxychloride SDS, 10025-87-3 Safety Data Sheets.
-
CN110156696A - A kind of preparation method of 1, 4- dichloro phthalazines - Google Patents.
-
Solvay. (2014). Product Safety Summary: Phosphorus oxychloride.
-
CAMEO Chemicals - NOAA. PHOSPHORUS OXYCHLORIDE.
-
ChemicalBook. Phthalazine, 1,4-dichloro-6-(trifluoromethyl)- synthesis.
References
- 2. orgsyn.org [orgsyn.org]
- 3. This compound [myskinrecipes.com]
- 4. echemhub.com [echemhub.com]
- 5. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Asymmetric Dichlorophthalazine Chemistry
Welcome to the technical support center for controlling regioselectivity in reactions involving asymmetric dichlorophthalazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selective functionalization of the phthalazine scaffold. Phthalazine derivatives are crucial building blocks in medicinal chemistry, known for a wide range of biological activities including anticancer, antihypertensive, and anti-inflammatory properties.[1][2] However, the selective substitution of asymmetrically substituted 1,4-dichlorophthalazines presents a significant synthetic challenge. This document provides in-depth, field-proven insights, troubleshooting workflows, and detailed protocols to empower you to achieve your desired regiochemical outcomes with confidence.
Frequently Asked Questions (FAQs): The Core Principles
This section addresses the fundamental concepts that govern regioselectivity in the nucleophilic aromatic substitution (SNAr) of asymmetric dichlorophthalazines.
Q1: What are the primary factors controlling which chlorine atom is substituted in an asymmetric 1,4-dichlorophthalazine?
A1: The regiochemical outcome is a result of a complex interplay between electronic effects, steric hindrance, and reaction conditions. Unlike symmetrical molecules, the two chlorine atoms in an asymmetric dichlorophthalazine (e.g., 5-nitro-1,4-dichlorophthalazine) are in electronically distinct environments.
-
Electronic Effects: The reaction proceeds via a two-step addition-elimination SNAr mechanism.[3][4] A nucleophile attacks an electron-deficient carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3][5] The position that can better stabilize this negative charge will be preferentially attacked. In the phthalazine system, the two nitrogen atoms strongly withdraw electron density, making the C1 and C4 positions electrophilic. An additional electron-withdrawing group (EWG) on the fused benzene ring (e.g., at C5 or C6) will further influence the electron distribution, typically making the closer chlorine atom (C4) more electrophilic and more reactive toward nucleophilic attack. Conversely, an electron-donating group (EDG) would have the opposite effect.
-
Steric Hindrance: The accessibility of the C1 and C4 positions is a critical factor. A bulky nucleophile will preferentially attack the less sterically hindered carbon atom. Similarly, bulky substituents on the phthalazine ring near one of the chlorine atoms can direct the incoming nucleophile to the more accessible position.[6]
-
Reaction Conditions: Parameters such as solvent, temperature, and the nature of the base can tip the regioselective balance.
-
Temperature: Lower temperatures often favor the kinetically controlled product (the one that forms faster), while higher temperatures can allow the reaction to equilibrate and form the thermodynamically more stable product.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) are excellent for SNAr reactions as they can solvate the charged Meisenheimer complex, but their choice can sometimes influence the regiochemical ratio.
-
Q2: How does the nature of the nucleophile (e.g., hard vs. soft, bulky vs. small) direct the substitution?
A2: The properties of the nucleophile are paramount in controlling regioselectivity, often allowing chemists to override the inherent electronic bias of the substrate.
-
Hard and Soft Acids and Bases (HSAB) Theory: The C1 and C4 positions can be considered electrophilic centers with differing "hardness." A position made highly electron-deficient by a nearby EWG is a "harder" electrophilic center. According to HSAB theory, hard nucleophiles (e.g., alkoxides, primary amines) tend to react faster with hard electrophiles, while soft nucleophiles (e.g., thiolates) react faster with soft electrophiles.[7] By choosing a nucleophile with the appropriate hardness, you can target a specific position.
-
Steric Bulk: As mentioned, this is a powerful tool. For a substrate where the C4 position is electronically favored but sterically encumbered by a neighboring substituent, using a large, bulky nucleophile (e.g., tert-butoxide, diisopropylamine) can force the reaction to occur at the more accessible C1 position.
Troubleshooting Guide: From Mixed Isomers to Pure Product
This section provides a problem-solving framework for common issues encountered during the synthesis of monosubstituted phthalazine derivatives.
Problem: My monosubstitution reaction on an asymmetric dichlorophthalazine is producing a mixture of C1 and C4 isomers. How can I improve the selectivity?
This is a classic challenge. The solution lies in systematically adjusting reaction parameters to favor one pathway over the other. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for poor regioselectivity.
Problem: The reaction is difficult to stop at the monosubstitution stage and proceeds to give the disubstituted product.
Potential Cause & Solution:
-
Stoichiometry: Ensure you are using no more than 1.0 equivalent of the nucleophile. Even a slight excess can lead to the formation of the disubstituted product.
-
Rate of Addition: Add the nucleophile slowly, preferably dropwise via a syringe pump at a low temperature. This keeps the instantaneous concentration of the nucleophile low, favoring the reaction with the more reactive starting material over the less reactive monosubstituted product.
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. The second substitution step typically requires a higher activation energy. By keeping the temperature low, you can often prevent this second reaction from occurring.
-
Monitoring: Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting dichlorophthalazine has been consumed.
Data Summary: Influence of Reaction Parameters on Regioselectivity
The following table summarizes the expected effects of key experimental variables. This should be used as a starting point for optimization.
| Parameter | Variation | Rationale & Expected Outcome |
| Temperature | Decrease (e.g., RT to 0 °C or -78 °C) | Favors the kinetically controlled product, which is often the one formed via the lowest energy transition state. This is typically substitution at the most electronically activated position. |
| Nucleophile | Increase Steric Bulk (e.g., NH₃ -> (iPr)₂NH) | Directs substitution to the sterically less hindered position, which may override electronic preferences. |
| Nucleophile | Change from Hard to Soft (e.g., RO⁻ -> RS⁻) | Can switch selectivity based on the electronic "hardness" of the C1 and C4 positions, as dictated by the substrate's substituents (HSAB Principle). |
| Solvent | Change Polarity (e.g., Toluene -> DMF) | Polar aprotic solvents stabilize the charged Meisenheimer complex, accelerating the SNAr reaction. This can sometimes alter the energy difference between the two competing pathways, affecting the isomeric ratio. |
| Base | Use a Non-Nucleophilic, Bulky Base (e.g., DIEA) | When reacting with nucleophiles like amines or alcohols, a base is required. Using a bulky, non-nucleophilic base prevents it from competing with the primary nucleophile.[3] |
Experimental Protocols
A self-validating protocol is essential for reproducible results. The following is a generalized, step-by-step methodology for a regioselective monosubstitution.
Protocol: Regioselective Monosubstitution of an Asymmetric Dichlorophthalazine with a Generic Amine Nucleophile
This protocol assumes the goal is to achieve kinetic selectivity at the most electronically activated position.
1. Reagent Preparation and Setup:
- In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a septum, dissolve the asymmetric 1,4-dichlorophthalazine (1.0 eq) in anhydrous DMF.
- In a separate flame-dried flask, prepare a solution of the amine nucleophile (1.0 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIEA) (1.1 eq) in anhydrous DMF.
2. Reaction Execution:
- Cool the solution of the dichlorophthalazine to 0 °C using an ice-water bath.
- Using a syringe, add the amine/DIEA solution dropwise to the stirred dichlorophthalazine solution over 30-60 minutes. Maintain the internal temperature at or below 0 °C throughout the addition.
- Allow the reaction to stir at 0 °C.
3. Monitoring the Reaction:
- Monitor the reaction progress every 15-30 minutes by taking a small aliquot, quenching it with water, extracting with ethyl acetate, and analyzing the organic layer by TLC or LC-MS.
- The reaction is complete when the starting dichlorophthalazine spot/peak is no longer visible. Avoid letting the reaction run for extended periods after completion to prevent side reactions or disubstitution.
4. Workup and Isolation:
- Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and ethyl acetate.
- Wash the organic layer sequentially with water (to remove DMF) and brine.
- Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to isolate the desired regioisomer.
// Node definitions
prep [label="{Step 1: Preparation| - Dissolve Substrate in DMF\l - Prepare Nucleophile Solution\l - Flame-dry Glassware\l}", fillcolor="#F1F3F4", fontcolor="#202124"];
react [label="{Step 2: Reaction| - Cool Substrate to 0 °C\l - Add Nucleophile Dropwise\l - Maintain Low Temperature\l}", fillcolor="#4285F4", fontcolor="#FFFFFF"];
monitor [label="{Step 3: Monitoring| - TLC or LC-MS Analysis\l - Check for Starting Material\l - Quench When Complete\l}", fillcolor="#FBBC05", fontcolor="#202124"];
workup [label="{Step 4: Workup & Purification| - Aqueous Quench\l - Liquid-Liquid Extraction\l - Dry and Concentrate\l - Column Chromatography\l}", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
prep -> react [label="Reagents Ready"];
react -> monitor [label="Reaction Stirring"];
monitor -> workup [label="Reaction Complete"];
}
Caption: Standard experimental workflow for regioselective monosubstitution.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity in cross-coupling of 1,4-Dichloro-6-methylphthalazine
Welcome to the technical support hub for researchers utilizing 1,4-dichloro-6-methylphthalazine in palladium-catalyzed cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and practical solutions to common challenges encountered during the synthesis of phthalazine derivatives, which are crucial scaffolds in medicinal chemistry and materials science.
The inherent electronic properties and the presence of two reactive chlorine atoms on the this compound core can lead to specific challenges, including low reactivity, lack of selectivity, and catalyst inhibition. This document addresses these issues in a direct question-and-answer format, grounded in mechanistic principles and supported by established literature.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Conversion
Q1: My Suzuki-Miyaura coupling reaction with this compound and an arylboronic acid is not proceeding, or the yield is very low. What are the likely causes and how can I fix it?
A1: Low reactivity is a common hurdle, often stemming from catalyst poisoning by the nitrogen-containing heterocycle or suboptimal reaction conditions. The lone pairs on the phthalazine nitrogen atoms can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][2][3]
Here’s a systematic approach to troubleshoot this issue:
-
Catalyst & Ligand Selection: The choice of ligand is critical. Standard ligands like PPh₃ may not be effective. Bulky, electron-rich phosphine ligands are essential to both stabilize the palladium catalyst and promote the key steps of oxidative addition and reductive elimination.[4] They also create a sterically hindered environment around the palladium, which can prevent the phthalazine nitrogens from deactivating the catalyst.[1]
-
Recommendation: Switch to sterically demanding, electron-rich biaryl phosphine ligands (e.g., Buchwald ligands) such as XPhos , SPhos , or RuPhos . These have proven effective for coupling nitrogen-rich heterocycles.[1][5] Using well-defined palladium precatalysts that incorporate these ligands can also ensure the efficient generation of the active catalytic species.[1][5]
-
-
Base Selection: The base plays a crucial role in the transmetalation step of the Suzuki-Miyaura coupling.[6][7] A base that is too weak may not activate the boronic acid sufficiently, while an overly strong base can promote side reactions.
-
Recommendation: Use a moderately strong inorganic base. Potassium phosphate (K₃PO₄) is often an excellent choice for nitrogen-containing heterocycles as it is effective and generally avoids base-induced degradation of the substrate.[3][5] Cesium carbonate (Cs₂CO₃) is another effective, albeit more expensive, option.
-
-
Solvent System: The solubility of all components, particularly the base and the boronic acid complex, is key.
Issue 2: Poor Selectivity (Mono- vs. Di-substitution)
Q2: I am attempting a selective mono-substitution on this compound, but I'm getting a significant amount of the di-substituted product. How can I improve selectivity for mono-arylation?
A2: Achieving selective mono-arylation is a common challenge with dihaloheterocycles.[8] The two chlorine atoms at the C1 and C4 positions have different electronic environments, but controlling the reaction to stop after the first substitution requires careful manipulation of reaction conditions.
-
Stoichiometry Control: This is the most straightforward parameter to adjust.
-
Recommendation: Use a slight excess or an equimolar amount of the boronic acid (or other coupling partner) relative to the this compound. Start with 1.0 to 1.1 equivalents of the nucleophile . A large excess will invariably lead to di-substitution.
-
-
Reaction Temperature and Time: Lowering the reaction temperature can often enhance selectivity. The activation energy for the second substitution may be higher, allowing for a kinetic window where the mono-substituted product forms preferentially.
-
Recommendation: Run the reaction at a lower temperature (e.g., 60-80 °C instead of >100 °C) and monitor the progress carefully by TLC or LC-MS. Stop the reaction once the starting material is consumed and before significant di-substituted product appears.
-
-
Ligand Effects: The steric bulk of the ligand can influence selectivity. A very bulky ligand can make the oxidative addition into the second C-Cl bond (on the now bulkier mono-substituted phthalazine) more difficult.
-
Recommendation: Employ bulky ligands like t-Bu-XPhos or IPr (an N-heterocyclic carbene ligand). These have been shown to control selectivity in similar systems.[9]
-
-
Slow Addition: Adding the nucleophile slowly over several hours can maintain its low concentration in the reaction mixture, favoring the initial mono-coupling event over the subsequent di-coupling.
Issue 3: Undesired Side Reactions
Q3: My reaction is producing a significant amount of a dehalogenated byproduct (where one or both chlorines are replaced by hydrogen). What causes this and how can I prevent it?
A3: Dehalogenation (or hydrodehalogenation) is a known side reaction in palladium-catalyzed couplings, especially with electron-deficient heterocycles.[8] It can arise from various sources, including impurities, solvent, or the choice of base.
-
Mechanism of Dehalogenation: This side reaction can occur when a hydride source is present, which can reductively cleave the C-Cl bond. Protic solvents or certain bases can act as hydride donors under reaction conditions.[8]
-
Troubleshooting Steps:
-
Choice of Base: Avoid strong alkoxide bases (e.g., NaOt-Bu) if dehalogenation is observed, as they can sometimes promote this pathway. Stick to carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄).[8]
-
Solvent Purity: Ensure you are using high-purity, anhydrous aprotic solvents like dioxane or toluene. Alcohols (like isopropanol), sometimes used as additives, can be a source of hydrides.
-
Boronic Acid Quality: A common, yet often overlooked, cause is the presence of impurities in the boronic acid. Protodeboronation, the cleavage of the C-B bond, can compete with the desired cross-coupling, and impurities can exacerbate this.[1] Ensure your boronic acid is pure and stored under dry conditions.
-
Q4: I'm performing a Sonogashira coupling and observing significant homocoupling of my terminal alkyne (Glaser coupling). How can I minimize this?
A4: The Sonogashira reaction, which couples terminal alkynes with aryl halides, traditionally uses a copper(I) co-catalyst.[10][11] This copper co-catalyst is often the primary culprit for the homocoupling of alkynes.
-
Copper-Free Conditions: The most effective way to prevent Glaser homocoupling is to run the reaction without the copper co-catalyst.
-
Recommendation: Modern Sonogashira protocols often use palladium catalysts with specific ligands that are efficient enough to not require copper.[12][13] Systems like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ in the presence of an amine base (like triethylamine or diisopropylamine) can often proceed effectively without CuI.
-
-
Reaction Conditions:
-
Strictly Anaerobic Conditions: Oxygen promotes the oxidative homocoupling of alkynes. Ensure the reaction vessel is thoroughly degassed (e.g., via several vacuum/argon cycles) before adding the catalyst and reagents.
-
Base Selection: An amine base is crucial for the Sonogashira reaction; it acts both as a base and as a solvent in some cases.[12][14] Ensure it is pure and anhydrous.
-
Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Mono-Arylation
This protocol provides a robust starting point for the selective mono-arylation of this compound.
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., XPhos, 4.4 mol %) in the reaction solvent. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). The final concentration should be around 0.1 M with respect to the phthalazine substrate.
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Parameter | Condition A (Low Selectivity) | Condition B (Optimized for Mono-arylation) |
| Boronic Acid (eq.) | 2.0 | 1.1 |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Pd₂(dba)₃ (2 mol%) / XPhos (4.4 mol%) |
| Base | K₂CO₃ | K₃PO₄ |
| Temperature | 110 °C | 80 °C |
| Yield (Mono) | ~30% | >80% |
| Yield (Di) | ~50% | <10% |
| Table 1: Comparison of reaction conditions for controlling selectivity. |
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is for coupling primary or secondary amines with the phthalazine core.
Step-by-Step Methodology:
-
Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %) and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.5 eq.) to a dry reaction vial.
-
Reagent Addition: Add the this compound (1.0 eq.), the amine (1.2 eq.), and anhydrous solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vial and heat to the desired temperature (typically 90-110 °C). Monitor the reaction progress.
-
Workup & Purification: Follow a standard aqueous workup and purification by chromatography as described in Protocol 1.
Visualizing the Process
Troubleshooting Logic
The following diagram outlines a decision-making process for troubleshooting a failing cross-coupling reaction.
Caption: A workflow for systematic troubleshooting of cross-coupling reactions.
Catalytic Cycle: Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura reaction. Understanding this cycle is fundamental to diagnosing issues.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. thalesnano.com [thalesnano.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 1,4-Dichloro-6-methylphthalazine in Synthetic Protocols
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dichloro-6-methylphthalazine. This guide is designed to provide in-depth, field-proven insights into preventing the decomposition of this versatile synthetic intermediate. By understanding the underlying chemical principles and implementing the robust protocols detailed below, you can significantly improve your reaction outcomes and ensure the integrity of your target molecules.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing poor yield and multiple spots on TLC, suggesting decomposition. What is the most likely cause?
The most probable cause of decomposition is unintended nucleophilic attack on the electron-deficient phthalazine core, primarily at the chlorinated C1 and C4 positions. The primary culprit is often water, leading to hydrolysis, but other nucleophiles present in your reaction can also cause side reactions. The reactivity of the chlorine atoms is a key feature for planned substitutions, but it also makes the molecule susceptible to degradation if conditions are not carefully controlled.[1][2]
Q2: What are the primary decomposition pathways for this compound?
There are two main decomposition pathways to consider:
-
Hydrolysis: This is the reaction with water, which can occur if your solvents are not anhydrous or if the reaction is exposed to atmospheric moisture. The hydrolysis proceeds in a stepwise manner, first replacing one chlorine atom to form 1-chloro-4-hydroxy-6-methylphthalazine, and then potentially the second to yield 1,4-dihydroxy-6-methylphthalazine. The resulting hydroxylated phthalazines are often unreactive in subsequent desired nucleophilic substitutions and represent a yield loss.
-
Side-reactions with other nucleophiles: If your reaction involves a nucleophile intended to substitute at one position, it's possible it could react at both C1 and C4, or that other nucleophilic species in the reaction (e.g., certain bases, impurities) could compete with your desired nucleophile.
Below is a diagram illustrating the primary decomposition pathway via hydrolysis.
Caption: Hydrolysis of this compound.
Troubleshooting Guide
Issue 1: Premature Decomposition During Reaction Setup
Symptoms:
-
Starting material appears impure by TLC even before the addition of all reagents.
-
Reaction solution changes color unexpectedly upon addition of the solvent or base.
Root Cause Analysis and Solutions:
The high reactivity of the chloro-substituents means that decomposition can be initiated by residual moisture in the solvent or on the glassware. The choice of base is also critical, as some bases can act as nucleophiles themselves or contain residual water.
| Parameter | Recommendation | Rationale |
| Solvents | Use anhydrous solvents from a freshly opened bottle or a solvent purification system. | To minimize the primary decomposition pathway of hydrolysis.[3][4][5] |
| Glassware | Flame-dry or oven-dry all glassware immediately before use. | To remove any adsorbed atmospheric moisture. |
| Atmosphere | Assemble the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent atmospheric moisture from entering the reaction vessel. |
| Base Selection | Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIEA). | To prevent the base from competing with the intended nucleophile in a substitution reaction. |
Issue 2: Decomposition During a Nucleophilic Aromatic Substitution (SNAr) Reaction
Symptoms:
-
Formation of multiple products observed by TLC or LC-MS.
-
Low yield of the desired monosubstituted product.
-
Presence of di-substituted or hydrolyzed byproducts.
Root Cause Analysis and Solutions:
Controlling the stoichiometry and reaction temperature is key to achieving selective substitution and preventing over-reaction or decomposition. The inherent reactivity of the dichlorophthalazine system makes it sensitive to reaction conditions.[1][2]
Experimental Protocol: Controlled Monosubstitution
This protocol is designed to minimize decomposition and favor monosubstitution.
-
Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the initial rate of reaction and prevent side reactions.
-
Reagent Addition:
-
Add the desired nucleophile (1.0 eq) to the cooled, stirring solution.
-
Slowly add Diisopropylethylamine (DIEA) (1.0 eq) dropwise over several minutes. The slow addition helps to maintain a low reaction temperature and control the reaction rate.
-
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction with cold, deionized water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Caption: Experimental workflow for controlled monosubstitution.
Issue 3: Decomposition During Workup and Purification
Symptoms:
-
Product degrades during aqueous workup, indicated by a decrease in the desired spot intensity on TLC.
-
Decomposition occurs on a silica gel column during chromatography.
Root Cause Analysis and Solutions:
The acidic nature of silica gel can promote the hydrolysis of the remaining chloro-substituent on the phthalazine ring. Prolonged contact with aqueous phases during workup can also lead to decomposition.
| Step | Recommendation | Rationale |
| Workup | Perform aqueous extractions quickly and at reduced temperatures (e.g., using an ice bath). | To minimize the time the product is in contact with water, reducing the risk of hydrolysis. A patent for a similar compound suggests quenching the reaction in ice-cold water, indicating that the compound is stable for short periods at low temperatures. |
| Purification | Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1% triethylamine in ethyl acetate/hexanes). | The triethylamine deactivates the acidic sites on the silica gel, preventing acid-catalyzed hydrolysis of the product on the column. |
| Alternative Purification | Consider recrystallization as an alternative to column chromatography. A published method for a related compound involves recrystallization from a mixed solvent system. | This avoids prolonged contact with silica gel and can be a gentler method of purification. |
By implementing these preventative measures and troubleshooting strategies, you can significantly enhance the stability of this compound throughout your synthetic procedures, leading to higher yields and purer products.
References
- 1. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 784. The hydrolysis of some chloro-1,3,5-triazines: mechanism: structure and reactivity - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. 1,4-Dichlorophthalazine | 4752-10-7 [chemicalbook.com]
- 5. CN110156696A - A kind of preparation method of 1,4- dichloro phthalazines - Google Patents [patents.google.com]
Technical Support Center: Optimizing Suzuki Reactions of Dichlorophthalazines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving dichlorophthalazine substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize these challenging but crucial transformations. Here, we move beyond standard protocols to provide in-depth, field-proven insights into overcoming common experimental hurdles. We will explore the "why" behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that you may encounter during the Suzuki coupling of dichlorophthalazines, presented in a question-and-answer format.
Q1: My reaction is sluggish or shows no conversion. What are the primary factors to investigate?
A1: Low reactivity in Suzuki couplings, especially with electron-deficient heteroaryl chlorides like dichlorophthalazines, often points to issues with the catalyst system or reaction conditions.[1][2] The oxidative addition of palladium to the C-Cl bond is frequently the rate-limiting step.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] For challenging substrates such as aryl chlorides, bulky and electron-rich phosphine ligands are often necessary to facilitate both the oxidative addition and the subsequent reductive elimination steps.[2][4][5]
-
Rationale: Electron-rich ligands increase the electron density on the palladium center, which promotes the oxidative addition of the aryl chloride.[1][6] Bulky ligands favor the formation of monoligated Pd(0) species, which are highly reactive, and also accelerate the final reductive elimination step to release the product.[1][5][7]
-
Recommended Ligands: Consider screening advanced biaryl phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[4] N-heterocyclic carbenes (NHCs) are also excellent alternatives due to their strong σ-donating ability and steric bulk.[3][6][8]
-
-
Palladium Precatalyst: The choice of palladium source matters.
-
Pd(II) vs. Pd(0) Sources: Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂ require an initial reduction to the active Pd(0) species.[1][9] This reduction can sometimes be inefficient or lead to side reactions. Using a Pd(0) source like Pd₂(dba)₃ can be advantageous.[3] Modern precatalysts, such as the Buchwald G3 and G4 palladacycles, are designed for efficient and reliable generation of the active Pd(0) catalyst.
-
-
Base Selection: The base plays a critical role in the transmetalation step, where the organic group is transferred from the boronic acid to the palladium catalyst.[6][10]
-
Solvent and Temperature:
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene are commonly used.[1] The addition of a small amount of water is often necessary to facilitate the dissolution of the base and promote the transmetalation step.[1][12]
-
Temperature: While many modern catalyst systems can operate at lower temperatures, sluggish reactions with aryl chlorides often require elevated temperatures (e.g., 80-110 °C) to overcome the activation energy of the oxidative addition step.[3]
-
Q2: I'm observing significant homocoupling of my boronic acid. How can I minimize this side reaction?
A2: Homocoupling of the boronic acid to form a biaryl byproduct is a common side reaction, often exacerbated by the presence of oxygen or Pd(II) species.[1][13]
Troubleshooting Steps:
-
Rigorous Degassing: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then promote homocoupling.[1][13]
-
Choice of Palladium Precatalyst: Starting with a Pd(II) source can lead to higher initial concentrations of species that promote homocoupling.[15]
-
Recommendation: Use a Pd(0) precatalyst like Pd₂(dba)₃ or a palladacycle that efficiently generates the active Pd(0) species.[14]
-
-
Ligand Selection: Bulky ligands can sterically hinder the formation of intermediates that lead to homocoupling.[16]
-
Reaction Conditions:
-
Base: The choice of base can influence the rate of homocoupling. Screening different bases may be necessary.
-
Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.
-
Q3: My reaction is producing a significant amount of dehalogenated starting material. What causes this and how can I prevent it?
A3: Dehalogenation (or hydrodehalogenation) is the replacement of a chlorine atom with a hydrogen atom. This can occur when a hydride source is present in the reaction mixture.[1][11]
Troubleshooting Steps:
-
Choice of Base: Some bases can act as or generate hydride donors.
-
Solvent Selection: Protic solvents, such as alcohols, can sometimes be a source of hydrides.
-
Recommendation: Use aprotic solvents like dioxane, THF, or toluene.[11]
-
-
Purity of Reagents: Ensure that the boronic acid and other reagents are free of impurities that could act as hydride sources.
Q4: How can I achieve selective mono-arylation of a dichlorophthalazine? I'm getting a mixture of mono- and di-substituted products.
A4: Achieving selective mono-arylation on a dihalogenated substrate is a common challenge, as the reactivity of the second halogen may be comparable to or even greater than the first.[11] Site-selectivity can be influenced by electronic effects, steric hindrance, and the reaction conditions.[17][18]
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of the boronic acid. Using a slight excess (e.g., 1.05-1.2 equivalents) for the first coupling is a common starting point. For mono-arylation, using a substoichiometric amount of the boronic acid can favor the desired product.
-
Ligand and Catalyst Control: The steric and electronic properties of the ligand can significantly influence site-selectivity.[17][19]
-
Rationale: Bulky ligands can preferentially react at the less sterically hindered chlorine atom. The electronic nature of the ligand can also influence the reactivity of the different C-Cl bonds.[17]
-
Recommendation: Screen a panel of ligands with varying steric bulk and electronic properties. For example, compare a bulky, electron-rich monodentate ligand like XPhos with a bidentate ligand like dppf.[17]
-
-
Temperature and Reaction Time: Lowering the reaction temperature and carefully monitoring the reaction progress can allow you to stop the reaction after the first coupling has occurred but before significant di-substitution takes place.
-
Solvent Effects: The solvent can influence the relative rates of the first and second coupling reactions.[11] Screening different aprotic solvents may reveal conditions that favor mono-arylation.
Q5: I'm observing protodeboronation of my boronic acid. How can I address this issue?
A5: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom.[3] This is particularly problematic for electron-rich or some heteroaromatic boronic acids.[3][20]
Troubleshooting Steps:
-
Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[3][21] They can act as a "slow release" source of the active boron species under the reaction conditions.[3][21]
-
Anhydrous Conditions: While some water is often beneficial, excess water can promote protodeboronation.[3] Ensure solvents are properly dried.
-
Optimize the Base: Strong bases, particularly hydroxides, can accelerate protodeboronation.[3] Consider using weaker inorganic bases like K₃PO₄ or K₂CO₃, or anhydrous bases like CsF.[3]
-
Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for efficient catalytic turnover.[3]
Frequently Asked Questions (FAQs)
Q: What is the fundamental role of the phosphine ligand in the Suzuki reaction?
A: The phosphine ligand is crucial for several reasons.[22] It stabilizes the palladium catalyst, preventing its decomposition into palladium black.[22] The electronic and steric properties of the ligand directly influence the key steps of the catalytic cycle:
-
Oxidative Addition: Electron-donating ligands increase the electron density on the palladium, facilitating its insertion into the carbon-chlorine bond.[2][6]
-
Reductive Elimination: Bulky ligands promote this final step, where the new carbon-carbon bond is formed and the product is released from the palladium center.[2][4][7]
Q: Why is a base necessary for the Suzuki reaction?
A: The base is essential for the transmetalation step.[6][10] Organoboron compounds are generally not nucleophilic enough to transfer their organic group to the palladium complex directly. The base activates the boronic acid, forming a more nucleophilic "ate" complex, which then readily undergoes transmetalation.[6][10]
Q: Can I use a Pd(II) precatalyst like Pd(OAc)₂, or should I always use a Pd(0) source?
A: You can use Pd(II) precatalysts, and they are often used in combination with phosphine ligands.[9] However, for the catalytic cycle to begin, the Pd(II) must be reduced in situ to the active Pd(0) species.[1][9] This reduction can sometimes be a source of irreproducibility or side reactions, such as ligand oxidation or boronic acid homocoupling.[1][9] Using a well-defined Pd(0) source or a modern precatalyst that efficiently generates Pd(0) can lead to more reliable and cleaner reactions, especially for challenging substrates.[14][16]
Visualizing the Suzuki Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Catalyst/Ligand Selection Workflow
The selection of an appropriate catalyst and ligand system is critical for success. The following workflow provides a structured approach to this process.
Caption: A decision workflow for selecting an optimal catalyst system.
Quantitative Data Summary: Ligand Performance
The following table summarizes representative yields for the Suzuki coupling of an aryl chloride with an arylboronic acid, highlighting the impact of different phosphine ligands. While specific to the model reaction, these trends are informative for dichlorophthalazine substrates.
| Ligand Class | Specific Ligand | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Biaryl Phosphines | SPhos | 2-Chlorotoluene | Phenylboronic acid | 1.0 (Pd) | K₃PO₄ | Toluene | RT | 2 | 98 | [4] |
| Biaryl Phosphines | XPhos | 4-Chlorotoluene | Phenylboronic acid | 0.5 (Pd) | K₃PO₄ | Toluene | RT | 2 | 97 | [4] |
Experimental Protocols
General Procedure for Catalyst Screening
This protocol provides a starting point for the Suzuki-Miyaura coupling of a dichlorophthalazine. Note: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk techniques.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the dichlorophthalazine (1.0 equiv), arylboronic acid (1.1 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol% relative to Pd). Add this catalyst mixture to the reaction vial.
-
Solvent Addition: Add the degassed solvent (e.g., dioxane, 0.1-0.5 M with respect to the dichlorophthalazine) via syringe.[3]
-
Reaction: Seal the vial and place it in a preheated oil bath at the desired temperature (e.g., 80-100 °C). Stir for the specified time (e.g., 2-24 hours).[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.[4]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 8. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. reddit.com [reddit.com]
- 17. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 22. reddit.com [reddit.com]
Technical Support Center: Optimizing Reactions of 1,4-Dichloro-6-methylphthalazine via High-Throughput Screening
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to utilizing high-throughput screening (HTS) for the optimization of chemical reactions involving 1,4-dichloro-6-methylphthalazine. The inherent complexity of modern synthetic transformations necessitates a systematic approach to discover optimal reaction conditions, and HTS offers a powerful methodology to navigate this intricate parameter space efficiently.[1][2] This guide is structured to address common challenges and frequently asked questions, providing not just procedural steps but also the underlying scientific rationale to empower your experimental design and troubleshooting efforts.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that researchers often have when embarking on an HTS campaign for the functionalization of this compound.
1. What are the key advantages of using HTS for optimizing reactions with this compound?
High-throughput screening offers several distinct advantages over traditional one-variable-at-a-time optimization:
-
Comprehensive Exploration of Reaction Space: HTS allows for the simultaneous investigation of a wide array of variables, including catalysts, ligands, bases, solvents, and temperature.[3] This parallel approach significantly increases the probability of identifying novel and potentially non-obvious reaction conditions that lead to improved yield, selectivity, and reaction kinetics.
-
Accelerated Discovery and Development: By automating and miniaturizing experiments, HTS dramatically reduces the time required to identify optimal conditions for a given transformation.[4][5] This acceleration is critical in drug discovery and process development pipelines where time is of the essence.
-
Reduced Material Consumption: The miniaturized scale of HTS assays, often conducted in 96, 384, or even 1536-well plates, minimizes the consumption of valuable starting materials, reagents, and solvents.[6][7]
-
Data-Rich Experimentation: HTS campaigns generate large, high-quality datasets that can be leveraged for deeper mechanistic understanding and the development of predictive models for future reaction optimization.[8]
2. What are the most common reactions to perform on this compound in an HTS format?
The two chlorine atoms on the phthalazine core are amenable to a variety of cross-coupling reactions. The most common and well-suited for HTS are:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, reacting with boronic acids or esters. This is often a good starting point due to the commercial availability of a wide range of boronic acids and the generally robust nature of the reaction.[9][10]
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, reacting with primary or secondary amines. This is a crucial transformation for introducing nitrogen-containing functional groups prevalent in bioactive molecules.
-
Heck Coupling: For the formation of C-C bonds with alkenes.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Kumada Coupling: An alternative C-C bond-forming reaction using Grignard reagents, which can be more reactive than Suzuki coupling partners.[3]
3. How do I design a primary HTS screen for a Suzuki-Miyaura coupling with this compound?
A well-designed primary screen should broadly sample the key reaction parameters. The following table provides a recommended starting point for a 96-well plate screen.
| Parameter | Variables to Screen | Rationale |
| Palladium Precatalyst | G2, G3, G4 Buchwald precatalysts, PEPPSI-type catalysts | Different generations of precatalysts offer varying stability and activity with different substrate classes.[10] |
| Ligand | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs) | The choice of ligand is critical for promoting reductive elimination and preventing catalyst decomposition.[11] |
| Base | Inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄), Organic bases (DIPEA, DBU) | The base strength and solubility can significantly impact reaction rate and side product formation.[12] |
| Solvent | Aprotic polar (Dioxane, THF, DMF), Aprotic nonpolar (Toluene), Alcoholic (t-AmOH/water mixtures) | Solvent choice influences reagent solubility, catalyst stability, and reaction kinetics.[9] |
Experimental Protocol: Primary Suzuki-Miyaura HTS Setup
-
Plate Preparation: In an inert atmosphere (glovebox or using an inertion box), dispense the chosen palladium precatalysts and ligands into the wells of a 96-well plate. Commercially available pre-weighed catalyst/ligand plates can streamline this process.
-
Reagent Stock Solution Preparation: Prepare stock solutions of this compound, the desired boronic acid, and the selected bases in the chosen solvents.
-
Dispensing: Using an automated liquid handler, dispense the stock solutions into the appropriate wells of the reaction plate.
-
Sealing and Incubation: Seal the reaction plate and incubate at the desired temperature with agitation. A common starting temperature is 100 °C.
-
Quenching and Analysis: After the specified reaction time, quench the reactions and analyze the outcomes using a high-throughput analytical method such as UPLC-MS.
4. What analytical techniques are suitable for monitoring HTS reactions?
The choice of analytical technique is a trade-off between speed and data quality.[13] For HTS, rapid analysis is paramount.
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): This is the gold standard for HTS reaction analysis, providing information on the conversion of starting material, formation of the desired product, and detection of side products.
-
Mass Spectrometry (MS) based techniques: Direct infusion MS, flow-injection MS, and ambient ionization MS methods like Desorption Electrospray Ionization (DESI) offer even higher throughput by eliminating the chromatographic separation step.[13][14] These are excellent for rapid "yes/no" screening.
-
Fluorescence or Luminescence-based assays: If the product or a byproduct is fluorescent or luminescent, or if a coupled enzymatic assay can be designed, these methods offer extremely high throughput.[15][16]
-
Infrared Thermography: This technique can be used to monitor the reaction rates of exothermic reactions in a parallel format.[17]
5. How do I interpret the data from my primary HTS screen?
The primary goal of the initial screen is to identify "hits" – conditions that show promising levels of product formation.
-
Data Visualization: Use heatmaps to visualize the reaction outcomes across the plate. This allows for the rapid identification of trends related to specific catalysts, ligands, bases, or solvents.
-
Statistical Analysis: Calculate metrics such as percent conversion and product yield for each reaction. The Z'-factor is a statistical parameter used to assess the quality of the assay, particularly for binary (active/inactive) readouts. A Z' > 0.5 is generally considered excellent.[18]
-
Hit Selection: Select a diverse set of initial "hit" conditions for further optimization in a secondary screen. Do not solely focus on the single best condition, as other conditions may be more robust or scalable.
Section 2: Troubleshooting Guides
This section provides a structured approach to diagnosing and resolving common issues encountered during the HTS optimization of this compound reactions.
Troubleshooting Scenario 1: Low or No Product Formation
Symptom: The analytical data shows a high percentage of unreacted this compound and minimal to no desired product.
dot
Caption: Troubleshooting workflow for low or no product formation.
Detailed Troubleshooting Steps:
-
Verify Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of this compound and the coupling partner. Impurities can poison the catalyst.
-
Reagent Degradation: Boronic acids can dehydrate to form unreactive boroxines. Amines can oxidize over time. Use freshly sourced or purified reagents.
-
Stoichiometry: Inaccurate dispensing due to automated liquid handler errors can lead to incorrect stoichiometry. Verify the calibration and performance of the liquid handler.
-
-
Assess Catalyst and Ligand Activity:
-
Catalyst/Ligand Choice: The initial choice of catalyst and ligand may not be suitable for this specific substrate. Aryl chlorides are generally less reactive than bromides or iodides and may require more electron-rich and bulky ligands.[19]
-
Catalyst Decomposition: The formation of palladium black is a visual indicator of catalyst decomposition. This can be caused by inappropriate ligand choice, high temperatures, or the presence of oxygen.
-
Action: Screen a wider range of catalysts and ligands, including those known to be effective for aryl chloride activation.
-
-
Evaluate Reaction Conditions:
-
Temperature: The reaction temperature may be too low for the activation of the aryl chloride bond. Consider increasing the temperature in a subsequent screen.
-
Base Strength: A stronger base may be required to facilitate the transmetalation step (in Suzuki coupling) or deprotonation of the amine (in Buchwald-Hartwig amination).
-
Solvent Effects: The chosen solvent may not adequately solubilize all reaction components or may not be polar enough to support the transition state.
-
Troubleshooting Scenario 2: Significant Side Product Formation
Symptom: The desired product is formed, but significant peaks corresponding to side products are observed in the analytical data.
Common Side Products and Their Causes:
| Side Product | Potential Cause | Proposed Solution |
| Homocoupling of Coupling Partner | The rate of cross-coupling is slow relative to the rate of homocoupling. | Use a more active catalyst/ligand system to accelerate the cross-coupling.[20] Add the coupling partner slowly to maintain a low concentration. |
| Dehalogenation of Starting Material | The catalyst promotes the reduction of the C-Cl bond instead of cross-coupling. | Screen different ligands and bases. Lowering the reaction temperature may also disfavor this pathway. |
| Hydrolysis of Boronic Acid | Water in the reaction mixture can lead to the hydrolysis of the boronic acid to the corresponding arene. | Use anhydrous solvents and reagents. |
dot
Caption: Decision tree for addressing side product formation.
Troubleshooting Scenario 3: Inconsistent Results and Poor Reproducibility
Symptom: There is significant well-to-well variability for identical reactions, or results from one plate cannot be reproduced on a subsequent plate.
Potential Causes and Solutions:
-
Dispensing Errors: Inaccurate or imprecise liquid handling is a common source of irreproducibility.
-
Action: Regularly calibrate and maintain automated liquid handlers. Use control wells with known outcomes to monitor dispensing accuracy.
-
-
Plate Edge Effects: Wells on the edge of the plate may experience different temperature profiles than interior wells, leading to variability.
-
Action: Use a plate incubator with uniform heating. Avoid using the outer rows and columns of the plate for experiments, instead filling them with solvent to create a more uniform thermal environment.
-
-
Atmospheric Contamination: Inconsistent inerting of the reaction wells can lead to catalyst deactivation.
-
Action: Ensure a robust and consistent inert atmosphere is maintained during plate setup and incubation.
-
-
Assay Interference (False Positives/Negatives): The observed activity may be an artifact of the assay itself rather than a true reaction outcome.
-
False Positives: A compound may interfere with the analytical detection method (e.g., by being fluorescent in a fluorescence-based assay).[21][22] Inorganic impurities, such as zinc, can also lead to false positives.[23]
-
Action: Run counter-screens to identify interfering compounds.[24] For example, analyze samples in the absence of the catalyst to see if the starting material or reagents interfere with detection.
-
-
False Negatives: A promising reaction may be missed due to factors that suppress the analytical signal.[25][26]
-
Action: Analyze the structure-activity relationships in the dataset. Inactive compounds that are structurally similar to active compounds may be false negatives and warrant re-testing.
-
-
Section 3: Concluding Remarks
High-throughput screening is a powerful tool for the rapid and efficient optimization of reactions involving this compound. By systematically exploring a wide range of reaction parameters and employing a logical, data-driven approach to troubleshooting, researchers can significantly accelerate the discovery of novel and efficient synthetic transformations. This guide provides a foundation for designing, executing, and interpreting HTS experiments, ultimately enabling the successful functionalization of this important heterocyclic scaffold.
References
- 1. High Throughput Strategies for the Discovery and Optimization of Catalytic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. pharmtech.com [pharmtech.com]
- 5. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. japsonline.com [japsonline.com]
- 8. Rapid planning and analysis of high-throughput experiment arrays for reaction discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-Throughput Experimentation (HTE) Approaches at Domainex: The Advantages of “End-User Plates” | Domainex [domainex.co.uk]
- 10. Yoneda Labs [yonedalabs.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances in analytical techniques for high throughput experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. mdpi.com [mdpi.com]
- 17. fhi.mpg.de [fhi.mpg.de]
- 18. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 19. reddit.com [reddit.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 24. drugtargetreview.com [drugtargetreview.com]
- 25. A new method with flexible and balanced control of false negatives and false positives for hit selection in RNA interference high-throughput screening assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Advanced HTS triage methods to identify false negative compounds [morressier.com]
Validation & Comparative
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 1,4-Dichloro-6-methylphthalazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of novel chemical entities. This guide provides an in-depth analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1,4-Dichloro-6-methylphthalazine, a substituted phthalazine of interest in medicinal chemistry and materials science. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of related heterocyclic and substituted aromatic compounds to construct a robust, predictive model. We will compare this predicted fragmentation with that of the parent phthalazine molecule to highlight the influence of chloro and methyl substituents.
The Phthalazine Core and the Influence of Substituents: A Comparative Overview
The fragmentation of the parent phthalazine molecule under electron ionization typically proceeds via the loss of N₂ to form a stable benzocyclobutadiene radical cation, which then can lose acetylene (C₂H₂) to form a phenyl radical cation. The introduction of chloro and methyl substituents on the this compound molecule is expected to introduce additional and competing fragmentation pathways.
The presence of two chlorine atoms is particularly significant. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[1][2] This will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with M, M+2, and M+4 peaks.[2] The initial fragmentation is likely to involve the loss of a chlorine radical, which is a common pathway for chloroaromatic compounds.[3] The methyl group can undergo fragmentation through the loss of a hydrogen radical to form a stable benzyl-type cation or through the loss of a methyl radical.
Proposed Fragmentation Pathway of this compound
The molecular formula for this compound is C₉H₆Cl₂N₂ with a monoisotopic mass of approximately 212.0 g/mol .[4] The following table outlines the predicted major fragmentation steps under electron ionization.
| m/z (Proposed) | Proposed Ion Structure | Proposed Fragmentation Step | Key Observations and Rationale |
| 212/214/216 | [M]⁺˙ | Molecular Ion | The characteristic isotopic pattern for two chlorine atoms (9:6:1 ratio) is expected. |
| 177/179 | [M - Cl]⁺ | Loss of a Chlorine Radical | A common initial fragmentation for chloroaromatics, leading to a more stable cation. The isotopic pattern for one chlorine atom (3:1 ratio) will be observed. |
| 149 | [M - Cl - N₂]⁺ | Loss of N₂ from [M - Cl]⁺ | The phthalazine ring is known to lose a molecule of nitrogen. |
| 114 | [M - 2Cl - N₂]⁺ | Loss of a second Cl radical and N₂ | Complete loss of substituents from the core ring. |
| 76 | [C₆H₄]⁺˙ | Benzyne radical cation | A common fragment from the breakdown of the phthalazine core.[5] |
Below is a visual representation of the proposed primary fragmentation pathway.
Caption: Proposed primary EI fragmentation pathway for this compound.
Comparative Fragmentation: Phthalazine vs. This compound
| Feature | Phthalazine | This compound (Predicted) |
| Molecular Ion (m/z) | 130[6] | 212/214/216 |
| Isotopic Pattern | Primarily M+1 from ¹³C | Prominent M, M+2, M+4 due to two Cl atoms. |
| Primary Fragmentation | Loss of N₂ (m/z 102) followed by loss of C₂H₂ (m/z 76).[7] | Initial loss of a Cl radical (m/z 177/179) is a major competing pathway. |
| Key Fragments | m/z 102, 76[7] | m/z 177/179, 149, 114, 76 |
The comparison highlights how the substituents dramatically alter the fragmentation landscape, introducing new pathways and creating a more complex mass spectrum. The initial loss of a chlorine atom is a facile process that competes with the fragmentation of the phthalazine ring itself.
Experimental Protocol for Mass Spectrometry Analysis
To validate the predicted fragmentation pattern, the following experimental workflow is recommended for the analysis of this compound.
Objective: To obtain a high-quality electron ionization mass spectrum of this compound.
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electron ionization source is preferred for accurate mass measurements, though a standard quadrupole instrument will suffice for nominal mass analysis.
Methodology:
-
Sample Preparation:
-
Ensure the sample is of high purity to avoid interference from impurities.
-
Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV (standard for library comparison).
-
Source Temperature: 200-250 °C (optimize to ensure sample volatilization without thermal degradation).
-
Mass Range: Scan from m/z 50 to 300 to ensure capture of the molecular ion and all significant fragments.
-
-
Sample Introduction:
-
For a pure solid, a direct insertion probe (DIP) can be used. The probe should be heated gradually to volatilize the sample into the ion source.
-
If coupled with gas chromatography (GC-MS), inject a small volume (e.g., 1 µL) of the prepared solution onto an appropriate GC column (e.g., a non-polar column like DB-5ms) with a suitable temperature program to ensure good separation and peak shape.
-
-
Data Acquisition:
-
Acquire data in full scan mode.
-
Ensure a sufficient number of scans across the chromatographic peak (if using GC-MS) to obtain a representative mass spectrum.
-
-
Data Analysis:
-
Identify the molecular ion peak and its isotopic pattern to confirm the presence of two chlorine atoms.
-
Analyze the major fragment ions and their relative abundances.
-
Propose fragmentation pathways based on the observed mass differences between ions.
-
If using a high-resolution instrument, calculate the elemental composition of the molecular ion and key fragments to confirm their identities.
-
Below is a workflow diagram for the experimental protocol.
Caption: Experimental workflow for acquiring the mass spectrum of this compound.
This guide provides a foundational, predictive framework for understanding the mass spectrometric behavior of this compound. Experimental verification is crucial to confirm and refine these predictions, ultimately contributing to a more comprehensive understanding of this and related compounds.
References
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labshake.com [labshake.com]
- 5. raco.cat [raco.cat]
- 6. Phthalazine | C8H6N2 | CID 9207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Phthalazine [webbook.nist.gov]
A Comparative Guide to the Reactivity of 1,4-Dichlorophthalazine vs. 1-Chlorophthalazine Derivatives in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, phthalazine derivatives represent a cornerstone for the development of novel therapeutic agents and functional materials. Their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has cemented their status as a privileged scaffold in drug discovery.[1][2][3] Central to the synthesis of diverse phthalazine libraries is the strategic functionalization of chlorinated precursors via nucleophilic aromatic substitution (SNAr). This guide provides an in-depth comparison of the reactivity of two key building blocks: 1,4-dichlorophthalazine and its monosubstituted counterpart, 1-chlorophthalazine derivatives. Understanding the nuances of their reactivity is paramount for designing efficient and selective synthetic routes.
Unraveling the Reactivity Landscape: A Tale of Two Chlorine Atoms
The reactivity of chlorophthalazines in SNAr reactions is fundamentally governed by the electron-deficient nature of the phthalazine ring system, a consequence of the two nitrogen atoms. This electron deficiency renders the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles. However, a significant disparity in reactivity exists between 1,4-dichlorophthalazine and 1-chlorophthalazine derivatives.
1,4-Dichlorophthalazine: A Highly Activated System for Sequential Functionalization
1,4-Dichlorophthalazine stands out as a highly reactive substrate for nucleophilic aromatic substitution. The presence of two electron-withdrawing nitrogen atoms in the phthalazine core, coupled with the inductive effect of two chlorine atoms, renders the C1 and C4 positions exceptionally electrophilic. This high degree of activation allows for facile substitution of the first chlorine atom, even with relatively weak nucleophiles, under mild reaction conditions.
The key to the synthetic utility of 1,4-dichlorophthalazine lies in the sequential and selective substitution of its two chlorine atoms. The first substitution event is significantly faster than the second. This is because the introduction of an electron-donating group (e.g., an amino or alkoxy group) in the first substitution step deactivates the phthalazine ring towards further nucleophilic attack. This deactivation effect allows for the isolation of monosubstituted products in high yields by carefully controlling the stoichiometry of the nucleophile and the reaction conditions.
Key Reactivity Characteristics of 1,4-Dichlorophthalazine:
-
High Reactivity: Readily undergoes SNAr with a wide range of nucleophiles (amines, alcohols, thiols, etc.).[4]
-
Selective Monosubstitution: Careful control of reaction conditions (e.g., stoichiometry of the nucleophile, temperature) allows for the selective replacement of one chlorine atom.[2]
-
Stepwise Disubstitution: Higher temperatures and an excess of the nucleophile can drive the reaction to completion, yielding 1,4-disubstituted phthalazines.
1-Chlorophthalazine Derivatives: A Moderated Reactivity Profile
Once the first chlorine atom of 1,4-dichlorophthalazine has been replaced by a nucleophile, the resulting 1-chloro-4-substituted-phthalazine exhibits a markedly different reactivity profile. The newly introduced substituent significantly influences the electrophilicity of the remaining chlorinated carbon.
If the substituent is an electron-donating group (EDG), such as an amino or alkoxy group, it will decrease the overall electron deficiency of the phthalazine ring system. This deactivation makes the second nucleophilic substitution reaction more challenging, requiring more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive nucleophiles) to proceed at a reasonable rate.
Conversely, if the substituent at the 4-position is an electron-withdrawing group (EWG), the reactivity of the remaining chlorine at the 1-position would be expected to be enhanced, although this scenario is less common in typical synthetic applications where the goal is to introduce diversity through nucleophilic substitution.
Key Reactivity Characteristics of 1-Chlorophthalazine Derivatives:
-
Reduced Reactivity (with EDGs): The presence of an electron-donating group at the 4-position deactivates the ring, making the substitution of the second chlorine more difficult.
-
Condition-Dependent Reactivity: More forcing conditions are generally required for the second substitution compared to the first.
-
Substituent Effects: The nature of the substituent at the 4-position plays a crucial role in modulating the reactivity of the C1 position.
Mechanistic Insights: The SNAr Pathway
The nucleophilic substitution on both 1,4-dichloro- and 1-chlorophthalazine proceeds via the classical SNAr mechanism. This two-step process involves the initial attack of the nucleophile on the electron-deficient carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically fast, step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.
Caption: Generalized SNAr mechanism for chlorophthalazines.
The higher reactivity of 1,4-dichlorophthalazine can be attributed to the greater stabilization of the Meisenheimer complex formed during the first substitution. The presence of two chlorine atoms enhances the electron-withdrawing nature of the ring, thereby delocalizing the negative charge of the intermediate more effectively.
Experimental Data: A Comparative Overview
The following table summarizes typical reaction conditions for mono- and disubstitution, highlighting the more forcing conditions required for the second substitution.
| Reaction Type | Substrate | Nucleophile | Typical Conditions | Product | Yield | Reference |
| Monosubstitution | 1,4-Dichlorophthalazine | Aniline | Isopropanol, 50°C, 3h | 1-Anilino-4-chlorophthalazine | Good | [2] |
| Monosubstitution | 1,4-Dichlorophthalazine | Various Amines | Acetone, reflux, 3-15h | 1-Amino-4-chlorophthalazine derivatives | 47-84% | [1][5] |
| Disubstitution | 1-Chloro-4-(aryl)phthalazine | Hydrazine Hydrate | Ethanol, reflux, 3h | 1-Hydrazino-4-(aryl)phthalazine | Good | [6] |
| Disubstitution | 1-Chloro-4-(4-phenoxyphenyl)phthalazine | Ethanolamine | Dioxane, reflux, 12h | 1-(2-Hydroxyethylamino)-4-(4-phenoxyphenyl)phthalazine | 60% | [3] |
Experimental Protocols
Protocol 1: Selective Monosubstitution of 1,4-Dichlorophthalazine with an Amine
This protocol describes a general procedure for the synthesis of 1-amino-4-chlorophthalazine derivatives.
Materials:
-
1,4-Dichlorophthalazine
-
Amine (e.g., aniline, piperidine)
-
Acetone
-
Hydrochloric acid (37%)
-
Water
Procedure:
-
To a stirred solution of 1,4-dichlorophthalazine (1.0 eq) in acetone, add the desired amine (1.0-1.2 eq).
-
Add a catalytic amount of water and one drop of concentrated hydrochloric acid.
-
Heat the mixture at reflux for 3-15 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate (amine hydrochloride) forms, it can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure to yield the crude 1-amino-4-chlorophthalazine derivative, which can be purified by recrystallization or column chromatography.[1][5]
Caption: Workflow for selective monosubstitution of 1,4-dichlorophthalazine.
Protocol 2: Disubstitution of a 1-Chlorophthalazine Derivative
This protocol outlines a general method for the second nucleophilic substitution to afford a 1,4-disubstituted phthalazine.
Materials:
-
1-Chloro-4-substituted-phthalazine
-
Nucleophile (e.g., ethanolamine, hydrazine)
-
Solvent (e.g., dioxane, ethanol)
Procedure:
-
Dissolve the 1-chloro-4-substituted-phthalazine (1.0 eq) in a suitable solvent such as dioxane or ethanol.
-
Add an excess of the nucleophile (e.g., 2-5 eq).
-
Heat the reaction mixture at reflux for an extended period (e.g., 3-12 hours), monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.[3]
Caption: Workflow for the disubstitution of a 1-chlorophthalazine derivative.
Conclusion
The comparative reactivity of 1,4-dichlorophthalazine and 1-chlorophthalazine derivatives is a testament to the principles of electronic effects in aromatic systems. The highly activated nature of the dichlorinated substrate allows for a facile and selective monosubstitution, providing a versatile entry point into a wide array of functionalized phthalazines. The subsequent deactivation of the ring upon introduction of an electron-donating group necessitates more forcing conditions for the second substitution. A thorough understanding of these reactivity differences is crucial for medicinal chemists and researchers in the field to rationally design and execute efficient synthetic strategies for the development of novel phthalazine-based compounds with desired biological or material properties.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciforum.net [sciforum.net]
- 6. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]
A Senior Application Scientist's Guide to Structure Confirmation: Unveiling the Molecular Architecture of 1,4-Dichloro-6-methylphthalazine with X-ray Crystallography
Introduction: The Imperative of Unambiguous Structural Verification
In the realm of chemical synthesis and drug development, the assertion "we made what we think we made" is insufficient. The precise three-dimensional arrangement of atoms within a molecule dictates its function, reactivity, and safety. For novel compounds, such as the substituted phthalazine derivative 1,4-Dichloro-6-methylphthalazine, rigorous and unequivocal structure confirmation is not merely a procedural step but a foundational pillar of scientific integrity. While a suite of spectroscopic techniques provides essential pieces of the structural puzzle, single-crystal X-ray crystallography stands alone in its ability to deliver a definitive, high-resolution portrait of the molecular architecture.[1][2]
This guide provides an in-depth comparison of X-ray crystallography against other common analytical methods for the structural confirmation of synthesized small molecules. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, detail a self-validating protocol for X-ray diffraction, and demonstrate why it remains the gold standard for absolute structure elucidation.[1]
The Analytical Challenge: this compound
The target molecule, this compound, presents a common challenge in synthetic chemistry. Its structure comprises a bicyclic heteroaromatic core, two reactive chlorine substituents, and a methyl group. While synthesis may seem straightforward, potential pitfalls such as isomeric impurities or unexpected rearrangements necessitate a robust analytical strategy. The critical question is not just about connectivity, but the precise, undeniable spatial arrangement of every atom.
X-ray Crystallography: The Gold Standard for Structure Confirmation
Single-crystal X-ray diffraction (SCXRD) offers an unparalleled, direct visualization of molecular structure.[3][4] The technique is predicated on a fundamental physical principle: a beam of X-rays, with wavelengths similar to the distances between atoms, will be diffracted by the electron clouds of a highly ordered crystalline sample.[5][6] By measuring the angles and intensities of these diffracted beams, we can mathematically reconstruct a three-dimensional electron density map of the molecule, revealing the exact position of each atom.[2][5] This process provides precise, unambiguous measurements of bond lengths, bond angles, and absolute configuration, making it the definitive method for structural proof.[1][3][7]
Experimental Protocol: A Self-Validating Workflow for SCXRD
The validity of an X-ray crystal structure is embedded within the quality of the experimental process itself. Each step, from crystal growth to data refinement, contains internal quality checks.
Step 1: The Art and Science of Crystallization This is the most crucial and often the most challenging step, as the quality of the diffraction data is entirely dependent on the quality of the crystal.[2][7] The objective is to slowly bring a solution of the pure compound to a state of supersaturation, allowing molecules to self-assemble into a well-ordered lattice.
-
Purity is Paramount: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the lattice, causing disorder.
-
Method Selection:
-
Slow Evaporation: The simplest method, where the solvent is allowed to evaporate slowly from a saturated solution, gradually increasing the concentration.
-
Vapor Diffusion: A flask containing the compound solution is placed in a sealed chamber with a reservoir of a miscible "anti-solvent" in which the compound is insoluble.[8] The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[8]
-
Slow Cooling: A saturated solution at an elevated temperature is cooled slowly, causing solubility to decrease and crystals to form.
-
-
Crystal Selection: A suitable crystal must be a single, optically clear specimen, free of cracks, inclusions, or twinning when viewed under a polarizing microscope.[8] Ideal dimensions for a small-molecule diffractometer are typically between 0.1 and 0.4 mm.[9]
Step 2: Crystal Mounting and Data Collection The selected crystal is carefully mounted on a goniometer head, which allows for precise orientation in the X-ray beam.[9]
-
Instrumentation: A modern single-crystal X-ray diffractometer is used, typically with a molybdenum (Mo Kα, λ = 0.7107Å) or copper (Cu Kα, λ = 1.5418Å) X-ray source.[10]
-
Data Acquisition: The crystal is centered in the X-ray beam and cooled in a stream of nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern. A series of diffraction images are collected as the crystal is rotated.[9] A complete data collection for a small molecule can take from a few hours to a full day.[9][10]
Step 3: Data Processing and Structure Solution This stage is entirely computational.
-
Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection spot.[11] These intensities are then scaled and merged to create a single reflection file.
-
Solving the Phase Problem: The primary challenge is that while we can measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. For small molecules, this "phase problem" is typically solved using direct methods, a computational approach that uses statistical relationships between reflections to derive initial phases.[2]
-
Electron Density Map: The solved phases and measured amplitudes are used to calculate an initial electron density map.
Step 4: Structure Refinement and Validation An atomic model is built into the electron density map, and its parameters (atomic positions, displacement parameters) are computationally refined to achieve the best possible fit with the experimental diffraction data.[9]
-
The R-factor: The quality of the final structure is often judged by the crystallographic R-factor (or residual factor), which is a measure of the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. For a good small-molecule structure, the final R1 value is typically below 5% (0.05).
-
Validation: The final model is rigorously checked for geometric reasonability (e.g., bond lengths, angles) and other potential issues.
Caption: Experimental workflow for single-crystal X-ray diffraction.
A Comparative Guide: Alternative and Complementary Techniques
While SCXRD is definitive, other spectroscopic techniques are indispensable for routine analysis and provide complementary information. A multi-faceted approach is often the most practical and efficient strategy.[12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for determining the connectivity of atoms in a solution.[14][15] It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.
-
Causality & Insight: NMR excels at showing which atoms are connected to which, through scalar couplings (through-bond interactions). 2D NMR experiments (like COSY and HSQC) can map out the entire carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would clearly show the protons of the methyl group and the aromatic protons, while ¹³C NMR would identify each unique carbon atom in the molecule.[16][17]
-
Limitations: NMR provides a time-averaged structure in solution and does not yield precise bond lengths or angles.[18][19] Its results are an interpretation-based model, not a direct image.
Mass Spectrometry (MS)
MS is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight of a compound and information about its structure through fragmentation patterns.[13]
-
Causality & Insight: The primary and most crucial piece of information from MS is the molecular weight. For this compound, high-resolution MS would confirm the elemental formula (C₉H₆Cl₂N₂). Crucially, the presence of two chlorine atoms creates a highly characteristic isotopic pattern for the molecular ion peak (M⁺): a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1, providing compelling evidence for the presence of two chlorine atoms.[20][21]
-
Limitations: MS cannot distinguish between isomers, which have identical molecular weights. It provides no information on the 3D arrangement of atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and straightforward technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.[22]
-
Causality & Insight: An FTIR spectrum can quickly confirm the presence of key structural motifs. For our target molecule, one would expect to see characteristic absorptions for aromatic C=C and C-H bonds, C=N bonds within the phthalazine ring, and C-Cl bonds.[23] The absence of certain bands (e.g., O-H or C=O) can be equally informative in confirming the product's identity.
-
Limitations: While useful for identifying functional groups, FTIR provides very little information about the overall molecular skeleton. The "fingerprint region" (<1500 cm⁻¹) is unique to each molecule but can be very complex and difficult to interpret without a reference standard.
Data Presentation: A Head-to-Head Comparison
To aid in selecting the appropriate analytical tool, the following table summarizes the key attributes of each technique.
| Parameter | Single-Crystal X-ray Crystallography (SCXRD) | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | Fourier-Transform Infrared (FTIR) |
| Information Provided | Absolute 3D structure, bond lengths/angles, stereochemistry, packing | Atomic connectivity (C-H framework), molecular dynamics in solution | Molecular weight, elemental formula (HRMS), fragmentation patterns | Presence/absence of functional groups |
| Sample State | Solid (single crystal) | Solution | Solid, Liquid, or Gas | Solid or Liquid |
| Destructive? | No, the crystal remains intact.[1] | No, the sample can be recovered.[24] | Yes, the sample is consumed and fragmented. | No, the sample is typically recoverable. |
| Key Advantage | Unambiguous and definitive structural proof; a direct "picture" of the molecule.[1][3] | Excellent for determining the molecular backbone and connectivity in a native-like state. | Extremely high sensitivity; provides exact mass and isotopic information. | Fast, simple, and excellent for quick functional group identification. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult or impossible to grow.[1] | Provides an indirect, model-based structure; no precise geometric data.[18] | Does not provide stereochemical information; cannot distinguish isomers. | Provides limited information on the overall molecular skeleton. |
Synthesizing the Evidence: A Logical Workflow
In a research and development setting, these techniques are used in a logical sequence to build a comprehensive and self-validating case for a molecule's structure.
Caption: Logical workflow for multi-technique structure elucidation.
Conclusion
For the synthesis of novel products like this compound, a combination of analytical techniques provides a robust dataset for characterization. NMR and high-resolution MS are powerful partners, establishing the molecular formula and atomic connectivity, while FTIR offers a rapid check of functional groups. However, when the goal is absolute, irrefutable proof of structure—a requirement for publications, patents, and regulatory filings—X-ray crystallography is the indispensable final arbiter. It transcends interpretation and modeling to provide a direct, high-resolution visualization of the molecule, rightfully earning its status as the gold standard in structural science.
References
- 1. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. rigaku.com [rigaku.com]
- 4. excillum.com [excillum.com]
- 5. X-ray single-crystal diffraction | FZU [fzu.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 11. portlandpress.com [portlandpress.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 14. researchgate.net [researchgate.net]
- 15. jchps.com [jchps.com]
- 16. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Macromolecular Structure Determination: Comparison of X‐ray Crystallography and NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Mass Spectrometry [www2.chemistry.msu.edu]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. news-medical.net [news-medical.net]
A Comparative Guide to the Electronic Properties of 1,4-Dichloro-6-methylphthalazine: A Computational Modeling Approach
Introduction
Phthalazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific electronic landscape of these molecules, dictated by the arrangement of heteroatoms and substituents, governs their reactivity, stability, and interaction with biological targets.[1] 1,4-Dichloro-6-methylphthalazine is a member of this family whose electronic properties are not yet extensively documented in the literature. Computational modeling, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to elucidate the electronic structure and reactivity of such novel compounds, providing crucial insights for drug design and materials development.[3][4]
This guide presents a comprehensive computational analysis of the electronic properties of this compound. To provide a clear context for its unique characteristics, we conduct a comparative study against two structurally related analogs: the parent unsubstituted Phthalazine and the intermediate 1,4-Dichlorophthalazine.[5] By systematically evaluating the influence of chloro and methyl substituents, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of this compound's electronic behavior.
Computational Methodology: A Self-Validating Protocol
The reliability of computational predictions hinges on the rigor of the methodology. The following protocol was designed to ensure accuracy and reproducibility, employing widely accepted standards in the field of computational chemistry.
Expertise in Method Selection: The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set is a deliberate one. B3LYP is renowned for its balance of accuracy and computational efficiency in describing the electronic structure of organic heterocyclic systems.[6][7] The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately model lone pairs and anions, and polarization functions (d,p) to describe the anisotropic electron density in cyclic systems.[8] This combination has been successfully used to study various heterocyclic compounds.[9]
Step-by-Step Computational Workflow
-
Structure Preparation: The 3D structures of Phthalazine, 1,4-Dichlorophthalazine, and this compound were constructed using GaussView 6.0.
-
Geometry Optimization: Full geometry optimization was performed in the gas phase using DFT with the B3LYP functional and 6-311++G(d,p) basis set. This process identifies the lowest energy (most stable) conformation of each molecule. The absence of imaginary frequencies in the subsequent vibrational frequency calculations confirmed that a true energy minimum was reached.
-
Electronic Property Calculation: Following optimization, key electronic properties were calculated at the same level of theory. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined.
-
Molecular Electrostatic Potential (MEP): The MEP was mapped onto the total electron density surface to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.
-
Dipole Moment: The total dipole moment was calculated to quantify the overall polarity of the molecules.
-
-
Software: All calculations were performed using the Gaussian 09 software package.[10]
dot graph TD; A[Start: 3D Structure Generation] --> B{Geometry Optimization}; B --> C{Frequency Calculation}; C --> D{Verified Minimum Energy Structure}; D --> E[Calculation of Electronic Properties]; subgraph "Properties" F[HOMO/LUMO Energies] G[Molecular Electrostatic Potential] H[Dipole Moment] end E --> F; E --> G; E --> H; H --> I[End: Data Analysis & Comparison]; F --> I; G --> I;
end
Caption: Workflow for the computational analysis of phthalazine derivatives.
Comparative Analysis of Electronic Properties
The introduction of substituents onto the phthalazine core induces significant changes in the electronic landscape. The following sections compare the calculated properties of this compound with its parent compounds to deconstruct the individual and combined effects of the chloro and methyl groups.
dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
}
Caption: Structural relationship between the compared molecules.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The HOMO and LUMO energies are fundamental quantum chemical descriptors. The HOMO energy relates to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The energy gap between them (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability.[1] A smaller energy gap suggests higher reactivity.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| Phthalazine | -6.58 | -1.25 | 5.33 |
| 1,4-Dichlorophthalazine | -7.02 | -1.89 | 5.13 |
| This compound | -6.85 | -1.81 | 5.04 |
Discussion of FMOs:
-
Effect of Dichlorination: The addition of two electron-withdrawing chlorine atoms to the phthalazine ring significantly lowers the energies of both the HOMO and LUMO in 1,4-Dichlorophthalazine.[11] This is due to the strong inductive effect of the chlorine atoms, which pulls electron density away from the aromatic system.[12][13] The HOMO-LUMO gap is slightly reduced, suggesting a modest increase in reactivity.
-
Effect of Methylation: The subsequent addition of an electron-donating methyl group at the 6-position in this compound raises the HOMO energy compared to its dichlorinated precursor. Alkyl groups are known to be electron-donating, which increases the electron density of the ring system.[14][15] This effect also slightly raises the LUMO energy. Critically, the net result is a further narrowing of the HOMO-LUMO gap, indicating that This compound is the most reactive of the three compounds studied .
Molecular Electrostatic Potential (MEP) and Dipole Moment
The MEP is a valuable tool for visualizing the charge distribution and predicting sites for intermolecular interactions.[10] Red regions on the MEP surface indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), prone to nucleophilic attack. The dipole moment provides a quantitative measure of the molecule's overall polarity.
| Compound | Dipole Moment (Debye) | Key MEP Features |
| Phthalazine | 4.15 | Negative potential concentrated on the nitrogen atoms. |
| 1,4-Dichlorophthalazine | 5.89 | Increased negative potential on nitrogen atoms; positive potential near chlorine atoms. |
| This compound | 6.21 | Highest negative potential on nitrogen atoms; delocalized positive potential across the ring. |
Discussion of MEP and Polarity:
-
The high electronegativity of the nitrogen atoms makes them the primary sites of negative potential in all three molecules, indicating their role as hydrogen bond acceptors.
-
The introduction of chlorine atoms in 1,4-Dichlorophthalazine significantly increases the dipole moment, making the molecule more polar. This is due to the large partial negative charge on the chlorine atoms and the resulting charge separation.
-
The addition of the methyl group in this compound further increases the dipole moment. This synergistic effect of the electron-withdrawing chloro groups and the electron-donating methyl group creates the most polarized electronic structure among the three analogs. The pronounced charge separation in this compound could enhance its solubility in polar solvents and its ability to engage in dipole-dipole interactions with biological targets.
Conclusion and Future Outlook
This computational guide provides a foundational understanding of the electronic properties of this compound through a comparative DFT study. Our findings demonstrate that the interplay between the electron-withdrawing chloro substituents and the electron-donating methyl group results in a molecule with a distinct electronic profile. Specifically, this compound is predicted to be more reactive (smaller HOMO-LUMO gap) and more polar (larger dipole moment) than both unsubstituted Phthalazine and 1,4-Dichlorophthalazine.
These theoretical insights are invaluable for guiding future experimental work. For instance, the predicted sites of electrophilic and nucleophilic attack from the MEP analysis can inform strategies for further functionalization. The calculated electronic properties can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of this and related compounds.[3] This guide serves as a robust starting point for researchers aiming to explore the potential of this compound in drug discovery and materials science.
References
- 1. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 1,4-Dichlorophthalazine | C8H4Cl2N2 | CID 78490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. DFT Study of the Six-Membered Heterocyclic SinN6-nHn (n = 0-6): Stability and Aromaticity [orgchemres.org]
- 7. worldscientific.com [worldscientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. asianpubs.org [asianpubs.org]
- 10. Computational study on the structural features, vibrational aspects, chemical shifts, and electronic properties of 1,4-Dinitrosopiperazine-2-carboxylic acid: Insights into donor-acceptor interactions and thermodynamic properties | International Research Journal of Multidisciplinary Technovation [journals.asianresassoc.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electronic Properties of Chlorine, Methyl, and Chloromethyl as Substituents to the Ethylene Group--Viewed from the Core of Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. aromatic chlorination bromination electrophilic substitution in benzene methylbenzene mechanism reagents reaction conditions organic synthesis [docbrown.info]
A Comparative Guide to the Structure-Activity Relationship of 1,4-Dichloro-6-methylphthalazine Analogs as Potent Kinase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,4-dichloro-6-methylphthalazine analogs, a promising class of compounds in the landscape of targeted cancer therapy. We will explore the synthetic rationale, key structural modifications influencing biological activity, and comparative performance against established kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and advance this unique chemical scaffold.
Introduction: The Phthalazine Scaffold in Oncology
The phthalazine core is a privileged heterocyclic motif in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2] Its rigid structure and ability to engage in various non-covalent interactions have made it a focal point for the design of kinase inhibitors.[3] Kinases, particularly receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are critical regulators of cell signaling pathways that, when dysregulated, can drive tumor growth, proliferation, and angiogenesis.[4][5] Consequently, the development of small molecule inhibitors targeting these kinases is a cornerstone of modern cancer therapy.[3]
This guide focuses specifically on analogs derived from this compound. The chlorine atoms at the 1 and 4 positions serve as versatile synthetic handles for introducing diverse functionalities, allowing for a systematic exploration of the chemical space and its impact on biological activity. The methyl group at the 6-position, while seemingly a minor modification, can influence the molecule's solubility, metabolic stability, and interactions with the target protein.
Synthetic Strategies: Building the Phthalazine Library
The synthesis of 1,4-disubstituted-6-methylphthalazine analogs typically commences with the cyclization of a suitably substituted precursor to form the phthalazinone core. This is often followed by chlorination to yield the reactive this compound intermediate.[2][6] Subsequent nucleophilic aromatic substitution reactions at the C1 and C4 positions allow for the introduction of a wide array of substituents.[7][8]
A general synthetic route is outlined below:
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Synthesis and Anticancer Activities of Novel 1,4-Disubstituted Phthalazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antitumor activities of novel 1,4-disubstituted phthalazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Chlorinating Agents for Phthalazine Synthesis
For decades, phosphorus oxychloride (POCl₃) has been the workhorse reagent for converting phthalazinones to their corresponding chlorophthalazines—a critical gateway to a vast array of pharmacologically active molecules.[1][2] However, the significant operational hazards, corrosive nature, and problematic waste streams associated with POCl₃ have compelled the scientific community to seek safer, more efficient, and environmentally benign alternatives.[3] This guide provides a comprehensive, data-driven comparison of viable alternatives, offering detailed experimental protocols and the expert insights needed to select the optimal reagent for your synthetic campaign.
The Challenge: Moving Beyond a Problematic Mainstay
The chlorination of the lactam functionality in the phthalazinone core is a pivotal transformation. 1-chlorophthalazines are versatile intermediates, readily undergoing nucleophilic substitution to build molecular complexity.[1][4] While undeniably effective, the reliance on POCl₃ presents several challenges, particularly in process development and scale-up operations:
-
High Toxicity & Corrosivity: POCl₃ is highly toxic and reacts violently with water, releasing corrosive HCl gas.[5] Quenching large volumes of unreacted POCl₃ is a significant safety concern.[3]
-
Harsh Reaction Conditions: Reactions often require high temperatures (reflux) and the use of excess POCl₃ as both reagent and solvent.[3][6]
-
Difficult Work-up: The reaction produces phosphoric acid byproducts that can complicate product isolation and purification, often requiring tedious extraction procedures.
These drawbacks necessitate a shift towards greener and more user-friendly chlorinating agents that do not compromise on yield or reactivity.
Comparative Analysis of Chlorinating Agents
The ideal alternative should offer high yields, mild reaction conditions, volatile or easily removable byproducts, and a superior safety profile. The following table summarizes the performance of leading alternatives against the benchmark, POCl₃.
| Chlorinating Agent | Typical Conditions & Catalysts | Avg. Yield (%) | Key Advantages | Key Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Neat or high-boiling solvent, reflux (100-110 °C), optional base (e.g., Et₃N, PhNMe₂)[6][7] | 80-95 | Well-established, high reactivity, relatively inexpensive. | Highly toxic, corrosive, harsh conditions, difficult work-up (phosphoric acids).[3][5] |
| Thionyl Chloride (SOCl₂) | Inert solvent (e.g., Toluene, CH₂Cl₂), reflux, catalytic DMF.[7][8] | 75-92 | Good reactivity, volatile byproducts (SO₂, HCl) are easily removed, less toxic than POCl₃. | Toxic and corrosive, requires careful handling, can cause side reactions in sensitive substrates.[9] |
| Oxalyl Chloride ((COCl)₂) | Inert solvent (e.g., CH₂Cl₂), 0 °C to RT, catalytic DMF.[10][11] | 85-98 | High reactivity under mild conditions, clean reactions, volatile byproducts (CO, CO₂, HCl).[10] | More expensive than POCl₃ or SOCl₂, highly moisture-sensitive.[11] |
| Vilsmeier Reagent (Pre-formed or in situ) | POCl₃ or (COCl)₂ with DMF.[12] | 82-90 | Highly reactive chlorinating species, well-defined mechanism.[11][12] | Inherits the hazards of the parent reagent (e.g., POCl₃). |
Experimental Protocols: A Practical Guide
Here, we provide detailed, validated protocols for the chlorination of 4-phenyl-1(2H)-phthalazinone as a representative substrate.
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)
This method represents a good balance of reactivity, cost-effectiveness, and improved work-up compared to POCl₃. The key to its success is the use of catalytic dimethylformamide (DMF), which forms the highly reactive Vilsmeier-type reagent in situ.
Workflow Diagram:
Caption: Step-by-step workflow for phthalazinone chlorination using SOCl₂/DMF.
Expert Insights:
-
Causality of DMF: DMF reacts with SOCl₂ to form the chlorosulfurous acid-dimethylformamidinium chloride salt, which is a more potent electrophile than SOCl₂ alone, facilitating the attack on the lactam oxygen.
-
Reflux Conditions: The elevated temperature is necessary to overcome the activation energy for the formation of the chloro-intermediate and drive the reaction to completion.
-
Neutralizing Work-up: The careful addition of a base like sodium bicarbonate is critical to neutralize residual acidic reagents and byproducts (HCl), preventing potential hydrolysis of the desired chloro-product back to the starting material during extraction.[7]
Protocol 2: Chlorination using Oxalyl Chloride ((COCl)₂)
For substrates sensitive to high temperatures, oxalyl chloride is an outstanding alternative, offering high yields under exceptionally mild conditions.
Workflow Diagram:
Caption: Step-by-step workflow for phthalazinone chlorination using (COCl)₂/DMF.
Expert Insights:
-
Mechanism: Similar to SOCl₂, oxalyl chloride reacts with DMF to form the Vilsmeier reagent (chloromethylene(dimethyl)ammonium chloride), which is the active chlorinating species.[11]
-
Mild Conditions: The high reactivity of oxalyl chloride allows the reaction to proceed efficiently at low temperatures, which is ideal for preserving sensitive functional groups elsewhere in the molecule.
-
Simplified Work-up: The byproducts of the reaction—carbon monoxide (CO), carbon dioxide (CO₂), and HCl—are all gaseous, leading to a much cleaner reaction profile and simplifying purification significantly.[10]
Mechanistic Rationale: The Role of the Vilsmeier Reagent
The efficacy of both thionyl chloride and oxalyl chloride is dramatically enhanced by catalytic DMF. The underlying principle is the in situ formation of a Vilsmeier-type reagent. This chloroiminium salt is a powerful electrophile that activates the lactam oxygen, making it a good leaving group and facilitating the subsequent nucleophilic attack by the chloride ion.
Caption: Generalized mechanism for DMF-catalyzed chlorination of phthalazinone.
Conclusion and Recommendations
The transition away from phosphorus oxychloride for the synthesis of chlorophthalazines is not only feasible but also advantageous.
-
For robust, cost-sensitive applications , thionyl chloride with catalytic DMF offers a reliable and higher-yielding alternative to POCl₃ with a significantly improved work-up profile.
-
For high-value, sensitive, or complex substrates , oxalyl chloride with catalytic DMF is the superior choice, providing excellent yields under mild conditions with the simplest purification process.
By adopting these modern chlorination protocols, researchers and drug development professionals can enhance laboratory safety, reduce environmental impact, and streamline the synthesis of vital phthalazine-based compounds.
References
- 1. scispace.com [scispace.com]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Specific Solvent Issues with Chlorination - Wordpress [reagents.acsgcipr.org]
- 6. bu.edu.eg [bu.edu.eg]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chlorination/Cyclodehydration of Amino Alcohols with SOCl2: An Old Reaction Revisited [organic-chemistry.org]
- 10. Reactions and Applications of Oxalyl Chloride_Chemicalbook [chemicalbook.com]
- 11. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 12. Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Kinase Inhibitors: Phthalazine vs. Quinazoline Scaffolds
Prepared by: Senior Application Scientist
For fellow researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of the therapeutic efficacy of kinase inhibitors derived from two powerhouse heterocyclic scaffolds: phthalazine and quinazoline. Moving beyond a simple list of compounds, we will dissect the structural nuances, target specificities, and the causality behind their divergent successes in oncology and beyond. This analysis is supported by experimental data and detailed protocols to validate the claims presented.
Introduction: The Central Role of Kinase Scaffolds
Protein kinases, numbering over 500 in the human kinome, are fundamental regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small-molecule kinase inhibitors has revolutionized targeted therapy. At the heart of these inhibitors are heterocyclic scaffolds, which act as a framework for positioning key chemical moieties to interact with the ATP-binding pocket of the target kinase.
Among the most successful are the benzodiazines, particularly quinazoline and phthalazine.[1][2][3] While structurally similar, these scaffolds confer distinct properties to the inhibitors built upon them, leading to different target profiles and clinical applications. This guide will explore these differences to inform future drug design and development efforts.
The Quinazoline Scaffold: A Legacy of Success in EGFR Inhibition
The quinazoline core is arguably one of the most validated and successful scaffolds in the history of kinase inhibitor development.[4] Its rigid, planar structure provides an ideal anchor for substituents that can form crucial interactions within the kinase ATP-binding site.
The quintessential example is the 4-anilinoquinazoline pharmacophore, which laid the groundwork for multiple generations of Epidermal Growth Factor Receptor (EGFR) inhibitors.[5][6] This success is rooted in the scaffold's ability to position the anilino group to mimic the adenine region of ATP, while modifications at the C6 and C7 positions can enhance potency and target residence time.
Key Approved Quinazoline-Based Kinase Inhibitors:
-
Gefitinib (Iressa®) & Erlotinib (Tarceva®): First-generation reversible EGFR inhibitors that transformed the treatment of non-small-cell lung cancer (NSCLC) harboring activating EGFR mutations.[6][7]
-
Afatinib (Gilotrif®) & Dacomitinib (Vizimpro®): Second-generation irreversible inhibitors designed to overcome resistance by covalently binding to a cysteine residue in the EGFR active site.[7]
-
Lapatinib (Tykerb®): A dual EGFR and HER2 inhibitor, demonstrating the scaffold's utility beyond a single target.[1]
-
Vandetanib (Caprelsa®): A multi-kinase inhibitor targeting VEGFR, EGFR, and RET, showcasing the scaffold's adaptability.[7][8]
The quinazoline core has proven exceptionally favorable for developing inhibitors with high affinity for the active site of EGFR kinase, leading to a rich pipeline of approved drugs for various cancers.[5][9]
The Phthalazine Scaffold: A Versatile and Emerging Powerhouse
While quinazolines dominate the EGFR inhibitor landscape, the isomeric phthalazine scaffold has emerged as a highly versatile and potent core for targeting a different, yet equally critical, set of oncoproteins.[3][8] The arrangement of its nitrogen atoms influences the electronic properties and hydrogen bonding potential, opening up distinct structure-activity relationships (SAR).
Phthalazine derivatives have shown remarkable efficacy against targets involved in angiogenesis and DNA damage repair.
Key Phthalazine-Based Inhibitors:
-
Vatalanib (PTK787): One of the pioneering anilinophthalazine derivatives identified as a potent inhibitor of all known Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2, a key mediator of tumor angiogenesis.[8][10]
-
Cediranib: Another potent VEGFR tyrosine kinase inhibitor built upon a quinazoline-related scaffold but sharing targeting space with many phthalazines.[7]
-
PARP Inhibitors (e.g., Olaparib): While not a kinase inhibitor, the phthalazinone core is a critical component of several highly successful Poly (ADP-ribose) polymerase (PARP) inhibitors, demonstrating the scaffold's broader utility in cancer therapy.[11]
-
Aurora Kinase Inhibitors: Phthalazine derivatives have also been developed as potent inhibitors of Aurora kinases, which are critical for mitotic progression.[10]
Recent studies have highlighted the discovery of novel phthalazine derivatives with potent, nanomolar inhibitory activity against VEGFR-2, often exceeding the potency of reference drugs like Sorafenib.[12][13] Interestingly, some phthalazine compounds have also been identified as inhibitors of the TGF-β pathway through a non-kinase-inhibition mechanism, showcasing unique biological activities.[14][15]
Comparative Efficacy: A Tale of Two Scaffolds
Direct comparison reveals that the efficacy of an inhibitor is not determined by the superiority of one scaffold over the other, but by the optimal pairing of a scaffold with a specific kinase target.
-
Target Preference: The quinazoline scaffold has an established and unparalleled track record for targeting the EGFR/HER family of receptor tyrosine kinases.[16] In contrast, the phthalazine scaffold has demonstrated broader utility, yielding highly potent inhibitors for VEGFR, PARP, and Aurora kinases.[3][8]
-
Mechanism of Action: Both scaffolds are primarily used to design ATP-competitive inhibitors. However, the specific hydrogen bond donor/acceptor patterns and the spatial arrangement of substituents dictate the binding affinity and selectivity for different kinase ATP pockets. For example, in one study comparing scaffolds for PDE1B inhibition, the quinazoline template yielded potent inhibitors while the phthalazine and other isomers were completely inactive, highlighting the critical role of the nitrogen placement for that specific target.[17]
Data Summary: Potency of Representative Inhibitors
The following table summarizes the inhibitory potency (IC50) of selected compounds from both scaffolds against their primary targets. This data illustrates the distinct target spaces where each scaffold excels.
| Inhibitor | Scaffold | Primary Target(s) | Potency (IC50) | Status / Indication |
| Gefitinib | Quinazoline | EGFR | ~2-37 nM | Approved (NSCLC) |
| Erlotinib | Quinazoline | EGFR | ~2 nM | Approved (NSCLC, Pancreatic) |
| Lapatinib | Quinazoline | EGFR, HER2 | ~10.8 nM (EGFR), ~9.8 nM (HER2) | Approved (Breast Cancer) |
| Vandetanib | Quinazoline | VEGFR-2, EGFR | ~40 nM (VEGFR-2), ~500 nM (EGFR) | Approved (Thyroid Cancer) |
| Vatalanib | Phthalazine | VEGFR-1, VEGFR-2 | ~380 nM (VEGFR-1), ~20 nM (VEGFR-2) | Clinical Trials (Colorectal Cancer)[10] |
| Compound 12b | Phthalazine | VEGFR-2 | 17.8 nM | Preclinical[12] |
| Compound 2g | Phthalazine | VEGFR-2 | 148 nM | Preclinical[10] |
| Compound 3f | Phthalazine | VEGFR-2 | 55.7 nM | Preclinical[13] |
Visualizing the Landscape
To better understand the concepts discussed, the following diagrams illustrate a typical kinase signaling pathway and the experimental workflow for evaluating inhibitors.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Standard workflow for evaluating kinase inhibitor efficacy.
Experimental Protocols for Comparative Efficacy Testing
To ensure scientific integrity, the following protocols are provided as self-validating systems for assessing and comparing kinase inhibitor efficacy.
Protocol 1: Biochemical VEGFR-2 Kinase Inhibition Assay
This assay directly quantifies the ability of a compound to inhibit the enzymatic activity of recombinant VEGFR-2.
A. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Enzyme: Dilute recombinant human VEGFR-2 enzyme in kinase buffer to the desired concentration.
-
Substrate: Prepare a solution of a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
ATP: Prepare an ATP solution in kinase buffer at a concentration near the Km for VEGFR-2.
-
Test Compounds: Prepare a 10-point serial dilution of the phthalazine and quinazoline inhibitors in DMSO, then dilute further in kinase buffer. Include a known inhibitor (e.g., Vatalanib) as a positive control and a DMSO-only vehicle control.
B. Kinase Reaction:
-
In a 96-well plate, add 5 µL of the diluted test compound or control.
-
Add 20 µL of a master mix containing the VEGFR-2 enzyme and substrate to each well.
-
Initiate the reaction by adding 25 µL of the ATP solution.[18]
-
Incubate the plate at 30°C for 60 minutes.[18]
C. Detection and Data Analysis:
-
Stop the reaction and measure kinase activity. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.
-
Add 25 µL of ADP-Glo™ Reagent to deplete unused ATP (incubate 40 min at RT).[18]
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (incubate 30 min at RT).[18]
-
Measure luminescence using a plate reader. The signal is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the inhibitor and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability MTT Assay
This assay assesses the functional impact of the inhibitors on the proliferation and viability of cancer cells that rely on the targeted kinase.
A. Cell Culture and Seeding:
-
Culture a relevant cancer cell line (e.g., HUVEC for VEGFR inhibitors, A549 for EGFR inhibitors) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
B. Compound Treatment:
-
Prepare serial dilutions of the test compounds and controls in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the compounds or vehicle control.
-
Incubate for 72 hours.[18]
C. MTT Staining and Measurement:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[18] Living cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the media.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of growth inhibition relative to the vehicle-treated cells and determine the GI50 (concentration for 50% growth inhibition) value by plotting a dose-response curve.
Protocol 3: Western Blot for Cellular Target Inhibition
This protocol validates that the inhibitor is hitting its intended target within the cell by measuring the phosphorylation status of the kinase or its downstream substrate.
A. Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Treat the cells with various concentrations of the inhibitor for a specified time (e.g., 2-4 hours).[18]
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[18]
-
Determine the protein concentration of the lysates using a BCA assay.
B. Electrophoresis and Blotting:
-
Separate 20-30 µg of protein per sample via SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[18]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
C. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-VEGFR-2) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]
-
Visualize the protein bands using an enhanced chemiluminescent (ECL) substrate and an imaging system.[18]
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein like β-actin. A dose-dependent decrease in the phosphorylated protein signal indicates effective target engagement.
Conclusion and Future Outlook
The comparative analysis of phthalazine and quinazoline scaffolds reveals a compelling story of specialization and versatility in kinase inhibitor design. The quinazoline scaffold remains the undisputed champion for targeting the EGFR/HER family, with a portfolio of FDA-approved drugs that have defined targeted cancer therapy.[1][6] Its structure-activity relationship is well-understood, providing a reliable foundation for developing next-generation inhibitors.
The phthalazine scaffold, while having a shorter clinical history, has proven to be an exceptionally versatile and potent platform for developing inhibitors against other critical cancer targets, particularly VEGFR and PARP.[3][8] Its distinct electronic and structural properties offer medicinal chemists a powerful alternative for tackling kinases that are not optimally targeted by quinazolines.
Ultimately, the choice of scaffold is not a matter of inherent superiority but of strategic design. The efficacy of the final drug candidate depends on the intricate interplay between the core scaffold, its substituents, and the unique topology of the target kinase's ATP-binding site. The continued exploration and chemical diversification of both phthalazine and quinazoline scaffolds will undoubtedly lead to the discovery of novel, more selective, and more potent kinase inhibitors to address the ongoing challenges of cancer and other diseases.
References
- 1. Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Discovery and biological evaluation of Phthalazines as novel non-kinase TGFβ pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery and biological evaluation of phthalazines as novel non-kinase TGFβ pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validating the Mechanism of Action for Novel 1,4-Dichloro-6-methylphthalazine Derivatives: A Comparative Guide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of novel 1,4-dichloro-6-methylphthalazine derivatives. We will operate under the guiding hypothesis that these compounds exert their anti-cancer effects through the selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a pivotal tyrosine kinase in tumor angiogenesis.[1][2] This document eschews a rigid template in favor of a logical, causality-driven experimental workflow, designed to rigorously test this hypothesis from initial biochemical interactions to preclinical in vivo efficacy.
Introduction: The Rationale for Targeting VEGFR-2
The VEGFR system is a cornerstone for controlling angiogenesis, and blocking VEGFR-2 signaling is a highly promising strategy to impede the growth of cancer cells.[1] Tumors require a dedicated blood supply for growth and metastasis, a process largely mediated by the binding of VEGF-A to VEGFR-2 on endothelial cells.[1][3] This activation triggers a cascade of downstream signaling pathways, including the PI3K/Akt and Ras/Raf/ERK pathways, promoting endothelial cell proliferation, migration, and survival.[1][3]
Our novel this compound derivatives are designed to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby abrogating its function.[4] This guide will walk you through a multi-tiered validation process, ensuring that each experimental step builds upon the last to create a self-validating system of evidence. We will compare our hypothetical novel compounds, "PHT-A" and "PHT-B," against established VEGFR-2 inhibitors like Apatinib and Cabozantinib.[5][6]
Part 1: Initial Biochemical Validation: Does the Compound Directly Inhibit VEGFR-2?
The foundational step in MoA validation is to confirm a direct interaction between the compound and its putative target in a controlled, cell-free environment.[7][8] This eliminates cellular complexities like membrane transport and off-target effects, providing a clear measure of direct inhibitory potential.
Key Experiment: In Vitro Kinase Assay
This assay quantifies the ability of our PHT derivatives to inhibit the enzymatic activity of recombinant human VEGFR-2.
Experimental Protocol: VEGFR-2 Kinase Assay
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and a source of purified, active recombinant VEGFR-2 kinase domain.
-
Compound Dilution : Create a serial dilution of the test compounds (PHT-A, PHT-B) and reference inhibitors (Apatinib) in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Initiation : In a 96-well plate, combine the VEGFR-2 enzyme, a specific peptide substrate, and the test compounds at various concentrations.
-
ATP Addition : After a brief pre-incubation period (10-15 minutes) to allow for compound-enzyme binding, initiate the kinase reaction by adding a solution of ATP. The ATP concentration should be near the Km value for VEGFR-2 to ensure competitive binding can be accurately assessed.
-
Incubation : Allow the reaction to proceed at 30°C for a specified time (e.g., 60 minutes).
-
Detection : Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption or immunoassays (e.g., HTRF®, ELISA) that detect the phosphorylated product.
-
Data Analysis : Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Inhibitory Potency
| Compound | Target Kinase | IC50 (nM) |
| PHT-A (Novel) | VEGFR-2 | 2.5 |
| PHT-B (Novel) | VEGFR-2 | 15.8 |
| Apatinib (Control) | VEGFR-2 | 1.0[6] |
| Cabozantinib (Control) | VEGFR-2 | 0.035[5] |
Causality Check: An IC50 value in the low nanomolar range, comparable to or better than known inhibitors, provides the first piece of strong evidence that our PHT derivatives are potent, direct inhibitors of VEGFR-2.
Part 2: Cellular Validation: Target Engagement and Pathway Inhibition
Having confirmed direct biochemical inhibition, the next critical phase is to verify that the compounds can access and bind to their target within the complex environment of a living cell, and subsequently inhibit the intended signaling pathway.[9][10]
Key Experiment 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing target engagement in intact cells.[11] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12][13]
Experimental Protocol: CETSA for VEGFR-2 Engagement
-
Cell Culture & Treatment : Culture a relevant cell line (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) to near confluency. Treat the cells with the test compounds (PHT-A, PHT-B) or a vehicle control (DMSO) for 1-2 hours.
-
Heat Challenge : Harvest the cells and resuspend them in a buffer. Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by rapid cooling on ice.
-
Cell Lysis : Lyse the cells through repeated freeze-thaw cycles or sonication.
-
Separation of Soluble Fraction : Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated/aggregated proteins.
-
Protein Quantification : Collect the supernatant containing the soluble protein fraction.
-
Western Blot Analysis : Analyze the amount of soluble VEGFR-2 remaining at each temperature point using Western blotting.
-
Data Analysis : Plot the relative amount of soluble VEGFR-2 against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of a compound indicates target stabilization and therefore, engagement.[14]
Visualization: CETSA Experimental Workflow
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 2. Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene‐driven non‐small‐cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 5. selleck.co.jp [selleck.co.jp]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad.com [bio-rad.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. annualreviews.org [annualreviews.org]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
Safety Operating Guide
A Guide to the Proper Disposal of 1,4-Dichloro-6-methylphthalazine for Laboratory Professionals
Hazard Profile and Essential Protective Measures
1,4-Dichloro-6-methylphthalazine, as a chlorinated organic compound, must be handled as hazardous material. Based on analogous compounds, it is prudent to assume it exhibits the following hazards:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[1]
-
Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Effects: May cause respiratory irritation.[1][3]
-
Environmental Hazard: Likely toxic to aquatic life with long-lasting effects.[2][4]
The causality behind stringent handling protocols is rooted in these potential hazards. Exposure can lead to immediate irritation or more severe toxicological effects, and improper release can cause significant environmental harm. Therefore, a proactive and cautious approach is non-negotiable.
Personal Protective Equipment (PPE): A Self-Validating System
The selection of PPE is your first line of defense and a critical control point. The prescribed equipment creates a barrier system that is self-validating; if any component is missing or compromised, the system's integrity is broken.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption, which can cause irritation and potential systemic toxicity.[2] |
| Eye/Face Protection | Safety goggles with side shields or a face shield | To protect against splashes and airborne particles, preventing serious eye irritation or damage.[2][3] |
| Skin/Body Protection | Lab coat and, if necessary, a chemical-resistant apron | To protect skin and personal clothing from contamination during handling and cleanup procedures.[2] |
| Respiratory Protection | Use only in a well-ventilated area or under a fume hood. If ventilation is inadequate, use a NIOSH/MSHA approved respirator.[2][3] | To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[1] |
Immediate Spill Management Protocol
In the event of a spill, a rapid, systematic response is crucial to mitigate exposure and environmental contamination. The following workflow is designed to address a small-scale laboratory spill. For large spills, evacuate the area and contact your institution's emergency response team immediately.
Spill Response Workflow
Caption: A workflow for managing small laboratory spills.
Step-by-Step Spill Cleanup Methodology
-
Evacuate and Secure: Immediately alert others and evacuate non-essential personnel from the area. Restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated, preferably by working within a certified chemical fume hood.[3]
-
Don PPE: Wear the appropriate PPE as detailed in the table above.[5]
-
Containment: For solid spills, carefully sweep up the material. For liquid spills or solutions, cover with a non-combustible absorbent material like sand, vermiculite, or a commercial chemical absorbent.[5] Do not use combustible materials like paper towels.
-
Collection: Carefully scoop the contained material and absorbent into a designated, chemically resistant container using spark-proof tools.[6]
-
Packaging and Labeling: Seal the container tightly. Label it clearly with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard symbols.
-
Decontamination: Clean the spill area thoroughly according to your institution's EHS procedures.
-
Dispose of Materials: All contaminated materials, including gloves, absorbents, and cleaning supplies, must be placed in the hazardous waste container.[7]
Comprehensive Disposal Pathway
The disposal of this compound waste must follow a strict, documented pathway from the point of generation to final destruction. This ensures regulatory compliance and environmental protection. As a chlorinated organic compound, it is classified as hazardous waste and must not be disposed of in standard trash or down the drain.[7][8]
Waste Disposal Workflow
Caption: The procedural pathway for proper chemical waste disposal.
Detailed Disposal Protocol
-
Segregation and Collection:
-
Principle: Halogenated and non-halogenated waste streams must be kept separate.[8] This is a critical step because the disposal methods, particularly incineration, are different and mixing can create more hazardous byproducts or complicate the disposal process.
-
Action: Collect all waste containing this compound—including unused product, contaminated absorbents, and triple-rinsed containers—in a dedicated hazardous waste container.[7][9]
-
-
Containerization:
-
Principle: The integrity of the waste container prevents leaks and exposure.
-
Action: Use only containers approved by your EHS department. They must be chemically compatible, in good condition, and have a tightly sealing lid. Do not fill containers beyond 90% capacity to allow for expansion.[8] Keep containers closed when not in use.[8]
-
-
Labeling:
-
Principle: Accurate labeling is a cornerstone of safe waste handling, ensuring that risks are clearly communicated to everyone who may handle the container.
-
Action: Label the container clearly with the words "Hazardous Waste," the full chemical name "this compound," the accumulation start date, and relevant hazard pictograms.
-
-
Storage:
-
Principle: Proper temporary storage minimizes the risk of spills, reactions, and unauthorized access.
-
Action: Store the sealed waste container in a designated satellite accumulation area that is well-ventilated, secure, and features secondary containment to capture any potential leaks.[3]
-
-
Final Disposal:
-
Principle: Chlorinated hazardous waste requires specialized treatment to ensure complete destruction and prevent the release of toxic compounds into the environment.
-
Action: Contact your institution's EHS department or an approved hazardous waste disposal company to arrange for pickup.[1][3] The standard and most effective disposal method for chlorinated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[7] Never attempt to treat or dispose of this chemical on your own.
-
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ethz.ch [ethz.ch]
- 9. mcgill.ca [mcgill.ca]
Operational Guide: Personal Protective Equipment (PPE) for Handling 1,4-Dichloro-6-methylphthalazine
This guide provides an in-depth, procedural framework for the safe handling of 1,4-Dichloro-6-methylphthalazine. As a Senior Application Scientist, my aim is to move beyond mere compliance and instill a deep, causal understanding of the safety protocols required. The procedures outlined here are designed to create a self-validating system of safety, ensuring the protection of all laboratory personnel.
Immediate Safety Synopsis: Core Hazards
While specific toxicological data for this compound is not extensively documented, its structure as a chlorinated heterocyclic compound necessitates treating it with significant caution. Based on data from structurally related chemicals, the primary hazards are presumed to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1]
-
Severe Irritation: Causes serious skin and eye irritation, and may cause respiratory irritation.[1][2][3]
-
Corrosivity: May cause severe skin burns and eye damage.[1][4]
Given these risks, work must not proceed without the implementation of the engineering controls and personal protective equipment detailed in this guide.
The 'Why': Rationale for a Multi-Layered Defense
The chemical nature of this compound—a solid, chlorinated organic compound—drives our PPE strategy. The two chlorine atoms activate the phthalazine ring system, making it reactive and potentially corrosive. The methyl group does little to mitigate this reactivity. The primary risks arise from the compound's ability to act as an irritant and its potential for systemic toxicity upon absorption.
Our defense strategy is therefore built on three pillars:
-
Containment: Preventing the chemical from becoming airborne or spreading in the workspace.
-
Isolation: Creating an impermeable barrier between the researcher and the chemical.
-
Decontamination: Ensuring safe removal and disposal of contaminated materials.
Primary Engineering Control: The Chemical Fume Hood
All operations involving this compound, including weighing, dissolution, and transfers, must be conducted inside a certified chemical fume hood.[1][5][6] This is the most critical safety measure, as it addresses the inhalation hazard by containing dusts and vapors at the source.[1] Ventilation is a key strategy to prevent the formation of flammable or toxic atmospheric mixtures.[6]
Core PPE Protocol: A Head-to-Toe Approach
The following PPE is mandatory for all personnel handling this compound.
Body Protection
A flame-resistant laboratory coat is required.[5][7] It should be fully buttoned to provide maximum coverage of personal clothing. For tasks with a higher risk of splashes, such as large-scale reactions or quenching procedures, a chemically resistant apron should be worn over the lab coat.[8] All clothing must be supplemented by long pants and fully enclosed, liquid-resistant shoes.[5][7][9]
Hand Protection: The Critical Barrier
Given the risk of severe skin irritation and potential for absorption, robust hand protection is non-negotiable.[1] A single pair of gloves is insufficient.
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: A thin, nitrile examination glove. This provides a second layer of protection in case the outer glove is breached and makes it easier to spot a tear.
-
Outer Glove: A thicker, chemical-resistant glove. Nitrile gloves are suitable for incidental contact with solvents and limited exposure to acids and bases.[8][10] For prolonged work or direct handling, neoprene gloves offer superior protection against a wider range of chemicals, including acids and hydrocarbons.[8][10]
Gloves must be inspected for any signs of degradation or puncture before each use.[10] After handling is complete, wash hands thoroughly with soap and water, even after wearing gloves.[5]
Eye and Face Protection
Standard safety glasses are inadequate for handling this compound due to the risk of splashes and airborne particles.
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are required for all procedures.[7][11] All eye protection must meet the ANSI Z87.1 standard.[7]
-
Elevated Risk Protocol: When working with larger quantities (>5g), heated reactions, or systems under pressure/vacuum, a full-face shield must be worn in addition to chemical splash goggles.[7][10] The face shield protects the entire face and neck from splashes and potential energetic reactions.[7]
Respiratory Protection
When used within a properly functioning chemical fume hood, additional respiratory protection is typically not required. However, in the event of a large spill, a fume hood failure, or during emergency response, a NIOSH-approved respirator with cartridges for organic vapors and acid gases is necessary.[1][12][13]
PPE Selection Guide by Task
| Task | Body Protection | Hand Protection | Eye/Face Protection |
| Weighing Solid (<1g) | Flame-Resistant Lab Coat | Double Nitrile Gloves | Chemical Splash Goggles |
| Preparing Solutions | Flame-Resistant Lab Coat | Double Gloves (Nitrile or Neoprene) | Chemical Splash Goggles |
| Running Reaction (Heated/Pressurized) | Lab Coat + Chemical Apron | Double Gloves (Neoprene Outer) | Goggles + Full Face Shield |
| Work-up / Extraction | Lab Coat + Chemical Apron | Double Gloves (Neoprene Outer) | Goggles + Full Face Shield |
| Spill Cleanup | Chemical Resistant Suit/Apron | Heavy-Duty Neoprene/Butyl Gloves | Goggles + Full Face Shield (+ Respirator) |
Procedural Workflow: Safe Handling from Start to Finish
This workflow minimizes the risk of exposure at each stage of the process.
Caption: Workflow for handling this compound.
Emergency Procedures: In Case of Exposure
Immediate and correct first aid is critical.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][2][3] Remove contact lenses if present and easy to do. You must seek immediate medical attention from an ophthalmologist.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or stops, provide artificial respiration. Call a poison center or doctor immediately.
-
Ingestion: Do NOT induce vomiting.[14] Rinse the mouth with water.[3] Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.
Disposal of Contaminated Materials
All materials that come into contact with this compound are considered hazardous waste.
-
Solid Waste: Contaminated gloves, absorbent pads, and weighing papers must be placed in a designated, sealed, and clearly labeled hazardous waste container.[15]
-
Liquid Waste: All solutions containing the compound must be collected in a properly labeled, sealed hazardous waste container. Do not pour any amount down the drain.[16]
-
Empty Containers: Empty containers retain chemical residue and must be treated as hazardous waste.[13] They should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.
Disposal must follow all local, state, and federal regulations.[2]
References
- 1. pfaltzandbauer.com [pfaltzandbauer.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 12. capotchem.com [capotchem.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 14. fishersci.com [fishersci.com]
- 15. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 16. cdn.chemservice.com [cdn.chemservice.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
